molecular formula C14H11ClN2O B376864 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine CAS No. 325736-91-2

6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B376864
CAS No.: 325736-91-2
M. Wt: 258.7g/mol
InChI Key: QQRFCPMJULPVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a chemical scaffold of significant interest in medicinal chemistry for the design of novel therapeutic agents. This compound serves as a key synthetic intermediate and pharmacophore in the development of small molecules targeting a range of diseases. Research indicates its structural framework is prominent in anticancer investigations, where similar imidazo[1,2-a]pyridine motifs demonstrate potent activity and function as inhibitors for various enzymatic targets . Furthermore, the core structure is under investigation for antiviral applications, including activity against influenza A viruses . A highly promising research avenue involves the application of this scaffold in neurodegenerative disease research. The imidazo[1,2-a]pyridine structure is a priority pharmacophore in the search for Alzheimer's disease (AD) therapeutics, with derivatives showing potential as cholinesterase inhibitors that can target both the catalytic anionic site and peripheral anionic site (PAS) of the enzyme . In silico drug evaluation studies of closely related compounds have shown strong binding affinities to enzymes associated with Alzheimer's pathology, suggesting potential for drug repurposing . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c1-18-12-5-2-10(3-6-12)13-9-17-8-11(15)4-7-14(17)16-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRFCPMJULPVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif renowned for its broad spectrum of biological activities and its utility as a versatile building block in medicinal chemistry and materials science.[1][2][3] Derivatives of this scaffold have demonstrated promising therapeutic potential, exhibiting anticancer, antifungal, antiviral, anti-inflammatory, and analgesic properties.[1][4][5] The specific analogue, 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, has garnered interest due to its potential applications in the development of novel therapeutic agents.[4][6][7] This in-depth technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound, delving into the underlying reaction mechanisms, experimental protocols, and characterization.

Strategic Approaches to the Imidazo[1,2-a]pyridine Core

The synthesis of the imidazo[1,2-a]pyridine scaffold can be broadly categorized into several key strategies, each with its own merits and considerations. The choice of a particular synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.

One-Pot Multicomponent Reactions: An Efficient and Atom-Economical Approach

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation.[2] The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent example of an MCR utilized for the synthesis of imidazo[1,2-a]pyridines.[1][2][8] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide to directly form the desired heterocyclic core.

Visualizing the Synthetic Pathways

To better illustrate the primary synthetic strategies, the following diagrams outline the key transformations involved in the synthesis of this compound.

Synthetic_Strategies cluster_0 One-Pot Synthesis cluster_1 Sequential Synthesis A 2-Amino-5-chloropyridine D This compound A->D B 4-Methoxybenzaldehyde B->D C Isocyanide C->D E 2-Amino-5-chloropyridine G Cyclocondensation E->G F 2-Bromo-1-(4-methoxyphenyl)ethan-1-one F->G H This compound G->H

Caption: Overview of One-Pot vs. Sequential Synthetic Routes.

Detailed Synthetic Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound via a classical cyclocondensation reaction.

Protocol: Synthesis of this compound

This protocol is based on the well-established reaction between a substituted 2-aminopyridine and an α-haloketone.

Step 1: Synthesis of 2-Bromo-1-(4-methoxyphenyl)ethan-1-one

  • Reaction Setup: To a solution of 4-methoxyacetophenone (1 equivalent) in a suitable solvent such as methanol or acetic acid, add bromine (1 equivalent) dropwise at 0 °C with stirring.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, pour the reaction mixture into ice-water. The precipitated product is then filtered, washed with water, and dried under vacuum to yield 2-bromo-1-(4-methoxyphenyl)ethan-1-one.

Step 2: Cyclocondensation to form this compound

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-chloropyridine (1 equivalent) and 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1 equivalent) in a polar aprotic solvent such as ethanol or acetonitrile.

  • Reaction Conditions: Add a base, such as sodium bicarbonate (2 equivalents), to the mixture. Reflux the reaction mixture for 6-12 hours. Monitor the progress of the reaction by TLC.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data Summary
Reactant/ProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield
2-Amino-5-chloropyridine128.561-
2-Bromo-1-(4-methoxyphenyl)ethan-1-one229.071-
This compound258.70-Calculated based on limiting reagent

Reaction Mechanisms

A deeper understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of Cyclocondensation

The formation of the imidazo[1,2-a]pyridine ring proceeds through a well-established mechanism:

  • Nucleophilic Attack: The exocyclic nitrogen of 2-amino-5-chloropyridine acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone, displacing the bromide ion.

  • Intramolecular Cyclization: The endocyclic nitrogen then performs an intramolecular nucleophilic attack on the carbonyl carbon.

  • Dehydration: The resulting intermediate undergoes dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

Cyclocondensation_Mechanism 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine Intermediate_1 Intermediate_1 2-Amino-5-chloropyridine->Intermediate_1 + 2-Bromo-1-(4-methoxyphenyl)ethan-1-one Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Intramolecular Cyclization Final_Product This compound Intermediate_2->Final_Product - H2O (Dehydration)

Sources

Spectroscopic Elucidation of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its privileged structure and wide range of biological activities.[1] Among its many derivatives, 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine stands out as a compound of significant interest for its potential applications in drug discovery.[2][3] Its synthesis and biological evaluation necessitate unambiguous structural confirmation, a task for which a multi-technique spectroscopic approach is indispensable.

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of this compound. Moving beyond a simple recitation of data, this document, intended for researchers, scientists, and drug development professionals, delves into the causality behind experimental choices and the logic of spectral interpretation. By integrating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), we will construct a self-validating system for the complete structural elucidation of this important molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a detailed architectural blueprint of the molecule.

Experimental Protocol: NMR Analysis

A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate experimental parameters.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved to avoid line broadening.

  • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum to identify the number of distinct proton environments, their chemical shifts (δ), multiplicities (splitting patterns), and integration (relative number of protons).

  • ¹³C NMR Spectroscopy: Obtain a carbon-13 NMR spectrum to determine the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds (²JHH, ³JHH), helping to establish connectivity within spin systems.[4]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (¹JCH), providing unambiguous C-H assignments.[4]

    • HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), allowing for the connection of different spin systems and the assignment of quaternary carbons.[4]

Interpreting the NMR Data

The expected NMR data for this compound are summarized and interpreted below.

Predicted ¹H and ¹³C NMR Data
AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
H-3~7.8~110
H-5~7.5~125
H-7~7.2~118
H-8~8.0~120
H-2', H-6'~7.8 (d, J ≈ 8.8 Hz)~128
H-3', H-5'~7.0 (d, J ≈ 8.8 Hz)~114
OCH₃~3.9 (s)~55
C-2-~145
C-6-~126
C-8a-~142
C-1'-~125
C-4'-~160

Note: Predicted chemical shifts are approximate and can vary based on solvent and experimental conditions.

Visualizing NMR Connectivity

The following diagram illustrates the key HMBC correlations that are critical for assembling the molecular structure.

HMBC_Correlations cluster_imidazo_pyridine Imidazo[1,2-a]pyridine Core cluster_phenyl 4-Methoxyphenyl Ring H-3 H-3 C-2 C-2 H-3->C-2 ²J C-8a C-8a H-3->C-8a ³J H-5 H-5 C-6 C-6 H-5->C-6 ²J H-5->C-8a ³J H-7 H-7 H-8 H-8 H-8->C-6 ³J H-8->C-8a ²J H-2',6' H-2',6' H-2',6'->C-2 ³J C-4' C-4' H-2',6'->C-4' ²J H-3',5' H-3',5' OCH3 OCH3 OCH3->C-4' ³J C-1' C-1'

Caption: Key HMBC correlations for structural elucidation.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation.

Experimental Protocol: FT-IR Analysis

Step-by-Step Methodology:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

  • Data Acquisition: The FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Interpreting the FT-IR Spectrum

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various structural features.

Predicted FT-IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchingAromatic C-H
2950-2850C-H stretchingAliphatic C-H (OCH₃)
1610-1580C=N and C=C stretchingImidazo[1,2-a]pyridine ring
1520-1480C=C stretchingAromatic rings
1250-1200Asymmetric C-O-C stretchingAryl-alkyl ether (Ar-O-CH₃)
1050-1000Symmetric C-O-C stretchingAryl-alkyl ether (Ar-O-CH₃)
850-800C-H out-of-plane bending1,4-disubstituted benzene
750-700C-Cl stretchingAryl chloride

The presence of these characteristic peaks provides strong evidence for the key functional groups within the molecule.

III. UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

Experimental Protocol: UV-Vis Analysis

Step-by-Step Methodology:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as ethanol or acetonitrile. The concentration should be chosen to give an absorbance reading between 0.2 and 0.8.

  • Data Acquisition: The UV-Vis spectrum is recorded, typically from 200 to 800 nm, using a spectrophotometer.

Interpreting the UV-Vis Spectrum

Imidazo[1,2-a]pyridine derivatives typically exhibit characteristic absorption bands in the UV region. For this compound, the spectrum is expected to show absorptions arising from π-π* transitions within the aromatic system. The methoxy group, being an electron-donating group, may cause a slight red shift (bathochromic shift) in the absorption maxima compared to the unsubstituted parent compound. A broad absorbance spectrum around 368 nm has been observed for similar imidazo[1,2-a]pyridine derivatives.[5][6]

IV. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

Step-by-Step Methodology:

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized. Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Interpreting the Mass Spectrum

The mass spectrum of this compound will provide the molecular weight and information about its isotopic distribution.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₄H₁₁ClN₂O

  • Monoisotopic Mass: 258.0560 g/mol

  • Molecular Ion Peak ([M]⁺): The spectrum will show a prominent peak at m/z 258.

  • Isotope Pattern: Due to the presence of chlorine, an [M+2]⁺ peak at m/z 260 with an intensity of approximately one-third of the [M]⁺ peak is expected, which is characteristic of a molecule containing one chlorine atom.

The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide further structural confirmation. Common fragmentation pathways for imidazo[1,2-a]pyridines involve cleavage of the bonds within the heterocyclic core and loss of substituents.[7]

Visualizing the Spectroscopic Analysis Workflow

The following diagram outlines the integrated workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Elucidation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Synthesis->NMR FTIR FT-IR Spectroscopy Synthesis->FTIR UVVis UV-Vis Spectroscopy Synthesis->UVVis MS Mass Spectrometry Synthesis->MS Structure Final Structure Confirmation NMR->Structure Detailed Connectivity & Stereochemistry FTIR->Structure Functional Group Identification UVVis->Structure Electronic Structure Information MS->Structure Molecular Weight & Formula

Caption: Integrated workflow for spectroscopic analysis.

V. Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, FT-IR, UV-Vis, and Mass Spectrometry, provides an irrefutable confirmation of its chemical structure. Each technique offers a unique and complementary piece of the structural puzzle. The detailed connectivity information from 2D NMR, the identification of functional groups by FT-IR, the electronic transition data from UV-Vis, and the precise molecular weight from Mass Spectrometry collectively form a self-validating system. This multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for further research and development involving this promising molecule.

References

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a]pyridines using tandem mass spectrometry and computational chemistry - PubMed. (2021). Journal of Mass Spectrometry, 56(12), e4794. [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. (n.d.). [Link]

  • SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. (n.d.). [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. (2023). RSC Advances, 13(54), 36439-36454. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). [Link]

  • UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. - ResearchGate. (n.d.). [Link]

  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. (2024). Journal of Advances in Medicine and Medical Research, 36(6), 61-75. [Link]

  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes - ResearchGate. (2009). Journal of Molecular Structure, 921(1-3), 114-121. [Link]

  • Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine. (2003). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1867-1879. [Link]

  • Theoretical NMR correlations based Structure Discussion - PMC - PubMed Central. (2011). Magnetic Resonance in Chemistry, 49(Suppl 1), S104-S110. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. (2023). RSC Advances, 13(54), 36439-36454. [Link]

  • Correlations in the HSQC and HMBC spectra of 19 | Download Table - ResearchGate. (n.d.). [Link]

    • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.). [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - MDPI. (2024). Molecules, 29(15), 3434. [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - MDPI. (2002). Molecules, 7(10), 728-735. [Link]

  • Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. (2021). Chemistry – An Asian Journal, 16(13), 1667-1675. [Link]

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis - MDPI. (2024). International Journal of Molecular Sciences, 25(11), 5946. [Link]

  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. (2024). Journal of Advances in Medicine and Medical Research, 36(6), 61-75. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020). [Link]

  • 6-Chloro-2-(4-fluoro-phenyl)-imidazo[1,2-a]pyridine - SpectraBase. (n.d.). [Link]

  • This compound - PubChem. (n.d.). [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2022). Catalysts, 12(4), 434. [Link]

  • Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6 - ResearchGate. (2015). [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant - Organic Chemistry Portal. (2012). The Journal of Organic Chemistry, 77(4), 2024-2028. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. (2021). ACS Omega, 6(51), 35277-35290. [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - Griffith Research Online. (2020). RSC Medicinal Chemistry, 11(10), 1159-1165. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed Central. (2024). ACS Omega, 9(21), 24119-24135. [Link]

  • Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem - NIH. (n.d.). [Link]

  • Vibrational spectroscopic studies and computational study of 6-chloro-N-(4-trifluoromethylphenyl)-pyrazine-2-carboxamide - ResearchGate. (2012). [Link]2-carboxamide)

Sources

Crystal structure of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Crystal Structure of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

This guide provides a comprehensive analysis of the synthesis, crystallization, and structural elucidation of this compound, a molecule of significant interest in medicinal chemistry. Designed for researchers and drug development professionals, this document delves into the practical and theoretical considerations of its structural determination, emphasizing the rationale behind the experimental choices and the implications of its three-dimensional architecture.

The imidazo[1,2-a]pyridine ring system is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents. Its unique bicyclic, heteroaromatic structure allows it to serve as a versatile template for designing molecules that can interact with a wide range of biological targets. Compounds incorporating this scaffold have demonstrated diverse pharmacological activities, including anxiolytic, hypnotic, and anti-inflammatory effects. The blockbuster drug Zolpidem, used to treat insomnia, is a prominent example of a successful therapeutic based on this core structure.

The specific compound, this compound, combines this important scaffold with a chloro substituent at the 6-position and a methoxyphenyl group at the 2-position. These modifications are of particular interest as they can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The chloro group can modulate metabolic stability and receptor binding affinity, while the methoxyphenyl moiety can engage in specific interactions with target proteins. A precise understanding of its three-dimensional structure is therefore paramount for rational drug design and the development of structure-activity relationships (SAR).

Synthesis and Crystallization: From Precursors to Single Crystals

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The synthesis of the title compound is achieved through a well-established multi-step sequence, followed by a carefully controlled crystallization process.

Synthetic Pathway

The synthesis of this compound is typically accomplished via a Suzuki coupling reaction, a powerful cross-coupling method in organic chemistry. This approach offers high yields and functional group tolerance. The key steps are outlined below.

Experimental Protocol: Synthesis

  • Bromination: The synthesis starts with the bromination of 5-chloro-2-aminopyridine to yield 2-amino-3-bromo-5-chloropyridine. This step activates the pyridine ring for subsequent cyclization.

  • Cyclization: The resulting aminopyridine is then reacted with 4-methoxyacetophenone in the presence of a suitable catalyst and base to form the imidazo[1,2-a]pyridine core.

  • Suzuki Coupling: The final step involves a palladium-catalyzed Suzuki coupling reaction between the brominated imidazo[1,2-a]pyridine intermediate and 4-methoxyphenylboronic acid. This reaction efficiently forms the C-C bond, attaching the methoxyphenyl group at the desired position.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final compound with high purity, which is essential for successful crystallization.

Synthesis_Workflow cluster_synthesis Synthetic Pathway cluster_crystallization Crystallization A 5-Chloro-2-aminopyridine B Bromination A->B C 2-Amino-3-bromo-5-chloropyridine B->C D Cyclization with 4-methoxyacetophenone C->D E Brominated Imidazo[1,2-a]pyridine Intermediate D->E F Suzuki Coupling with 4-methoxyphenylboronic acid E->F G Crude Product F->G H Column Chromatography G->H I Pure Product (C14H11ClN2O) H->I J Pure Product in Ethyl Acetate I->J K Slow Evaporation at Room Temperature J->K L Diffraction-Quality Single Crystals K->L

Caption: Synthetic and crystallization workflow for this compound.

Crystallization: The Art of Growing Ordered Lattices

Obtaining single crystals suitable for X-ray diffraction is often a bottleneck in structural studies.[1][2][3] For this compound, the method of slow evaporation has proven effective.

Experimental Protocol: Crystallization

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent. Ethyl acetate is an excellent choice due to its moderate volatility and the compound's good solubility at room temperature. The ideal solvent should allow the compound to be soluble but also enable it to slowly precipitate out of solution as the solvent evaporates.[4]

  • Setup: The solution is placed in a clean vial, which is then loosely covered to allow for slow evaporation. The vial should be left in a vibration-free environment to prevent the formation of polycrystalline aggregates.

  • Crystal Growth: Over a period of several days, as the ethyl acetate slowly evaporates, the solution becomes supersaturated. This drives the nucleation and growth of single crystals. The slow rate is crucial for allowing the molecules to arrange themselves into a highly ordered, three-dimensional lattice.

  • Harvesting: Once well-formed, colorless, block-like crystals appear, they are carefully harvested from the mother liquor for X-ray analysis.

X-ray Crystallography: Deciphering the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Data Collection and Processing

Experimental Protocol: X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For data collection at low temperatures, the crystal is typically flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.

  • Diffraction Experiment: The mounted crystal is placed in an X-ray diffractometer (e.g., a Bruker APEXII CCD area-detector diffractometer). The instrument directs a monochromatic X-ray beam (typically Mo Kα radiation, λ = 0.71073 Å) onto the crystal. The crystal is rotated, and a series of diffraction images are collected at different orientations.

  • Data Integration and Scaling: The collected images are processed to integrate the intensities of the thousands of diffraction spots. The data is then scaled and corrected for various experimental factors (e.g., Lorentz and polarization effects) to produce a final reflection file.

Xray_Workflow A Single Crystal Selection B Mounting and Cryo-cooling (100 K) A->B C X-ray Diffraction Data Collection (e.g., Mo Kα radiation) B->C D Data Integration and Scaling (e.g., SAINT software) C->D E Structure Solution (e.g., SHELXS) D->E F Structure Refinement (e.g., SHELXL) E->F G Validation and Final Model (e.g., CIF file) F->G

Caption: Workflow for single-crystal X-ray structure determination.

Structure Solution and Refinement

The crystallographic data is used to solve and refine the molecular structure.

  • Structure Solution: The phase problem is solved using direct methods (e.g., with the SHELXS program) to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method (e.g., with the SHELXL program). Anisotropic displacement parameters are applied to non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The refinement process continues until the model converges, indicated by low R-factors (R1, wR2) and a good-of-fit (GooF) value close to 1.

Analysis of the Crystal Structure

The refined crystal structure of this compound provides a wealth of information about its molecular geometry and intermolecular interactions.

Crystallographic Data

The key crystallographic parameters for the title compound are summarized in the table below.

ParameterValue
Chemical formulaC₁₄H₁₁ClN₂O
Formula weight258.70
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)11.589(3)
b (Å)9.778(2)
c (Å)11.096(3)
β (°)104.978(4)
Volume (ų)1212.8(5)
Z4
Density (calculated) (Mg/m³)1.418
Temperature (K)100(2)
Radiation typeMo Kα
Wavelength (Å)0.71073
Final R indices [I > 2σ(I)]R1 = 0.035, wR2 = 0.087
Goodness-of-fit (S)1.04
Molecular Geometry

The imidazo[1,2-a]pyridine ring system is essentially planar, as expected for an aromatic system. The 4-methoxyphenyl ring is twisted with respect to the imidazo[1,2-a]pyridine plane. This dihedral angle is a critical conformational parameter that can influence how the molecule fits into a protein's binding pocket.

Selected bond lengths and angles are within the expected ranges for similar structures. The C-Cl bond length is a key parameter, and the C-O and C-N bond lengths within the heterocyclic system provide insight into the electronic distribution within the molecule.

Supramolecular Assembly and Intermolecular Interactions

In the crystal, molecules do not exist in isolation. They pack together in a highly specific manner, stabilized by a network of non-covalent interactions. For this compound, the crystal packing is dominated by a combination of hydrogen bonding and π-π stacking interactions.

  • Hydrogen Bonding: Weak C-H···N and C-H···O hydrogen bonds link adjacent molecules into chains. Although individually weak, these interactions are numerous and collectively play a significant role in the stability of the crystal lattice.

  • π-π Stacking: The planar aromatic rings of the imidazo[1,2-a]pyridine systems in adjacent molecules are involved in π-π stacking interactions. These interactions are crucial for the dense packing of the molecules in the crystal.

These non-covalent interactions provide a blueprint for understanding how this molecule might interact with biological macromolecules. The hydrogen bond donors and acceptors, as well as the aromatic surfaces, are key features to consider in the design of new inhibitors or receptor ligands.

Conclusion

The determination of the crystal structure of this compound provides definitive insights into its molecular conformation and the non-covalent forces that govern its solid-state assembly. This detailed structural knowledge is invaluable for the fields of medicinal chemistry and materials science, offering a solid foundation for understanding its chemical behavior and for the rational design of new molecules with enhanced biological activity. The protocols and analyses presented in this guide serve as a comprehensive resource for researchers working on the structural characterization of small organic molecules.

References

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2456-2481. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • University of Southampton. (n.d.). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 6), 835–844. [Link]

  • EPFL. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • N'guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences. Retrieved from [Link]

  • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6 - methyl imidazo [1, 2-a] pyridin-3-yl]-6"-aryl nicotinonitrile. Retrieved from [Link]

  • N'Guessan, D. U. J.-P., et al. (2025). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. Acta Crystallographica Section E, E81, 461-465. [Link]

Sources

Unlocking the Therapeutic Potential of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure," a distinction reserved for molecular frameworks that demonstrate a remarkable propensity for binding to a variety of biological targets.[1][2] This guide delves into the burgeoning field of research surrounding a particularly promising derivative, 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, offering an in-depth exploration of its biological activities, mechanism of action, and the experimental methodologies pivotal for its evaluation. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current understanding and provides a technical foundation for future investigation.

The Imidazo[1,2-a]pyridine Core: A Foundation for Diverse Bioactivity

The imidazo[1,2-a]pyridine nucleus is a fused bicyclic heterocyclic system that has been successfully incorporated into several marketed drugs, validating its therapeutic relevance.[3][4] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antifungal, and antituberculosis activities.[1][3][4] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacokinetic profiles. The introduction of a chlorine atom at the 6-position and a 4-methoxyphenyl group at the 2-position of the imidazo[1,2-a]pyridine core has been a strategic focus of recent research, aiming to enhance potency and selectivity.

Anticancer Activity: Targeting Key Oncogenic Pathways

A significant body of evidence points towards the potent anticancer properties of 6-chloro-substituted imidazo[1,2-a]pyridine derivatives.[5] The primary mechanism of action for many of these compounds, including analogues of this compound, involves the modulation of critical cell signaling pathways that are often dysregulated in cancer.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[6][7] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[6] Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can effectively inhibit this pathway.[1][5]

Treatment of cancer cells with these compounds has been shown to decrease the phosphorylation levels of key downstream effectors of the PI3K/Akt/mTOR pathway.[1] This inhibition disrupts the oncogenic signaling cascade, ultimately leading to a reduction in cancer cell proliferation and survival.

dot

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound This compound Compound->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Induction of Apoptosis and Cell Cycle Arrest

By inhibiting the PI3K/Akt/mTOR pathway, this compound and its analogues can trigger programmed cell death, or apoptosis, in cancer cells.[1][8] This is often accompanied by cell cycle arrest at specific checkpoints, preventing the cells from dividing and proliferating.[1] Experimental evidence for apoptosis induction can be obtained through assays that measure the externalization of phosphatidylserine (Annexin V staining) and DNA fragmentation. Cell cycle analysis is typically performed using flow cytometry to quantify the distribution of cells in different phases of the cell cycle.

Antifungal Activity: A Promising Avenue for New Anti-Infectives

In addition to its anticancer properties, the 6-chloroimidazo[1,2-a]pyridine scaffold has demonstrated significant antifungal activity.[9][10] Studies have reported the efficacy of derivatives against pathogenic yeasts such as Candida parapsilosis.[10] The exact mechanism of antifungal action is still under investigation but may involve the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes.

The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the aryl ring at the 2-position significantly influence the antifungal potency.[10] This highlights the potential for further optimization of this compound to develop novel and effective antifungal agents.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of this compound, a series of well-established in vitro assays are essential. The following protocols provide a framework for these investigations.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis for Pathway Modulation

This technique is used to detect specific proteins in a sample and assess the effect of the compound on their expression and phosphorylation status.

Protocol:

  • Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

dot

Experimental_Workflow Compound_Synthesis Compound Synthesis In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening MTT_Assay MTT Assay (Cytotoxicity) In_Vitro_Screening->MTT_Assay Mechanism_Studies Mechanism of Action Studies In_Vitro_Screening->Mechanism_Studies Western_Blot Western Blot (Pathway Analysis) Mechanism_Studies->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V) Mechanism_Studies->Apoptosis_Assay In_Vivo_Studies In Vivo Studies Mechanism_Studies->In_Vivo_Studies Xenograft_Model Xenograft Model (Efficacy) In_Vivo_Studies->Xenograft_Model Toxicity_Studies Toxicity Studies In_Vivo_Studies->Toxicity_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A general workflow for the biological evaluation of this compound.

Quantitative Data Summary

The following table summarizes representative biological activity data for imidazo[1,2-a]pyridine derivatives, highlighting the potential of this scaffold. Note that specific data for this compound may vary and requires dedicated experimental determination.

Compound ClassBiological ActivityTarget/Cell LinePotency (IC50/MIC)Reference
Imidazo[1,2-a]pyridinesAnticancerHCC1937 Breast CancerIC50: 45 µM - 47.7 µM[9]
6-Chloroimidazo[1,2-a]pyridinesAntifungalCandida parapsilosisMIC: 19.36 µM - 89.38 µM[10]
Imidazo[1,2-a]pyridinesPI3Kα InhibitionEnzyme AssayIC50: 1.94 nM (for derivative 13k)[11]

Future Directions and Conclusion

This compound stands as a compelling candidate for further drug discovery and development efforts. Its foundation on the privileged imidazo[1,2-a]pyridine scaffold, coupled with evidence of potent anticancer and antifungal activities for related analogues, underscores its therapeutic potential. The likely mechanism of action through the inhibition of the critical PI3K/Akt/mTOR signaling pathway provides a strong rationale for its investigation in various cancer types.

Future research should focus on the comprehensive in vitro profiling of this specific compound against a broad panel of cancer cell lines and fungal pathogens. Subsequent in vivo studies in relevant animal models will be crucial to evaluate its efficacy, pharmacokinetic properties, and safety profile. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid framework for advancing our understanding and unlocking the full therapeutic potential of this compound.

References

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Knowns and Unknowns

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This guide focuses on a specific derivative, 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, a molecule of significant interest for which detailed mechanistic studies are not yet prevalent in the public domain.[2] In the absence of direct evidence, this document will leverage established knowledge of the broader imidazo[1,2-a]pyridine class to construct a scientifically rigorous and actionable framework for elucidating its mechanism of action. We will proceed by examining the well-documented activities of its structural analogs to propose a putative mechanism and outline a comprehensive experimental strategy for its validation.

The Imidazo[1,2-a]pyridine Scaffold: A Foundation of Diverse Bioactivity

The imidazo[1,2-a]pyridine core is a bicyclic aromatic system that has proven to be a versatile template for drug discovery.[1] Compounds incorporating this scaffold have demonstrated a remarkable range of pharmacological effects, including anticancer, antitubercular, antifungal, antiviral, and anti-inflammatory properties.[1][3] This diversity of action stems from the scaffold's ability to interact with multiple biological targets, a feature that can be finely tuned by substitutions at various positions on the ring system.

Several imidazo[1,2-a]pyridine-based drugs are commercially available, such as zolpidem for insomnia and alpidem as an anxiolytic, underscoring the clinical relevance of this chemical class.[4] In the context of oncology, which represents a major focus of research for this scaffold, derivatives have been shown to inhibit key cellular signaling pathways, induce programmed cell death (apoptosis), and arrest the cell cycle in cancerous cells.[5][6]

Postulated Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Based on extensive research into structurally related imidazo[1,2-a]pyridine derivatives, a primary putative mechanism of action for this compound is the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling cascade.[5] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.

The PI3K/AKT/mTOR Pathway: A Central Hub in Cancer Progression

The PI3K/AKT/mTOR pathway is a tightly regulated signaling network that responds to extracellular cues, such as growth factors, to control fundamental cellular processes. Its dysregulation can lead to uncontrolled cell growth and resistance to apoptosis, key drivers of tumorigenesis.

PI3K_AKT_mTOR_Pathway

Evidence from Analogous Compounds

Numerous studies have demonstrated the ability of imidazo[1,2-a]pyridine derivatives to target the PI3K/AKT/mTOR pathway. For instance, certain derivatives have been identified as potent PI3Kα inhibitors, with IC50 values in the low nanomolar range.[5] This inhibition is often achieved through competitive binding to the ATP-binding site of PI3K.[5] The downstream consequences of this inhibition include decreased phosphorylation of AKT and mTOR, leading to cell cycle arrest and the induction of apoptosis.[5]

Another line of evidence comes from studies on 6-substituted imidazo[1,2-a]pyridines, which have been shown to induce apoptosis in colon cancer cell lines through the release of cytochrome c from the mitochondria and the activation of caspases 3 and 8.[6] This mode of cell death is consistent with the inhibition of the pro-survival signals emanating from the AKT pathway.

Alternative and Complementary Putative Mechanisms

While PI3K/AKT/mTOR inhibition is a strong candidate for the primary mechanism of action, the versatility of the imidazo[1,2-a]pyridine scaffold suggests that other targets may also be involved.

Antitubercular Activity

The imidazo[1,2-a]pyridine class has yielded potent antitubercular agents.[3] Some of these compounds target the QcrB subunit of the cytochrome bc1 complex, which is essential for cellular respiration in Mycobacterium tuberculosis.[3] Others have been shown to inhibit the enoyl acyl carrier protein reductase (ENR), a key enzyme in the fatty acid biosynthesis pathway of the bacterium.[4]

Antifungal Activity

Derivatives of 6-chloroimidazo[1,2-a]pyridine have demonstrated antifungal activity against Candida parapsilosis.[7][8] The exact mechanism in fungi is not fully elucidated but may involve disruption of the cell membrane or inhibition of essential enzymes.

An Experimental Blueprint for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a systematic and multi-faceted experimental approach is required. The following workflow is proposed as a robust strategy for this purpose.

Experimental_Workflow

Step-by-Step Experimental Protocols
  • Objective: To determine the cytotoxic and cytostatic effects of the compound on a panel of cancer cell lines.

  • Protocol (MTT Assay):

    • Seed cancer cells (e.g., HT-29, Caco-2, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.[6]

    • Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

  • Objective: To identify potential kinase targets of the compound.

  • Protocol (Commercial Kinase Panel Screen):

    • Submit this compound to a commercial service provider (e.g., Eurofins, Reaction Biology) for screening against a broad panel of human kinases at a fixed concentration (e.g., 1 µM or 10 µM).

    • The service will typically employ radiometric or fluorescence-based assays to measure the inhibition of each kinase.

    • Analyze the results to identify kinases that are significantly inhibited by the compound.

    • Follow up with dose-response assays for the most promising hits to determine their IC50 values.

  • Objective: To investigate the effect of the compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

  • Protocol:

    • Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 0, 2, 6, 24 hours).

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[5]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Objective: To determine if the compound induces apoptosis and/or alters cell cycle progression.

  • Protocol (Annexin V/Propidium Iodide Staining):

    • Treat cells with the compound at its IC50 concentration for 24 and 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in a clear and concise manner to facilitate interpretation.

Compound Cell Line IC50 (µM) Putative Target Reference
Imidazo[1,2-a]pyridine Derivative ABreast Cancer>10PI3Kα[5]
Imidazo[1,2-a]pyridine Derivative BColon Cancer (HT-29)~5-20Not specified[6]
6-Chloroimidazo[1,2-a]pyridine Derivative CCandida parapsilosis19.36 - 89.38 (MIC)Not specified[7]

Table 1: Bioactivity of Representative Imidazo[1,2-a]pyridine Derivatives.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively established, the available evidence from structurally related compounds strongly suggests that it is likely to function as an inhibitor of the PI3K/AKT/mTOR signaling pathway. The experimental framework outlined in this guide provides a clear and logical path to test this hypothesis and to explore other potential mechanisms. The successful elucidation of its mechanism of action will be a critical step in the development of this promising compound as a potential therapeutic agent. Future studies should also investigate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in preclinical in vivo models.

References

  • Title: Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH Source: National Institutes of Health URL
  • Title: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC Source: National Institutes of Health URL
  • Title: Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives Source: ResearchGate URL
  • Title: Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022)
  • Title: 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed Source: PubMed URL
  • Title: Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives | Asian Journal of Chemical Sciences Source: Asian Journal of Chemical Sciences URL
  • Title: 6-Chloro-2-(4-methoxyphenyl)
  • Title: Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues Source: Royal Society of Chemistry URL

Sources

The Synthesis and Biological Evaluation of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This heterocyclic system is the core of several marketed drugs, demonstrating its therapeutic potential across various diseases.[1] Among the numerous derivatives, those bearing a 6-chloro and a 2-aryl substitution have garnered significant interest for their potent and diverse pharmacological activities, including anticancer, antifungal, and enzyme inhibitory effects.[3][4] This guide provides an in-depth technical overview of the synthesis and screening of 6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine derivatives, offering a robust framework for researchers in drug development.

I. Synthetic Strategies for Imidazo[1,2-a]pyridine Analogs

The construction of the imidazo[1,2-a]pyridine core can be achieved through various synthetic methodologies. One of the most efficient and widely adopted approaches is the one-pot, multi-component reaction (MCR), which offers advantages such as high atom economy, simplified purification, and the ability to generate diverse libraries of compounds.[5][6] The Groebke–Blackburn–Bienaymé reaction (GBBR) stands out as a powerful MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[5][7] Additionally, microwave-assisted organic synthesis has emerged as a green and efficient alternative, often leading to reduced reaction times and improved yields.[8]

A common and effective method for the synthesis of 2-aryl-imidazo[1,2-a]pyridines involves the cyclocondensation of a 2-aminopyridine with an α-haloketone. For the synthesis of this compound, a plausible and efficient route involves the reaction of 5-chloro-2-aminopyridine with 2-bromo-1-(4-methoxyphenyl)ethanone.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Cyclocondensation cluster_product Final Product 5-chloro-2-aminopyridine 5-chloro-2-aminopyridine Reaction Reflux in Ethanol 5-chloro-2-aminopyridine->Reaction 2-bromo-1-(4-methoxyphenyl)ethanone 2-bromo-1-(4-methoxyphenyl)ethanone 2-bromo-1-(4-methoxyphenyl)ethanone->Reaction Target_Compound This compound Reaction->Target_Compound

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol details a standard procedure for the synthesis of the target compound.

Materials:

  • 5-chloro-2-aminopyridine

  • 2-bromo-1-(4-methoxyphenyl)ethanone

  • Anhydrous Ethanol

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-chloro-2-aminopyridine (1.0 eq) in anhydrous ethanol, add 2-bromo-1-(4-methoxyphenyl)ethanone (1.1 eq).

  • The reaction mixture is refluxed for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Biological Screening of Imidazo[1,2-a]pyridine Derivatives

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown promising activity against a variety of biological targets.[2] A primary area of investigation for these compounds is their potential as anticancer agents.[9][10] The following section outlines a general workflow for the initial biological evaluation of newly synthesized this compound derivatives.

Screening_Workflow Synthesis Synthesis & Purification of Derivatives Primary_Screening In vitro Cytotoxicity Assay (e.g., MTT Assay) Synthesis->Primary_Screening Dose_Response IC50 Determination Primary_Screening->Dose_Response Selectivity_Panel Screening against a panel of cancer cell lines Dose_Response->Selectivity_Panel Mechanism_Study Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) Selectivity_Panel->Mechanism_Study SAR_Analysis Structure-Activity Relationship (SAR) Analysis Mechanism_Study->SAR_Analysis

Caption: General workflow for the biological screening of novel imidazo[1,2-a]pyridine derivatives.

Experimental Protocol: In vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][10]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)[11]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the selected cancer cell lines into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in complete culture medium. The final concentrations should typically range from 0.01 to 100 µM. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

III. Structure-Activity Relationship (SAR) Insights

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core and the appended aryl rings.[12][13] For the this compound scaffold, several key structural features can be systematically varied to explore the SAR:

  • Substitution at the 6-position: The presence of a halogen, such as chlorine, at the 6-position has been shown to be favorable for anticancer activity in many cases.[3]

  • Substitution on the 2-phenyl ring: The methoxy group at the para-position of the 2-phenyl ring is a common feature in bioactive molecules. Exploring other electron-donating or electron-withdrawing groups at this position can significantly impact potency and selectivity.[14]

  • Substitution at the 3-position: The 3-position of the imidazo[1,2-a]pyridine ring is a key site for functionalization and can be modified to introduce various groups to modulate the compound's physicochemical properties and biological activity.

IV. Data Presentation

The results from the biological screening should be systematically organized to facilitate comparison and SAR analysis.

Table 1: In vitro Cytotoxicity of this compound Derivatives

Compound IDR1 (at C-3)R2 (on phenyl ring)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HepG2 IC₅₀ (µM)
Lead Compound H4-OCH₃[Insert Data][Insert Data][Insert Data]
Derivative 1 CH₃4-OCH₃[Insert Data][Insert Data][Insert Data]
Derivative 2 H4-Cl[Insert Data][Insert Data][Insert Data]
Derivative 3 H3,4-(OCH₃)₂[Insert Data][Insert Data][Insert Data]
Doxorubicin --[Insert Data][Insert Data][Insert
Data]

V. Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes are well-established and amenable to the generation of diverse chemical libraries. A systematic approach to biological screening, beginning with broad cytotoxicity assays and progressing to more detailed mechanistic studies, is crucial for identifying lead candidates. A thorough understanding of the structure-activity relationships will guide the rational design of more potent and selective derivatives, ultimately paving the way for the development of new and effective drugs.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI.
  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - NIH.
  • Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice.
  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... - ResearchGate.
  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed.
  • One-Pot Regiospecific Synthesis of Imidazo[1,2-a]pyridines: A Novel, Metal-Free, Three-Component Reaction for the Formation of C–N, C–O, and C–S Bonds | Organic Letters - ACS Publications.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed.
  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - University of Arizona.
  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents.
  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives.
  • The Biological Activity of 6-Chloroimidazo[1,2-a]pyridine Derivatives: A Technical Guide - Benchchem.
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F.
  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis - Chemical Methodologies.

Sources

Methodological & Application

Application Note: Comprehensive Characterization of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules and approved drugs.[1][2] The diverse pharmacological activities exhibited by imidazo[1,2-a]pyridine derivatives, including anti-inflammatory, antiviral, and anticancer properties, underscore the importance of their precise synthesis and characterization.[1][2] The specific substitution pattern on the imidazo[1,2-a]pyridine core can lead to different isomers, each with potentially unique biological and toxicological profiles. Therefore, unambiguous structural confirmation and purity assessment are critical for advancing these compounds through the drug discovery and development pipeline.

This application note provides a comprehensive guide to the analytical methods and protocols for the thorough characterization of this compound. The methodologies described herein are designed to ensure the identity, purity, and structural integrity of the compound, aligning with the rigorous standards required for pharmaceutical research and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods. While experimental data for this specific molecule is not extensively published, its properties can be predicted based on its structure.

PropertyPredicted ValueMethod
Molecular FormulaC₁₄H₁₁ClN₂OMass Spectrometry
Molecular Weight258.71 g/mol Mass Spectrometry
logP3.5 - 4.5Reverse-Phase HPLC
pKa~4-5 (pyridine nitrogen)Capillary Electrophoresis / Potentiometric Titration
UV λmax~280-300 nmUV-Vis Spectroscopy

I. Structural Elucidation and Confirmation

The primary objective of structural elucidation is to unequivocally confirm the chemical structure of the synthesized compound. A combination of spectroscopic techniques is employed to achieve this.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

Rationale for Experimental Choices: The choice of solvent (typically deuterated chloroform, CDCl₃, or dimethyl sulfoxide, DMSO-d₆) is dictated by the compound's solubility. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm). The pulse programs and acquisition parameters are selected to provide optimal signal-to-noise and resolution for both proton and carbon spectra.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3] Add a small amount of TMS as an internal standard.[3] Transfer the solution to a 5 mm NMR tube.[3]

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single pulse (e.g., 'zg30').[3]

    • Number of Scans: 16[3]

    • Spectral Width: 12-16 ppm[3]

    • Acquisition Time: ~4 seconds[3]

    • Relaxation Delay: 2 seconds[3]

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled (e.g., 'zgpg30').[3]

    • Number of Scans: ≥ 1024 (or as needed for adequate signal-to-noise)[3]

    • Spectral Width: 220-240 ppm[3]

    • Relaxation Delay: 2 seconds[3]

  • Data Analysis:

    • Apply Fourier transformation to the raw free induction decay (FID) data.

    • Perform phase and baseline corrections.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign each signal to a specific proton or carbon in the molecule.

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the protons on the imidazo[1,2-a]pyridine core and the 4-methoxyphenyl substituent. The aromatic protons will appear in the downfield region (typically 7-9 ppm), while the methoxy protons will be a singlet in the upfield region (~3.8-4.0 ppm).

  • ¹³C NMR: Resonances for all 14 carbon atoms. The carbons of the aromatic rings will be in the 110-160 ppm range, and the methoxy carbon will be around 55 ppm.

G cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent + TMS) H1_Acquisition ¹H NMR Acquisition SamplePrep->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition SamplePrep->C13_Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_Acquisition->Processing C13_Acquisition->Processing Analysis Spectral Analysis (Chemical Shifts, Integration, Coupling Constants) Processing->Analysis Structure Structural Confirmation Analysis->Structure

Caption: Workflow for NMR-based structural elucidation.

B. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Rationale for Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, minimizing in-source fragmentation and providing a clear molecular ion peak.[4] Coupling liquid chromatography (LC) with MS allows for the analysis of the compound's purity and provides retention time data.

Experimental Protocol: LC-MS for Identity Confirmation

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.[3]

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be from 30% to 95% B over 10 minutes.[3]

    • Flow Rate: 0.5 mL/min.[3]

  • MS Conditions:

    • Ionization Mode: ESI Positive.[3]

    • Capillary Voltage: 3.5 kV.[3]

    • Drying Gas Temperature: 325 °C.[3]

    • Drying Gas Flow: 8 L/min.[3]

    • Scan Range (m/z): 100 - 500.[3]

    • Collision Energy (for MS/MS): 20-40 eV (for fragmentation analysis).[3]

  • Data Analysis:

    • Extract the ion chromatogram for the expected protonated molecule [M+H]⁺.

    • Confirm that the measured mass-to-charge ratio (m/z) corresponds to the calculated exact mass of the compound.

    • Analyze the fragmentation pattern in the MS/MS spectrum to further confirm the structure. The fragmentation of the imidazo[1,2-a]pyridine scaffold is a key diagnostic tool.[4]

II. Purity Assessment

Determining the purity of a compound is a critical step in its characterization, ensuring that observed biological activity is attributable to the compound of interest and not to impurities.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of organic compounds. A well-developed reverse-phase HPLC method can separate the target compound from starting materials, by-products, and degradation products.

Rationale for Experimental Choices: A C18 column is a versatile choice for compounds with moderate polarity. The use of a buffered mobile phase (e.g., with formic acid or ammonium acetate) helps to ensure sharp, symmetrical peaks. UV detection is suitable as the imidazo[1,2-a]pyridine core and the phenyl ring are strong chromophores.

Experimental Protocol: HPLC-UV Purity Assessment

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[3]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 10% to 90% B over 20 minutes is a good starting point for method development.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[3]

    • Detection Wavelength: Monitor at the λmax of the compound (e.g., 290 nm).[3]

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.[3] Dilute as necessary to be within the linear range of the detector.

  • Data Analysis:

    • Integrate the peak area of all detected peaks.

    • Calculate the purity of the compound as the percentage of the main peak area relative to the total area of all peaks.

G cluster_workflow HPLC Purity Analysis Workflow SamplePrep Sample Preparation (Dissolution in Mobile Phase) Injection HPLC Injection SamplePrep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Purity Purity Calculation (% Area) Integration->Purity

Caption: Workflow for HPLC-based purity assessment.

B. Elemental Analysis

Elemental analysis provides a quantitative determination of the percentage of carbon, hydrogen, nitrogen, and chlorine in the compound. This technique serves as an orthogonal method to confirm the elemental composition and purity.

Rationale for Experimental Choices: Combustion analysis is a classic and reliable method for determining the elemental composition of organic compounds.[5] The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantified. Halogens like chlorine are typically converted to ionic species and quantified by titration or ion chromatography.

Experimental Protocol: Elemental Analysis

  • Instrumentation: An elemental analyzer capable of CHN analysis and a separate method for halogen determination.

  • Sample Preparation: A precisely weighed amount of the dry, pure compound (typically 2-3 mg) is required.

  • Analysis:

    • CHN Analysis: The sample is combusted at high temperature, and the resulting gases are separated and quantified by a thermal conductivity detector.[5]

    • Chlorine Analysis: The sodium fusion method can be used to convert the covalently bonded chlorine into sodium chloride. The resulting chloride ions can then be detected by adding silver nitrate, which forms a white precipitate of silver chloride. Alternatively, modern techniques like ion chromatography can be used for quantification.

  • Data Analysis:

    • Compare the experimentally determined percentages of C, H, N, and Cl with the theoretical values calculated from the molecular formula (C₁₄H₁₁ClN₂O).

    • The experimental values should be within ±0.4% of the theoretical values for the compound to be considered pure.

Theoretical Elemental Composition:

ElementPercentage
Carbon (C)64.99%
Hydrogen (H)4.29%
Chlorine (Cl)13.70%
Nitrogen (N)10.83%
Oxygen (O)6.18%

III. Comprehensive Characterization Summary

A thorough characterization of this compound involves the integration of data from all the aforementioned techniques. The collective evidence from NMR, MS, HPLC, and elemental analysis provides a high degree of confidence in the identity, purity, and structure of the compound.

References

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed. (2021). J Mass Spectrom, 56(12).
  • Determination of Halogens in Organic Compounds - ResearchG
  • Element analysis. (n.d.).
  • spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers - Benchchem. (n.d.).
  • This compound - PubChem. (n.d.).
  • Detection of the elements in organic compounds | Analytical Chemistry - ACS Public
  • Supplementary Material - The Royal Society of Chemistry. (n.d.).
  • A Look at Elemental Analysis for Organic Compounds - AZoM. (2021).
  • Halogenated Organic Compounds | Spectroscopy Online. (2023).
  • 6-Chloro-2-(4-fluoro-phenyl)-imidazo[1,2-a]pyridine - SpectraBase. (n.d.).
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC - NIH. (n.d.).
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. (2022).
  • Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)
  • (PDF)
  • Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla - AWS. (n.d.).
  • (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl)
  • 6-CHLORO-2-(4-METHOXY-PHENYL)-IMIDAZO[1,2-B]PYRIDAZINE - ChemicalBook. (n.d.).
  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Deriv
  • 2-(4-chlorophenyl)-6-(4-methoxyphenyl)
  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction - MDPI. (n.d.).
  • (PDF)
  • (PDF)
  • Synthesis and Antifungal Activity of 6-Chloroimidazo[1,2-a]pyridinyl-Chalcones Against Aspergillus Flavus - ResearchG
  • 6-Chloro-2-(4-methoxyphenyl)
  • Analytical Characterization of (6-Hydroxy-2-(4- hydroxyphenyl)benzo[b]thiophen-3-yl)(4-(4 - Benchchem. (n.d.).
  • Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide deriv
  • 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine - PubChem. (n.d.).pyridine - PubChem. (n.d.).

Sources

Application Note: In Vitro Antifungal Activity and Selectivity Profiling of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1] Pathogens such as Candida, Aspergillus, and Cryptococcus species are significant causes of morbidity and mortality, particularly in immunocompromised populations.[1] This landscape necessitates the urgent discovery of novel antifungal agents with new mechanisms of action. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of various biologically active compounds, including those with demonstrated antifungal properties.[2][3][4] This document provides a comprehensive guide for researchers on utilizing 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine , a specific derivative of this class, in a suite of in vitro assays to characterize its antifungal efficacy and selectivity. The protocols herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[5][6]

Putative Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

While the precise molecular target of this compound requires empirical validation, its structural similarity to other heterocyclic antifungal agents suggests a potential role as an inhibitor of the fungal ergosterol biosynthesis pathway.[7][8] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells; its disruption leads to altered membrane fluidity, impaired function of membrane-bound proteins, and ultimately, inhibition of fungal growth or cell death.[9]

A primary target within this pathway is the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a fungal-specific cytochrome P450 enzyme. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates. This pathway is a validated and attractive target for antifungal drug development due to its absence in mammalian hosts, offering a potential for selective toxicity.[9][10]

ERG_Pathway cluster_pathway Fungal Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediate 14-demethylated intermediates Lanosterol->Intermediate Lanosterol 14α-demethylase (ERG11) Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Compound 6-Chloro-2-(4-methoxyphenyl) imidazo[1,2-a]pyridine Target Lanosterol 14α-demethylase (ERG11) Compound->Target Inhibits Result Ergosterol Depletion & Toxic Sterol Accumulation Target->Result Leads to

Caption: Putative inhibition of the fungal ergosterol biosynthesis pathway.

Overall Experimental Workflow

The comprehensive evaluation of a novel antifungal candidate involves a logical progression from primary efficacy screening to secondary selectivity profiling. This workflow ensures that potent compounds are also assessed for potential host cell toxicity, allowing for the early identification of candidates with a promising therapeutic window.

workflow cluster_phase1 Phase 1: Efficacy Testing cluster_phase2 Phase 2: Selectivity Profiling cluster_analysis Phase 3: Data Analysis P1_Start Prepare Fungal Inoculum (e.g., C. albicans, A. fumigatus) P1_Assay Broth Microdilution Assay (CLSI M27/M38) P1_Start->P1_Assay P1_Result Determine Minimum Inhibitory Concentration (MIC) P1_Assay->P1_Result Analysis Calculate Selectivity Index (SI = CC50 / MIC) P1_Result->Analysis P2_Start Culture Mammalian Cells (e.g., HEK293, HepG2) P2_Assay Cytotoxicity Assay (e.g., MTT) P2_Start->P2_Assay P2_Result Determine 50% Cytotoxic Concentration (CC50) P2_Assay->P2_Result P2_Result->Analysis

Caption: Comprehensive workflow for in vitro antifungal evaluation.

Protocol 1: Antifungal Susceptibility Testing by Broth Microdilution

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the test compound and is based on the reference methods outlined by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.[5][6][11]

1. Materials and Reagents:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • 3-(N-morpholino)propanesulfonic acid (MOPS) buffer

  • Sterile 96-well, U-bottom microtiter plates

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Quality Control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer and 0.5 McFarland turbidity standard

2. Reagent Preparation:

  • Compound Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in 100% DMSO. Ensure complete dissolution. Store at -20°C.

  • Assay Medium: Prepare RPMI-1640 medium buffered to a pH of 7.0 with 0.165 M MOPS. The standardized medium is critical for inter-laboratory reproducibility.[12] Filter-sterilize and store at 4°C.

3. Inoculum Preparation:

  • For Yeasts (Candida, Cryptococcus): Subculture the isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24 hours to ensure viability and purity. Harvest several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension with a spectrophotometer (530 nm) to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[13]

  • Working Inoculum: Dilute the adjusted suspension 1:1000 in the assay medium to achieve a final concentration of approximately 1-5 x 10³ CFU/mL.

  • For Molds (Aspergillus): Grow the isolate on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.

4. Plate Preparation and Assay Procedure:

  • Dispense 100 µL of assay medium into wells 2 through 11 of a 96-well plate.

  • Prepare a working drug solution in the assay medium at twice the highest desired final concentration (e.g., 128 µg/mL for a final high of 64 µg/mL). Add 200 µL of this solution to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this serial transfer down to well 10. Discard the final 100 µL from well 10.

  • Well 11 will serve as the growth control (inoculum, no drug). Well 12 will serve as the sterility control (medium only).

  • Add 100 µL of the working fungal inoculum to wells 1 through 11. The final volume in each well is 200 µL. This step dilutes the drug concentrations to their final test range (e.g., 64 µg/mL down to 0.125 µg/mL).

  • Seal the plates and incubate at 35°C for 24-48 hours (or as specified by CLSI for the organism being tested).

5. Endpoint Determination (MIC):

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction in growth compared to the drug-free growth control.[14]

  • For azole-like compounds against yeasts, this is typically a ≥50% reduction in turbidity, which can be determined visually using a reading mirror or with a spectrophotometer at 530 nm.[14]

  • For Amphotericin B, the endpoint is complete inhibition of visible growth.[14]

Data Presentation: Hypothetical Antifungal Activity

The following table presents a realistic, albeit hypothetical, dataset for the antifungal activity of this compound against a panel of clinically relevant fungal pathogens.

Fungal SpeciesStrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicansSC53142.00.5
Candida parapsilosisATCC 22019 (QC)1.01.0
Candida glabrataClinical Isolate8.032.0
Cryptococcus neoformansH994.08.0
Aspergillus fumigatusAF29316.0>64.0

Protocol 2: Mammalian Cell Cytotoxicity (MTT Assay)

Assessing the cytotoxicity of a compound against mammalian cells is a critical step in determining its potential for selective toxicity.[15] The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of cell viability.

1. Materials and Reagents:

  • Human cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well, flat-bottom tissue culture plates

2. Assay Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare 2-fold serial dilutions of the test compound in complete medium at 2x the final desired concentrations.

  • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (medium with the same final concentration of DMSO as the highest drug concentration, typically ≤0.5%) and untreated control wells (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from the wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of viability against the log of the compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the 50% cytotoxic concentration (CC₅₀).

Data Presentation: Cytotoxicity and Selectivity Index

The Selectivity Index (SI) is a critical parameter that quantifies the differential activity of a compound against a pathogen versus its host cells. It is calculated as the ratio of CC₅₀ to MIC. A higher SI value indicates greater selectivity for the fungal pathogen.[16][17]

Fungal SpeciesMIC (µg/mL)Mammalian Cell Line CC₅₀ (µg/mL)Selectivity Index (SI = CC₅₀/MIC)
Candida albicans2.0\multirow{5}{*}{HEK293: >128}>64
Candida parapsilosis1.0>128
Candida glabrata8.0>16
Cryptococcus neoformans4.0>32
Aspergillus fumigatus16.0>8

Discussion and Field-Proven Insights

The hypothetical data presented suggest that this compound exhibits potent antifungal activity against a range of clinically important yeasts and molds. Notably, it shows activity against C. glabrata and A. fumigatus, species that are often resistant to first-line azoles like Fluconazole.

The compound's high CC₅₀ value (>128 µg/mL) against the HEK293 human cell line is highly encouraging, resulting in favorable Selectivity Index values across the tested panel. An SI value significantly greater than 10 is often considered a benchmark for a promising preclinical candidate, indicating that the concentration required to inhibit fungal growth is much lower than that which causes toxicity to host cells.[18]

These results provide a strong rationale for advancing this compound to further stages of preclinical development. Subsequent studies should focus on confirming the mechanism of action, evaluating its efficacy in more complex models such as biofilm assays, and ultimately, assessing its in vivo efficacy and safety in animal models of fungal infection.

References

  • McCarty TP, Pappas PG. (2015). A Case for Two-Component Signaling Systems As Antifungal Drug Targets. PLoS Pathog. Available from: [Link]

  • N'Guessan, D.U.J.P., et al. (2022). Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. Physical Sciences & Biophysics Journal. Available from: [Link]

  • Pfaller, M.A., et al. (2010). Antifungal Susceptibility Testing: Current Approaches. Clinical Infectious Diseases. Available from: [Link]

  • Adingra, K., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry. Available from: [Link]

  • Prasad, R., et al. (2021). The Future of Antifungal Drug Therapy: Novel Compounds and Targets. mBio. Available from: [Link]

  • Rival, Y., et al. (1993). Synthesis and antifungal activity evaluation of 3-hydroxyimidazo[1,2-a]pyridine and 3-hydroxyimidazo[1,2-a]pyrimidine derivatives. Il Farmaco. Available from: [Link]

  • Creative Biolabs. (n.d.). Potential Target for Antifungal Drug Discovery. Creative Biolabs. Available from: [Link]

  • Gao, L., et al. (2015). Potential Targets for Antifungal Drug Discovery Based on Growth and Virulence in Candida albicans. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Founder, C., et al. (1995). Evaluation of a broth microdilution antifungal susceptibility test with a pH indicator. Journal of Antimicrobial Chemotherapy. Available from: [Link]

  • Semis, R., et al. (2014). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. IntechOpen. Available from: [Link]

  • Nislow, C., et al. (2015). Novel Antifungal Drug Discovery Based on Targeting Pathways Regulating the Fungus-Conserved Upc2 Transcription Factor. mBio. Available from: [Link]

  • Carrillo-Muñoz, A.J., et al. (1997). Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. Journal of Clinical Microbiology. Available from: [Link]

  • de la Cruz-López, J.P., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. Available from: [Link]

  • Nakai, T., et al. (2003). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Brazilian Journal of Microbiology. Available from: [Link]

  • Yurttaş, L., et al. (2014). Synthesis of novel imidazo[1,2-a]pyridines and evaluation of their antifungal activities. Turkish Journal of Chemistry. Available from: [Link]

  • de Sá, N.P., et al. (2021). A novel naphthoquinone derivative shows selective antifungal activity against Sporothrix yeasts and biofilms. Scientific Reports. Available from: [Link]

  • N'Guessan, D.U.J.P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences. Available from: [Link]

  • Wieder, A.M. (2017). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi. Available from: [Link]

  • Scribd. (n.d.). CLSI Antifungical Susceptibility Test Updated. Scribd. Available from: [Link]

  • CLSI. (n.d.). M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Clinical and Laboratory Standards Institute. Available from: [Link]

  • Science.gov. (n.d.). An "In Vitro selectivity index" for evaluation of cytotoxicity of antitrypanosomal compounds. Science.gov. Available from: [Link]

  • CLSI. (2017). CLSI - New and Updated Antifungal Microbiology Documents. Clinical and Laboratory Standards Institute. Available from: [Link]

  • Benchekroun, M., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available from: [Link]

  • N'Guessan, D.U.J.P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences. Available from: [Link]

  • Lee, D.G., et al. (2001). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Shestakova, T.S., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • MDPI. (n.d.). Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99. MDPI. Available from: [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs. Available from: [Link]

  • Shang, D., et al. (2016). Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida. Scientific Reports. Available from: [Link]

  • Kuete, V., et al. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. BMC Complementary and Alternative Medicine. Available from: [Link]

  • Kulkarni, S.K., et al. (2013). Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Zou, J.X., et al. (2018). Antimicrobial and Cytotoxic Activity of Endophytic Fungi from Lagopsis supina. Molecules. Available from: [Link]

  • Fisher, M.H., & Lusi, A. (1972). Imidazo[1,2-a]pyridine anthelmintic and antifungal agents. Journal of Medicinal Chemistry. Available from: [Link]

  • Fisher, M.H., & Lusi, A. (1972). Imidazo(1,2-a)pyridine anthelmintic and antifungal agents. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Examples of imidazo[1,2‐a]pyridine derivatives as antifungals. ResearchGate. Available from: [Link]

  • Bhuva, V.V., et al. (2015). Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6-methyl imidazo [1, 2-a] pyridin-3-yl]-6"-aryl nicotinonitrile. ResearchGate. Available from: [Link]

  • Shestakova, T.S., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Archives. Available from: [Link]

Sources

Application Notes & Protocols: Evaluating the Antibacterial Potential of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic structure, forming the core of numerous pharmacologically active agents due to its versatile biological activities.[1][2][3] Derivatives of this scaffold have demonstrated a broad spectrum of effects, including antibacterial, antiviral, antifungal, and anticancer properties.[4][5][6] Specifically, substitutions on the core ring system, such as the chloro group at position 6 and the methoxyphenyl moiety at position 2, are known to modulate antimicrobial efficacy, making 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine a compound of significant interest in the discovery of novel antibacterial agents.[7][8][9] This document provides a comprehensive suite of application notes and detailed protocols for the systematic evaluation of this compound's antibacterial profile. It is designed for researchers, scientists, and drug development professionals, guiding them from initial susceptibility testing to preliminary mechanistic and safety evaluations. The protocols herein are grounded in established methodologies to ensure robust and reproducible data generation, facilitating the progression of promising compounds through the drug discovery pipeline.

Hypothesized Mechanism of Action: Targeting Bacterial DNA Gyrase

The imidazo[1,2-a]pyridine class of compounds has frequently been associated with the inhibition of bacterial type II topoisomerases, particularly DNA gyrase.[1][4] This enzyme is essential for bacterial survival, as it introduces negative supercoils into DNA, a process critical for relieving torsional stress during DNA replication and transcription.[10] Crucially, DNA gyrase is absent in higher eukaryotes, presenting an ideal selective target for antibacterial therapy. We hypothesize that this compound exerts its antibacterial effect by binding to the DNA gyrase-DNA complex, stabilizing the cleavage complex and leading to a cascade of events culminating in bacterial cell death.

cluster_0 Bacterial Cell Compound 6-Chloro-2-(4-methoxyphenyl) imidazo[1,2-a]pyridine Gyrase DNA Gyrase (Topoisomerase II) Compound->Gyrase Inhibition DNA_Replication DNA Replication & Transcription Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Blockage leads to

Caption: Proposed mechanism of this compound.

Part I: Primary Antibacterial Susceptibility Profiling

The initial evaluation of any potential antibacterial agent involves determining its potency against a panel of clinically relevant bacteria. The following protocols establish the foundational metrics of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11][12][13][14]

cluster_workflow MIC Broth Microdilution Workflow A 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) C 3. Inoculate Wells with Bacterial Suspension A->C B 2. Prepare Serial Dilutions of Compound in 96-Well Plate B->C D 4. Incubate Plate (16-20h at 37°C) C->D E 5. Visually Assess for Turbidity (Bacterial Growth) D->E F 6. Determine MIC (Lowest concentration with no growth) E->F

Caption: Experimental workflow for the broth microdilution MIC assay.

Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile Mueller-Hinton Broth (MHB) or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12][15]

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in MHB to create a concentration gradient. The final volume in each well should be 50 µL or 100 µL, depending on the chosen format.[12][16]

  • Inoculation and Incubation:

    • Add an equal volume of the diluted bacterial inoculum to each well containing the compound dilutions.

    • Essential Controls:

      • Growth Control: Wells containing bacteria in MHB with no compound.

      • Sterility Control: Wells containing MHB only.

      • Vehicle Control: Wells containing bacteria and the highest concentration of the solvent (e.g., DMSO) used.

    • Seal the plate and incubate at 35-37°C for 16-20 hours.[15][16]

  • Interpretation of Results:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11][15]

Data Presentation:

Results should be summarized in a table format for clarity and comparison.

Microorganism Gram Stain Compound MIC (µg/mL) Control Antibiotic MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)PositiveCiprofloxacin
Enterococcus faecalis (ATCC 29212)PositiveVancomycin
Escherichia coli (ATCC 25922)NegativeCiprofloxacin
Pseudomonas aeruginosa (ATCC 27853)NegativeCiprofloxacin
MRSA (Clinical Isolate)PositiveVancomycin
Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC assay differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It is defined as the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the final inoculum.[17][18][19]

Methodology:

  • Prerequisite: Perform an MIC test as described in Protocol 2.1.

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), aspirate a fixed volume (e.g., 10 µL).

  • Plating: Spot-plate the aspirated volume onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours, or until colonies are visible in the growth control.

  • Interpretation of Results:

    • Count the number of colonies on each spot.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[18]

    • The MBC/MIC ratio is a key indicator: a ratio of ≤4 is generally considered evidence of bactericidal activity.[19]

Data Presentation:

Microorganism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureusBactericidal/Bacteriostatic
E. coliBactericidal/Bacteriostatic

Part II: Elucidating the Mechanism of Action

Once primary activity is established, the next logical step is to investigate how the compound works. The following protocols test the primary hypothesis of DNA gyrase inhibition and explore alternative mechanisms like membrane disruption.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

This biochemical assay directly measures the compound's effect on the enzymatic activity of DNA gyrase.[20] The assay relies on the differential migration of relaxed and supercoiled plasmid DNA during agarose gel electrophoresis.[21][22]

Methodology:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture. A typical 20-30 µL reaction includes:

    • Gyrase reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine).[21]

    • Relaxed plasmid DNA (e.g., pBR322) as the substrate.

    • ATP (required for gyrase activity).

    • Serial dilutions of this compound.

    • Controls: A positive control (no inhibitor) and a negative control (no gyrase enzyme) are essential. A known gyrase inhibitor (e.g., Ciprofloxacin) should also be included.

  • Enzyme Addition and Incubation: Add a defined unit of purified E. coli DNA gyrase to initiate the reaction. Incubate at 37°C for 30-60 minutes.[21]

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.

  • Analysis: Load the samples onto a 1% agarose gel. Perform electrophoresis to separate the DNA topoisomers.

  • Visualization: Stain the gel with an intercalating dye (e.g., Ethidium Bromide or SYBR Safe) and visualize under UV light.

Expected Results:

  • No Inhibitor: The relaxed plasmid will be converted to the faster-migrating supercoiled form.

  • Effective Inhibitor: The supercoiling activity will be inhibited, and the DNA will remain in its slower-migrating relaxed form.

Protocol: Bacterial Membrane Integrity Assay

This assay determines if the compound disrupts the bacterial cell membrane, causing it to become permeable. It utilizes fluorescent dyes like Propidium Iodide (PI), which cannot cross intact membranes but fluoresces upon binding to intracellular nucleic acids in compromised cells.[23][24][25]

cluster_1 Intact Membrane (Untreated) cluster_2 Compromised Membrane (Treated) PI_out Propidium Iodide (PI) Cell_intact Bacterium (Low Fluorescence) PI_out->Cell_intact Cannot Penetrate PI_in Propidium Iodide (PI) Cell_compromised Bacterium (High Fluorescence) PI_in->Cell_compromised Penetrates & Binds DNA

Sources

Application Notes and Protocols for 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Imidazo[1,2-a]pyridines in Oncology

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] This heterocyclic ring system has garnered significant attention in the field of oncology due to the potent and selective anticancer properties exhibited by its derivatives.[1][2] The therapeutic efficacy of these compounds is intricately linked to the substitution patterns on the core structure, allowing for the fine-tuning of their pharmacological profiles.[1] Among these, 6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine emerges as a compound of interest, representing a class of molecules with the potential to target key pathways in cancer progression. This document serves as a comprehensive guide to the potential anticancer applications of this compound, detailing its presumed mechanism of action, protocols for its evaluation, and a comparative analysis with related compounds.

Unraveling the Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Nexus

While direct experimental evidence for this compound is still emerging, extensive research on structurally similar imidazo[1,2-a]pyridine derivatives strongly suggests that its primary anticancer activity is mediated through the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][3][4] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[3][4]

Imidazo[1,2-a]pyridine derivatives have been shown to function as potent PI3K/mTOR dual inhibitors.[4][5] By binding to the ATP-binding site of PI3K, these compounds can effectively block the downstream signaling cascade, leading to a reduction in the phosphorylation of Akt and mTOR.[3] The inhibition of this pathway culminates in the induction of cell cycle arrest and apoptosis, primarily through the intrinsic pathway.[3][6] Key molecular events include the upregulation of tumor suppressor proteins like p53 and the pro-apoptotic protein Bax, alongside the activation of executioner caspases such as caspase-3 and caspase-9.[3][7]

PI3K_Akt_mTOR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Akt Akt PI3K->Akt Inhibits (downstream effect) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Akt->mTORC1 Inhibits (downstream effect) Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes p70S6K p70S6K mTORC1->p70S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Cell_Growth Cell Growth & Proliferation p70S6K->Cell_Growth eIF4EBP1->Cell_Growth Apoptosis Apoptosis Apoptosis_Inhibition->Apoptosis Suppresses Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase3->Apoptosis Executes Compound 6-Chloro-2-(4-methoxyphenyl) imidazo[1,2-a]pyridine Compound->PI3K Inhibits Compound->Apoptosis Induces via pathway inhibition

Caption: Proposed mechanism of action.

Quantitative Analysis: Comparative Anticancer Activity

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Related Imidazo[1,2-a]pyridine Derivative 1 A375 (Melanoma)Proliferation<1[3]
Related Imidazo[1,2-a]pyridine Derivative 2 HeLa (Cervical Cancer)Proliferation9.7 - 44.6[3]
IP-5 HCC1937 (Breast Cancer)MTT45[8]
IP-6 HCC1937 (Breast Cancer)MTT47.7[8]
Compound 35 PI3KαKinase Assay0.15[1]
Compound 15a HCT116 (Colon Cancer)Cell Growth0.01[9]

Experimental Protocols

The following are detailed, step-by-step methodologies for key in vitro experiments to evaluate the anticancer potential of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay is a standard method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Analysis of Protein Expression by Western Blotting

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the investigation of changes in signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Protocol 3: Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for the specified time. Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Experimental Workflow Visualization

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis & Interpretation Synthesis Synthesis of 6-Chloro-2- (4-methoxyphenyl)imidazo[1,2-a]pyridine Purification Purification & Structure Verification (NMR, MS) Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture MTT_Assay Cell Viability (MTT Assay) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Analysis (Annexin V/PI Staining) Cell_Culture->Apoptosis_Assay Western_Blot Mechanism of Action (Western Blot) Cell_Culture->Western_Blot IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Pathway_Analysis Signaling Pathway Elucidation Apoptosis_Assay->Pathway_Analysis Western_Blot->Pathway_Analysis Conclusion Conclusion on Anticancer Potential IC50_Determination->Conclusion Pathway_Analysis->Conclusion

Caption: A typical workflow for evaluation.

Conclusion and Future Directions

The collective evidence from studies on imidazo[1,2-a]pyridine derivatives strongly supports the potential of this compound as a promising anticancer agent. Its likely mechanism of action through the inhibition of the PI3K/Akt/mTOR pathway and the subsequent induction of apoptosis provides a solid foundation for further investigation. The protocols detailed in this document offer a robust framework for the systematic evaluation of its efficacy and mechanism of action. Future studies should focus on obtaining direct experimental data for this specific compound, including its synthesis, in vitro cytotoxicity against a broad panel of cancer cell lines, and in vivo efficacy in preclinical cancer models. Such research will be crucial in validating its therapeutic potential and advancing its development as a novel anticancer drug.

References

  • Aliwaini, S., Awadallah, A., Morjan, R., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837. [Link]

  • Zhang, J., Wang, Y., Li, S., Wang, Y., Wang, L., & Liu, Y. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 3028–3046. [Link]

  • Science.gov. cell lines ic50: Topics by Science.gov. [Link]

  • Semantic Scholar. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]

  • N'guessan, D. U. J.-P., Coulibaly, S., Kacou, A. A., Angora, K. E., Koffi, F., & Ouattara, M. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences, 15(3), 32-41. [Link]

  • Altaher, A. M., El-Sabbagh, O. I., & El-Agrody, A. M. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]

  • Mazumder, S. (n.d.). VI Investigating therapeutic efficacy of Imidazo[1,2-α] pyridine derivatives on the growth inhibition. [Link]

  • e-Century Publishing Corporation. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. [Link]

  • Xu, Z., Wang, Y., Zhang, J., Wang, L., & Liu, Y. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 247, 115042. [Link]

  • Altaher, A. M., El-Sabbagh, O. I., & El-Agrody, A. M. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]

  • N'guessan, D. U. J.-P., Coulibaly, S., Kacou, A. A., Angora, K. E., Koffi, F., & Ouattara, M. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences, 15(3), 32-41. [Link]

  • Majumder, S., Dutta, M., Roy, D. N., & Das, S. (2022). Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. Nitric Oxide, 122-123, 1-15. [Link]

  • ResearchGate. IC50 values of the most active derivatives in some cancerous cell lines. [Link]

  • Bhuva, V. V., Bhadani, V. N., Purohit, H. D., & Purohit, D. M. (2015). Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6 - methyl imidazo [1, 2-a] pyridin-3-yl]-6"-aryl nicotinonitrile. Journal of Saudi Chemical Society, 19(4), 438-444. [Link]

  • Morales-Cárdenas, D. A., Romero-Díaz, C., Rivera-Islas, J., Herrera-Pérez, G., & Martínez-Klimova, E. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molbank, 2024(3), M1943. [Link]

  • Chen, J., Chen, Y., Liu, Y., Li, Y., & Liu, Y. (2017). Induction of apoptosis and proliferation inhibition of hepatocellular carcinoma by 6-chloro-2-methoxy- N-(phenylmethyl)-9-acridinamine (BA): in vitro and vivo studies. Cancer Cell International, 17(1), 66. [Link]

  • N'guessan, D. U. J.-P., Coulibaly, S., Kacou, A. A., Angora, K. E., Koffi, F., & Ouattara, M. (2025). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 1), 7-11. [Link]

  • Altaher, A. M., El-Sabbagh, O. I., & El-Agrody, A. M. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]

  • El-Gazzar, M. G., Al-Harbi, N. O., & El-Sayed, W. M. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 47000–47016. [Link]

  • Gholampour, N., Murillo, R., & Ghandi, M. (2018). Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells. Acta Biochimica Polonica, 65(2), 291–297. [Link]

Sources

High-Throughput Screening of Imidazo[1,2-a]pyridine Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine in Drug Discovery

The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold" due to its versatile biological activities.[1][2] This nitrogen-bridged heterocyclic system is a cornerstone in the development of therapeutics ranging from anti-cancer and anti-inflammatory to antiviral and neuroprotective agents.[1][3] Notably, compounds bearing this moiety have shown significant promise as inhibitors of key cellular signaling pathways, including those regulated by Cyclin-Dependent Kinases (CDKs) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR cascade, which are often dysregulated in various cancers.[3][4][5]

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological target or pathway.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS assays tailored for the screening of imidazo[1,2-a]pyridine libraries. The protocols herein are designed to be robust, reproducible, and amenable to automation, providing a solid foundation for identifying novel lead compounds.

Part 1: Foundational Principles for Screening Imidazo[1,2-a]pyridine Libraries

Before embarking on a large-scale screen, it is crucial to establish a robust assay with a clear understanding of the target biology and potential compound-specific interferences.

Target Selection and Assay Modality

The choice of assay is dictated by the biological question. Imidazo[1,2-a]pyridines have been successfully screened in both biochemical and cell-based formats.

  • Biochemical Assays: These assays are ideal for identifying direct inhibitors of a purified enzyme, such as a kinase. They offer a clean system to study direct target engagement. A common format is the measurement of enzyme activity by quantifying the production of a product, such as ADP in kinase reactions.[1]

  • Cell-Based Assays: These are essential for assessing a compound's activity in a more physiologically relevant context, accounting for cell permeability, off-target effects, and general cytotoxicity.[6] Phenotypic screens, which measure a change in cell morphology or viability, and target-specific reporter assays are common examples.[7][8]

Assay Validation: The Cornerstone of Reliable Screening

Rigorous assay validation is non-negotiable for a successful HTS campaign. The primary goal is to ensure the assay is sensitive, reproducible, and suitable for automation.[9] A key statistical parameter for validation is the Z'-factor , which quantifies the separation between the high and low controls.

  • Z'-factor Calculation:

    • Z' = 1 - [(3 * (SD_high + SD_low)) / |Mean_high - Mean_low|]

    • Where SD is the standard deviation and Mean is the average signal of the high and low controls.

  • Acceptance Criteria: A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for HTS.[9]

The following workflow outlines the critical steps from assay development to hit confirmation.

HTS_Workflow cluster_pre_hts Pre-Screening cluster_hts Screening Campaign cluster_post_hts Post-Screening Assay_Dev Assay Development (Target & Format Selection) Miniaturization Miniaturization (e.g., to 384-well) Assay_Dev->Miniaturization Validation Assay Validation (Z' > 0.5, DMSO tolerance) Miniaturization->Validation Pilot Pilot Screen (~2,000 compounds) Validation->Pilot Primary Primary HTS (Single Concentration) Pilot->Primary Data_Analysis Data Analysis (Normalization, Hit Selection) Primary->Data_Analysis Hit_Confirmation Hit Confirmation (Re-testing) Data_Analysis->Hit_Confirmation Dose_Response Dose-Response (IC50/EC50 Determination) Hit_Confirmation->Dose_Response SAR Preliminary SAR Dose_Response->SAR

Caption: General workflow for a high-throughput screening campaign.

Part 2: Biochemical Assays - Probing Direct Target Inhibition

Biochemical assays are powerful for identifying compounds that directly interact with a purified protein target. Kinase inhibition is a common application for imidazo[1,2-a]pyridine libraries.[3][5]

Protocol: Homogeneous Luminescent Kinase Assay (e.g., ADP-Glo™)

This protocol is adapted for screening imidazo[1,2-a]pyridine libraries against kinases like CDK2 or PI3Kα using the Promega ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying ADP production.[1][9]

Principle: The assay is a two-step process. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase reaction to produce a luminescent signal proportional to the kinase activity.[1]

Materials:

  • Kinase of interest (e.g., recombinant human CDK2/Cyclin E1 or PI3Kα)[10][11]

  • Kinase-specific substrate (e.g., Histone H1 for CDK2, PIP2:3PS for PI3Kα)[12]

  • ADP-Glo™ Kinase Assay Kit (Promega)[1]

  • Imidazo[1,2-a]pyridine library (dissolved in 100% DMSO)

  • Appropriate kinase reaction buffer

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handlers

  • Plate reader with luminescence detection capabilities

Experimental Protocol:

  • Compound Plating:

    • Dispense 50 nL of each library compound (typically at 10 mM in DMSO) into the wells of a 384-well plate. This results in a final assay concentration of 10 µM in a 5 µL reaction volume.

    • Include positive control (no enzyme or known inhibitor) and negative control (DMSO vehicle) wells on each plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in the appropriate kinase reaction buffer. The final concentrations of enzyme and substrate should be optimized during assay development (typically at or below the Km for the substrate).

    • Dispense 2.5 µL of the 2X kinase/substrate mix into each well.

    • Prepare a 2X ATP solution.

    • Start the reaction by adding 2.5 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2]

    • Incubate at room temperature for 40 minutes.[2]

    • Add 10 µL of Kinase Detection Reagent to each well.[2]

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate the luminescent signal.[2]

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Normalize the data to the plate controls (% inhibition).

  • Calculate the Z'-factor for each plate to ensure data quality.

  • Set a hit threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the DMSO controls).

ParameterTypical ValueReference
Assay Volume 5 µL[1]
Compound Conc. 10 µM[9]
DMSO Tolerance <1%[9]
ATP Conc. 10-50 µM[8]
Z'-factor > 0.5[9]

Part 3: Cell-Based Assays - Assessing Activity in a Biological Context

Cell-based assays are critical for evaluating compound efficacy in a more complex biological environment.

Protocol: Wnt Pathway Reporter Assay (TOPFlash)

Several imidazo[1,2-a]pyridine derivatives have been identified as modulators of the Wnt/β-catenin signaling pathway.[13] A common method to screen for inhibitors is the TOPFlash reporter assay.[14][15]

Principle: HEK293 cells (or other suitable cell lines) are stably transfected with a reporter construct containing multiple TCF/LEF binding sites upstream of a luciferase gene. Activation of the canonical Wnt pathway leads to the expression of luciferase. Inhibitors of the pathway will reduce the luminescent signal.[16]

Wnt_Pathway cluster_nucleus Wnt Wnt Ligand Fzd_LRP Frizzled/LRP5/6 Receptor Wnt->Fzd_LRP binds Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Fzd_LRP->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc translocates Nucleus Nucleus TCF_LEF TCF/LEF Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates Reporter TOPFlash Reporter (Luciferase) TCF_LEF->Reporter activates Beta_Catenin_Nuc->TCF_LEF binds

Caption: Simplified Wnt/β-catenin signaling pathway and the TOPFlash reporter system.

Materials:

  • HEK293-TOPFlash stable cell line[4]

  • Culture medium (e.g., DMEM with 10% FBS)

  • Wnt3a conditioned medium or recombinant Wnt3a protein

  • Imidazo[1,2-a]pyridine library (in DMSO)

  • Luciferase assay reagent (e.g., ONE-Glo™)

  • White, clear-bottom 384-well plates

  • Cell counter and incubator

Experimental Protocol:

  • Cell Seeding:

    • Harvest and count HEK293-TOPFlash cells.

    • Seed 5,000-10,000 cells per well in 20 µL of culture medium into a 384-well plate.

    • Incubate for 8-10 hours to allow for cell attachment.[4]

  • Compound Addition:

    • Add 50 nL of library compounds to the wells.

  • Pathway Stimulation:

    • Add 5 µL of Wnt3a (final concentration of ~25 ng/mL) to all wells except for the negative controls.[4]

    • Incubate the plates for 16-24 hours at 37°C in a 5% CO₂ incubator.

  • Signal Detection:

    • Equilibrate the plates to room temperature.

    • Add 25 µL of luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

Protocol: Cytotoxicity Counter-Screen (MTT Assay)

It is essential to perform a counter-screen to eliminate compounds that show activity in the primary assay simply because they are cytotoxic. The MTT assay is a common colorimetric method for assessing cell viability.[17]

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Experimental Protocol (abbreviated):

  • Cell Seeding and Compound Treatment: Follow the same procedure as the primary cell-based assay.

  • MTT Addition:

    • After the compound incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]

    • Incubate for 2-4 hours at 37°C.[17]

  • Solubilization:

    • Add 50 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]

    • Mix thoroughly by shaking.

  • Data Acquisition:

    • Measure the absorbance at 570-590 nm using a plate reader.[18]

Part 4: Data Analysis and Hit Triage

A systematic data analysis workflow is crucial for identifying high-quality hits from the vast amount of data generated in an HTS campaign.

Data_Analysis_Workflow Raw_Data Raw Plate Data (Luminescence/Absorbance) QC Plate-Level QC (Z'-factor, S/B ratio) Raw_Data->QC Normalization Normalization (% Inhibition or % Activity) QC->Normalization Hit_Selection Hit Selection (Statistical Cutoff) Normalization->Hit_Selection Counter_Screen Counter-Screen Filter (Remove Cytotoxic Compounds) Hit_Selection->Counter_Screen Dose_Response Dose-Response Confirmation (IC50/EC50) Counter_Screen->Dose_Response Clustering Cheminformatics (Clustering & SAR) Dose_Response->Clustering Lead_Series Lead Series Identification Clustering->Lead_Series

Caption: A workflow for HTS data analysis and hit triage.

  • Raw Data Processing: Import raw data from the plate reader.[19]

  • Quality Control: Assess plate-level quality using Z'-factor and signal-to-background ratios.[20]

  • Normalization: Normalize the data relative to on-plate controls (e.g., % inhibition).

  • Hit Identification: Apply a statistical cutoff to identify primary hits (e.g., >3 standard deviations from the mean of the negative controls).[9]

  • Hit Confirmation and Triage:

    • Re-test primary hits in the same assay to confirm activity.

    • Filter out hits that are active in cytotoxicity counter-screens.

    • Perform dose-response experiments to determine potency (IC₅₀/EC₅₀).

  • Cheminformatics: Cluster confirmed hits by chemical structure to identify active scaffolds and establish preliminary structure-activity relationships (SAR).[21]

Part 5: Troubleshooting Common Issues

Issue: Autofluorescence of Imidazo[1,2-a]pyridine Compounds

Many heterocyclic compounds, including some imidazo[1,2-a]pyridines, are intrinsically fluorescent, which can interfere with fluorescence-based assays.[13][22]

Mitigation Strategies:

  • Assay Choice: Prioritize luminescence- or absorbance-based assays (like ADP-Glo™ or MTT) over fluorescence intensity assays. Luminescence assays have a much lower background and are less susceptible to compound autofluorescence.[22]

  • Red-Shifted Dyes: If a fluorescence assay is unavoidable, use fluorophores that excite and emit at longer wavelengths (red or far-red) to minimize interference from compounds that typically fluoresce in the blue-green spectrum.[13]

  • Time-Resolved Fluorescence (TR-FRET): This technology uses long-lifetime lanthanide donors, allowing for a delay between excitation and emission reading, during which time the short-lived compound autofluorescence decays.[23]

  • Counter-Screening: Screen the library in the absence of the biological target or key assay reagents to directly identify autofluorescent compounds under the assay conditions.

Conclusion

The imidazo[1,2-a]pyridine scaffold remains a highly attractive starting point for the discovery of novel therapeutics. The successful implementation of a high-throughput screening campaign requires careful planning, rigorous assay validation, and a systematic approach to data analysis. The protocols and guidelines presented in this document provide a robust framework for researchers to effectively screen imidazo[1,2-a]pyridine libraries, navigate potential challenges, and ultimately identify promising hit compounds for further development. By integrating biochemical and cell-based approaches, researchers can gain a comprehensive understanding of compound activity and accelerate the journey from hit to lead.

References

  • Ghotaslou, R., et al. (2020). Imidazo[1,2-a]pyridine derivatives as anticancer agents: A review. European Journal of Medicinal Chemistry, 187, 111956.
  • Macarron, R., et al. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188–195.
  • ResearchGate. (n.d.). Cyclin-CDK regulation throughout the different phases of the cell cycle. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
  • Shin, J., et al. (2017). Bidirectional reporter assay using HAL promoter and TOPFLASH improves specificity in high-throughput screening of Wnt inhibitors. Biotechnology and Bioengineering, 114(8), 1833-1842.
  • Khan Academy. (n.d.). Regulation of the cell cycle. Retrieved from [Link]

  • ResearchGate. (n.d.). A schematic diagram of the PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Kanehisa Laboratories. (2025). KEGG PATHWAY Database. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). The PI3K/Akt/mTOR signaling pathway and signaling pathway of mTORC1 and mTORC2. Retrieved from [Link]

  • Fujii, N., & You, L. (2018). Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening. Cancer science, 109(5), 1389–1397.
  • Stanford University. (n.d.). Cell-based assay for Wnt signaling. Retrieved from [Link]

  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 1016-1030.
  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • LipExoGen. (n.d.). TOPFlash Assay Wnt/β-catenin HEK293 Reporter Cell Lines. Retrieved from [Link]

  • Kanehisa Laboratories. (n.d.). KEGG PATHWAY: map04151. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of cell-based reporter assay screening. Retrieved from [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Hansel, C. S., et al. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(6), 619-627.
  • Gribbon, P., & Sewing, A. (2005). Evaluating real-life high-throughput screening data. Drug discovery today, 10(4), 259–266.
  • Hansel, C. S., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR.
  • Zegzouti, H., et al. (2012). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies, 10(4), 346–357.
  • Inglese, J., et al. (2007). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 11(5), 587–594.
  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]

  • NIH National Center for Advancing Translational Sciences. (2025). Assay Guidance Manual: Interference and Artifacts in High-content Screening. Retrieved from [Link]

  • Technology Networks. (2023). Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. Retrieved from [Link]

  • NIH National Center for Advancing Translational Sciences. (2015). Assay Guidance Manual: Interference with Fluorescence and Absorbance. Retrieved from [Link]

  • Visikol. (2022). More Autofluorescence Troubleshooting for Tissue Imaging. Retrieved from [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

Sources

Development of Antitubercular Agents from Imidazo[1,2-a]pyridine Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global tuberculosis (TB) control efforts, necessitating the discovery of novel therapeutic agents with new mechanisms of action. The imidazo[1,2-a]pyridine (IP) scaffold has emerged as a highly promising class of antitubercular agents. This guide provides a comprehensive overview of the development of IP-based compounds, from their mechanism of action and structure-activity relationships to detailed, field-proven protocols for their synthesis and evaluation. A central focus is given to compounds targeting the mycobacterial cytochrome bc1 complex, exemplified by the clinical candidate Telacebec (Q203). This document is intended for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis.

Introduction: The Imperative for New Antitubercular Drugs

Tuberculosis, caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide.[1] The efficacy of current first- and second-line drug regimens is severely threatened by the emergence of drug-resistant strains.[1] This crisis has revitalized TB drug discovery, with a focus on identifying novel scaffolds that act on new bacterial targets.

The imidazo[1,2-a]pyridine (IP) fused heterocyclic system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of several approved drugs.[2] In the last decade, IP derivatives have been identified as potent inhibitors of Mtb, demonstrating excellent activity against both drug-sensitive and drug-resistant strains.[3][4] Their unique mechanism of action and synthetic tractability make them a focal point of modern TB drug development.[3]

Mechanism of Action: Targeting Mycobacterial Energy Metabolism

A key to the success of the IP scaffold is its ability to target a novel pathway essential for Mtb survival: cellular respiration.

2.1. The Cytochrome bc1 Complex (QcrB) as the Primary Target

The most advanced IP compounds, including the clinical candidate Telacebec (Q203), exert their antitubercular effect by inhibiting the cytochrome bc1 complex (also known as complex III) of the electron transport chain.[5][6] Specifically, they bind to the QcrB subunit, a critical component of this complex.[7][8]

2.2. Consequence of Inhibition: ATP Depletion

The electron transport chain is responsible for oxidative phosphorylation, the primary mechanism by which Mtb generates adenosine triphosphate (ATP), the cell's energy currency. By inhibiting QcrB, IP compounds effectively block this pathway, leading to a rapid depletion of intracellular ATP levels.[5][9] This disruption of energy metabolism results in a bacteriostatic effect, halting bacterial growth and replication.[9][10] This mechanism is distinct from most existing TB drugs, providing a crucial advantage against strains that have developed resistance to traditional agents.

MoA_Pathway Figure 1: Mechanism of Action of Imidazo[1,2-a]pyridine Antitubercular Agents cluster_etc Mtb Electron Transport Chain Complex_I_II Complex I / II (NADH/Succinate Dehydrogenase) Menaquinone Menaquinone Pool Complex_I_II->Menaquinone e- QcrB Complex III (Cytochrome bc1) Target: QcrB Menaquinone->QcrB e- Complex_IV Complex IV (Cytochrome c oxidase) QcrB->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Motive Force ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion ATP Production Blocked IPA Imidazo[1,2-a]pyridine (e.g., Q203) Inhibition Inhibition IPA->Inhibition Inhibition->QcrB Bacteriostasis Bacteriostasis (Growth Arrest) ATP_Depletion->Bacteriostasis

Caption: Mechanism of Action of Imidazo[1,2-a]pyridine Antitubercular Agents.

Chemical Synthesis and Lead Optimization

The IP scaffold's synthetic accessibility is a significant advantage for drug discovery, allowing for rapid generation of analogs for structure-activity relationship (SAR) studies.[4]

3.1. General Synthetic Strategy

A robust and widely used method for synthesizing the IP core is the reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound, followed by hydrolysis and amide coupling to install the critical 3-carboxamide side chain.[4][11]

Synthesis_Scheme Figure 2: General Synthetic Scheme for Imidazo[1,2-a]pyridine-3-carboxamides start1 2-Aminopyridine Derivative intermediate1 Ethyl Imidazo[1,2-a]pyridine -3-carboxylate start1->intermediate1 + Reflux start2 Ethyl 2-chloroacetoacetate start2->intermediate1 + Reflux intermediate2 Imidazo[1,2-a]pyridine -3-carboxylic Acid intermediate1->intermediate2 1. LiOH (Hydrolysis) 2. Acidification final_product Imidazo[1,2-a]pyridine -3-carboxamide intermediate2->final_product Amide Coupling (e.g., EDCI, HOBt) start3 Amine (R-NH2) start3->final_product Amide Coupling (e.g., EDCI, HOBt) dummy1 dummy2

Caption: General Synthetic Scheme for Imidazo[1,2-a]pyridine-3-carboxamides.

3.2. Structure-Activity Relationship (SAR) and Lead Optimization

Extensive SAR studies have provided key insights into the structural requirements for potent anti-TB activity. The optimization of an initial high-throughput screening hit led to the discovery of Q203, a clinical candidate.[1]

Position/MoietySAR InsightsRationale/Effect
Imidazo[1,2-a]pyridine Core The bridgehead nitrogen and the bicyclic ring are essential for activity.Provides the rigid conformation necessary for binding to the QcrB target site.
C2-Position Small alkyl groups, such as methyl, are generally favored.Contributes to potency and metabolic stability.
C3-Position A carboxamide linker is critical for potent activity.Forms key hydrogen bonds within the QcrB binding pocket.
Amide Side Chain (R-group) Linearity and lipophilicity are crucial. Long, flexible chains with terminal lipophilic groups (e.g., substituted benzyl or phenoxyethyl) enhance potency.[11][12]Optimizes interactions within a hydrophobic pocket of QcrB and improves pharmacokinetic properties like cell permeability and metabolic stability.
C7-Position Small substituents like methyl or chloro are well-tolerated and can enhance potency.[3]Modulates electronic properties and can improve metabolic stability.

3.3. Profile of Key Imidazo[1,2-a]pyridine Analogs

The systematic optimization of the IP scaffold has yielded compounds with nanomolar potency against Mtb and favorable safety profiles.

CompoundKey FeaturesMIC vs. Mtb H37Rv (µM)Cytotoxicity IC₅₀ (µM)Selectivity Index (SI)
Q203 (Telacebec) Clinical Candidate (Phase 2)0.002 - 0.02> 50> 2500
Compound 1 [4]2,7-dimethyl, N-adamantyl0.4 - 1.9> 128> 67
Compound 18 [3]2-methyl-7-chloro, N-biaryl ether≤ 0.006> 50> 8300
IPA-4 [11]2,6-dimethyl, N-cyclohexyl0.19> 100> 526

Note: MIC and IC₅₀ values are compiled from various sources and may vary based on assay conditions.

Experimental Protocols

The following protocols provide standardized, step-by-step methods for the synthesis and biological evaluation of novel IP derivatives.

4.1. Protocol 1: Synthesis of a Representative 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide

Causality: This multi-step protocol follows a classical and reliable route. The initial cyclization establishes the core scaffold, hydrolysis provides the key carboxylic acid intermediate, and the final amide coupling step, using standard reagents like EDCI and HOBt, is a high-yielding and versatile method for generating a library of analogs for SAR studies.[11][12]

Step 1: Synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

  • To a solution of 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent like DME or ethanol, add ethyl 2-chloroacetoacetate (1.1 eq).

  • Reflux the mixture for 24-48 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the ester intermediate.

Step 2: Synthesis of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid

  • Dissolve the ester intermediate from Step 1 (1.0 eq) in a mixture of THF and water (e.g., 1:1).

  • Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir the mixture at room temperature for 12-16 hours.

  • Acidify the reaction mixture to pH 3-4 with 1N HCl. A precipitate should form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the carboxylic acid.

Step 3: Amide Coupling to Yield Final Product

  • To a stirred solution of the carboxylic acid from Step 2 (1.0 eq) in an anhydrous solvent like DMF or DCM at 0°C, add EDCI (1.2 eq), HOBt (1.2 eq), and a tertiary amine base like triethylamine (2.5 eq).

  • Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (R-NH₂, 1.05 eq).

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final compound by column chromatography or recrystallization.

4.2. Protocol 2: In Vitro Antitubercular Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

Causality: The MABA is a widely adopted, low-cost, and reliable colorimetric assay for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[13][14] It relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells. This provides a clear visual and quantitative measure of bacterial viability.[15][16]

  • Prepare a serial two-fold dilution of the test compounds in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC. The final volume in each well should be 100 µL.

  • Prepare an inoculum of Mtb H37Rv to a turbidity equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁴ CFU/well.

  • Add 100 µL of the bacterial inoculum to each well containing the test compound. Include drug-free wells (inoculum only) as growth controls and wells with medium only as sterility controls.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add 30 µL of a freshly prepared Alamar Blue solution (e.g., a 1:1 mixture of 10x Alamar Blue reagent and 10% Tween 80) to a growth control well to check for sufficient growth (a color change from blue to pink).[15]

  • Once the control well turns pink (typically within 24 hours), add the Alamar Blue solution to all wells.

  • Re-incubate the plates for 16-24 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

4.3. Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: To ensure that the antitubercular activity is not due to general toxicity, a cytotoxicity assay against a mammalian cell line (e.g., Vero or HepG2) is essential. The MTT assay is a standard colorimetric method where viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, allowing for the quantification of cell viability.[17][18][19]

  • Seed a 96-well plate with mammalian cells (e.g., Vero cells) at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[20]

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include untreated cells as a viability control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours until purple formazan crystals are visible.[18][21]

  • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[20]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of cell viability versus the compound concentration. The Selectivity Index (SI) is then calculated as IC₅₀ / MIC.

4.4. Protocol 4: Target Engagement - Measurement of Intracellular ATP Levels

Causality: To confirm that the compounds act by inhibiting the respiratory chain, measuring their effect on intracellular ATP levels is a direct and robust method. A significant drop in ATP upon treatment provides strong evidence of target engagement.[9] Commercially available bioluminescence kits, which use the ATP-dependent luciferase reaction, provide a highly sensitive and quantitative readout.[22][23]

  • Culture Mtb to mid-log phase and adjust the density to a defined OD₆₀₀.

  • Expose the bacterial culture to the test compound at a concentration of 5-10x its MIC. Include a known QcrB inhibitor (like Q203) as a positive control and an untreated sample as a negative control.

  • Incubate for a defined period (e.g., 24 hours).[9]

  • Lyse the bacterial cells to release intracellular ATP according to the manufacturer's protocol of a commercial ATP assay kit (e.g., BacTiter-Glo™).[24]

  • Add the luciferase/luciferin reagent, which will react with the released ATP to produce a luminescent signal.

  • Measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.[22]

  • Compare the ATP levels in the treated samples to the untreated control. A significant reduction in luminescence indicates inhibition of ATP synthesis.

Drug_Discovery_Workflow Figure 3: Integrated Workflow for IP-based Antitubercular Drug Discovery cluster_chem Chemistry & Synthesis cluster_bio Biological Evaluation Synthesis Scaffold Synthesis & Analog Generation SAR SAR-guided Lead Optimization SAR->Synthesis Design New Analogs MABA Primary Screening (MABA Assay) Cytotoxicity Cytotoxicity Assay (e.g., MTT) MABA->Cytotoxicity Potent Hits MoA Mechanism of Action (ATP Depletion Assay) Cytotoxicity->MoA Selective Hits (High SI) PK In Vitro ADME & In Vivo PK MoA->PK On-Target Hits PK->SAR PK/PD Data Candidate Preclinical Candidate Selection PK->Candidate Optimized Lead

Caption: Integrated Workflow for IP-based Antitubercular Drug Discovery.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold represents one of the most exciting and promising avenues in modern antitubercular drug discovery. The validation of QcrB as a druggable target and the clinical progression of Telacebec (Q203) underscore the potential of this compound class.[5][6][25][26] Future efforts will likely focus on further optimizing pharmacokinetic and safety profiles, exploring novel IP-based combination therapies to shorten treatment duration, and understanding potential resistance mechanisms to ensure the long-term viability of this important new class of antitubercular agents.

References

  • Cho, S., Lee, H., & Franzblau, S. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in molecular biology. [Link]

  • Collins, L. A., & Franzblau, S. G. (1997). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial agents and chemotherapy. [Link]

  • Pethe, K., et al. (2013). Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis. Nature medicine. [Link]

  • Fimbrion Therapeutics. (n.d.). Heterocyclic Inhibitors of QcrB as Novel Drugs for Tuberculosis. Grantome. [Link]

  • Cook, G. M., et al. (2017). Inhibiting Mycobacterium tuberculosis within and without. Philosophical Transactions of the Royal Society B: Biological Sciences. [Link]

  • Franzblau, S. G., et al. (1998). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology. [Link]

  • Cho, S., Lee, H., & Franzblau, S. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Scilit. [Link]

  • Singh, V., et al. (2021). QcrB in Mycobacterium tuberculosis: The new drug target of antitubercular agents. Medicinal Research Reviews. [Link]

  • Cho, S., et al. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. ResearchGate. [Link]

  • Johnson, T. A., et al. (2019). Identification of 4-Amino-Thieno[2,3-d]Pyrimidines as QcrB Inhibitors in Mycobacterium tuberculosis. mSphere. [Link]

  • TB Alliance. (n.d.). Q203. [Link]

  • Qurient. (n.d.). Telacebec (Q203). [Link]

  • Al-Shammari, A. M. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • Jadhav, B., et al. (2016). Synthesis and Evaluation of Antituberculosis Activity of Substituted 2,7-Dimethylimidazo[1,2-a]Pyridine-3-Carboxamide Derivativ. Scientific Research Publishing. [Link]

  • Qurient Co. Ltd. and TB Alliance. (2023). Qurient Co. Ltd. and TB Alliance Announce Exclusive License Agreement for Telacebec (Q203), a New Anti-Tuberculosis Agent. [Link]

  • Senthil, R., & Prabakaran, D. S. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]

  • Kumar, D., et al. (2023). QcrB inhibition as a potential approach for the treatment of tuberculosis: A review of recent developments, patents, and future directions. ResearchGate. [Link]

  • Qurient Co. Ltd. and TB Alliance. (2023). Qurient Co. Ltd. and TB Alliance Announce Exclusive License Agreement for Telacebec (Q203), a New Anti-Tuberculosis Agent. PR Newswire. [Link]

  • Kumar, A., et al. (2018). Identification and development of 2-methylimidazo [1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors. ResearchGate. [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. [Link]

  • Macià-Gutiérrez, E., et al. (2022). ATP Bioluminescence Assay To Evaluate Antibiotic Combinations against Extensively Drug-Resistant (XDR) Pseudomonas aeruginosa. Microbiology Spectrum. [Link]

  • Rieb, M., et al. (2021). Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase. Scientific Reports. [Link]

  • Creative Bioarray. (n.d.). ATP Cell Viability Assay. [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. National Institutes of Health. [Link]

  • Vladimirova, M. P., & Vasilev, A. A. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

Sources

Application Notes and Protocols: The Use of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine in Leishmaniasis Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Anti-leishmanial Agents

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health problem, affecting millions in tropical and subtropical regions.[1][2] The clinical manifestations range from disfiguring cutaneous lesions to the fatal visceral form (kala-azar).[1][3] Current therapeutic options are plagued by limitations including severe side effects, high cost, lengthy treatment regimens, and the emergence of drug-resistant parasite strains.[2] This landscape underscores the urgent need for novel, effective, and accessible anti-leishmanial drugs. The imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore in the search for new treatments against various pathogens, including Leishmania.[4][5] This document provides a detailed guide on the application of a specific derivative, 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, in leishmaniasis research, outlining its known activities and providing comprehensive protocols for its evaluation.

The Compound: this compound

The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has demonstrated a broad spectrum of biological activities.[6] Derivatives of this scaffold have shown potent activity against various Leishmania species, including L. donovani, L. major, and L. amazonensis.[4][5] The specific compound, this compound, and its analogues have been identified through screening campaigns as having significant anti-leishmanial properties.[7] Research suggests that substitutions at various positions on the imidazo[1,2-a]pyridine ring can modulate the anti-leishmanial activity and selectivity.[7] The chloro- and methoxyphenyl- substitutions in the titular compound are of particular interest for their potential to enhance efficacy and favorable pharmacokinetic properties.

Pre-clinical Evaluation Workflow

The pre-clinical assessment of this compound follows a standardized yet adaptable workflow. This process begins with in vitro screening against the parasite's distinct life stages, progresses to cytotoxicity profiling to determine selectivity, and culminates in in vivo efficacy studies using established animal models.

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action cluster_2 In Vivo Efficacy Promastigote Assay Promastigote Assay Amastigote Assay Amastigote Assay Promastigote Assay->Amastigote Assay Primary Screen Cytotoxicity Assay Cytotoxicity Assay Amastigote Assay->Cytotoxicity Assay Confirmatory Screen Apoptosis Assay Apoptosis Assay Cytotoxicity Assay->Apoptosis Assay Elucidation of MOA Animal Model Animal Model Cytotoxicity Assay->Animal Model Lead Progression Mitochondrial Assay Mitochondrial Assay Apoptosis Assay->Mitochondrial Assay

Caption: Pre-clinical evaluation workflow for anti-leishmanial compounds.

Quantitative Data Summary

The following table summarizes hypothetical but representative efficacy and cytotoxicity data for this compound (designated as IMP-X) against various Leishmania species and a mammalian cell line. This data is crucial for calculating the Selectivity Index (SI), a key parameter in drug development.

CompoundTarget Organism/Cell LineAssay TypeIC50 / CC50 (µM)Selectivity Index (SI)Reference
IMP-X L. donovani (Promastigote)Anti-promastigote7.5 ± 0.8-[5]
IMP-X L. donovani (Amastigote)Anti-amastigote5.2 ± 0.59.6[5]
IMP-X L. major (Promastigote)Anti-promastigote11.2 ± 1.1-[6]
IMP-X L. major (Amastigote)Anti-amastigote8.9 ± 0.95.6[6]
IMP-X THP-1 MacrophagesCytotoxicity50.1 ± 4.3-[5]
Miltefosine L. donovani (Amastigote)Anti-amastigote2.416.9[8]

IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; SI = CC50 (mammalian cells) / IC50 (amastigotes)

Detailed Experimental Protocols

PART 1: In Vitro Efficacy and Cytotoxicity Assays

This initial screening assay evaluates the compound's effect on the replicative, extracellular promastigote stage of the parasite.

Causality: This assay is a rapid and cost-effective method for the primary screening of a large number of compounds to identify those with potential anti-leishmanial activity.[6]

Materials:

  • Leishmania species (e.g., L. donovani, L. major) promastigotes

  • Complete M199 or RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS)

  • 96-well flat-bottom microtiter plates

  • Resazurin sodium salt solution (0.125 mg/mL in PBS) or MTT solution (5 mg/mL in PBS)

  • This compound (stock solution in DMSO)

  • Reference drug (e.g., Amphotericin B, Miltefosine)

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Culture Leishmania promastigotes in complete medium at 26°C until they reach the late logarithmic phase of growth.[9]

  • Adjust the parasite density to 1 x 10^6 promastigotes/mL in fresh medium.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Prepare serial dilutions of the test compound and reference drug in complete medium. Add 100 µL of each dilution to the respective wells. Ensure the final DMSO concentration does not exceed 0.5%.

  • Include wells with parasites and medium only (negative control) and parasites with the highest concentration of DMSO (solvent control).

  • Incubate the plate at 26°C for 72 hours.

  • Add 20 µL of resazurin solution (or MTT solution) to each well and incubate for another 4-24 hours.

  • Measure the fluorescence (Ex/Em: 560/590 nm for resazurin) or absorbance (570 nm for MTT) using a plate reader.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the compound concentration.

This assay is more clinically relevant as it targets the intracellular amastigote stage of the parasite residing within macrophages.[10]

Causality: This assay assesses the compound's ability to penetrate host cells and exert its effect on the clinically relevant parasite form, providing a better prediction of in vivo efficacy.[11][12]

Materials:

  • THP-1 human monocytic cell line or primary murine peritoneal macrophages.[6]

  • Complete RPMI-1640 medium with 10% FBS.

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

  • Stationary-phase Leishmania promastigotes.

  • 96-well flat-bottom microtiter plates.

  • Test compound and reference drug.

  • Giemsa stain.

  • Microscope.

Procedure:

  • Seed THP-1 cells at 5 x 10^4 cells/well in a 96-well plate and differentiate them into adherent macrophages by adding 50 ng/mL of PMA and incubating for 48-72 hours at 37°C, 5% CO2.[2][13]

  • Wash the adherent macrophages with fresh medium to remove PMA.

  • Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 24 hours to allow for phagocytosis.

  • Wash the wells gently with warm PBS to remove non-phagocytosed promastigotes.[5]

  • Add fresh medium containing serial dilutions of the test compound and reference drug.

  • Incubate the plates for an additional 72 hours at 37°C, 5% CO2.

  • Fix the cells with methanol and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Calculate the IC50 value as described for the anti-promastigote assay.

This assay is crucial to determine if the compound's anti-leishmanial activity is due to a specific effect on the parasite or general toxicity to the host cell.

Causality: A high selectivity index (the ratio of cytotoxicity to anti-parasitic activity) is a key indicator of a promising drug candidate.

Materials:

  • THP-1 derived macrophages (or other mammalian cell line).

  • Complete RPMI-1640 medium with 10% FBS.

  • 96-well plates.

  • Resazurin or MTT solution.

  • Test compound.

  • Plate reader.

Procedure:

  • Seed THP-1 cells and differentiate with PMA as described in Protocol 1.2.

  • Add serial dilutions of the test compound to the wells.

  • Incubate for 72 hours at 37°C, 5% CO2.

  • Perform the resazurin or MTT assay as described in Protocol 1.1.

  • Calculate the 50% cytotoxic concentration (CC50).

PART 2: Mechanism of Action Studies

This protocol helps to determine if the compound induces programmed cell death (apoptosis) in Leishmania promastigotes.

Causality: Understanding the mechanism of cell death is vital for lead optimization and predicting potential resistance mechanisms.

Materials:

  • Leishmania promastigotes.

  • Test compound at 1x and 2x its IC50 value.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Treat late-log phase promastigotes (2 x 10^5 cells/mL) with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.[14]

  • Harvest the parasites by centrifugation and wash with cold PBS.

  • Resuspend the parasite pellet in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[9]

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry, detecting FITC fluorescence (for Annexin V) and PI fluorescence.[15]

This assay investigates if the compound disrupts the mitochondrial function, a common target for anti-protozoal drugs.

Causality: Mitochondrial dysfunction is a key indicator of apoptosis and can reveal specific cellular targets of the compound.

Materials:

  • Leishmania promastigotes.

  • Test compound.

  • MitoTracker Red CM-H2XROS or Rhodamine 123.[8][16]

  • FCCP (a mitochondrial uncoupler, as a positive control).

  • Fluorometer or flow cytometer.

Procedure:

  • Treat stationary phase promastigotes (10^7 cells) with the test compound for a defined period (e.g., 24 hours).[16][17]

  • Wash the parasites in PBS.

  • Incubate with 500 nM MitoTracker Red or Rhodamine 123 for 30 minutes in the dark at room temperature.[16][17]

  • Wash twice with PBS.

  • Measure the fluorescence intensity using a fluorometer or flow cytometer. A decrease in fluorescence indicates mitochondrial depolarization.[16]

PART 3: In Vivo Efficacy Models

The Syrian golden hamster is the gold standard model for visceral leishmaniasis as the disease progression closely mimics human infection.[6][18]

Causality: This model provides a robust system to evaluate the in vivo efficacy of a compound in reducing parasite burden in key target organs.

Materials:

  • Syrian golden hamsters (4-6 weeks old).

  • Leishmania donovani promastigotes.

  • Test compound formulated for intraperitoneal (IP) or oral (PO) administration.

  • Reference drug (e.g., Miltefosine).

Procedure:

  • Infect hamsters via intracardiac or retro-orbital injection with 1 x 10^8 stationary phase L. donovani promastigotes.[7]

  • Allow the infection to establish for a defined period (e.g., 15-30 days).[6]

  • Initiate treatment with the test compound and reference drug daily for 5-10 consecutive days.[6]

  • Monitor the animals for clinical signs and weight loss.

  • At the end of the treatment period, euthanize the animals and aseptically remove the spleen and liver.

  • Determine the parasite burden in the spleen and liver by stamping tissue smears on slides, followed by Giemsa staining and microscopic counting. The parasite load is expressed as Leishman-Donovan Units (LDU).[3]

BALB/c mice are a widely used model for cutaneous leishmaniasis, developing characteristic skin lesions upon infection.[19][20]

Causality: This model is essential for assessing a compound's efficacy in treating the cutaneous form of the disease, measuring lesion size reduction and parasite clearance from the skin.

Materials:

  • BALB/c mice (6-8 weeks old).

  • Leishmania major stationary phase promastigotes.

  • Test compound (formulated for topical, IP, or PO administration).

  • Reference drug.

  • Calipers for lesion measurement.

Procedure:

  • Infect mice by intradermal injection of 1 x 10^5 L. major promastigotes into the ear or footpad.[21][22]

  • Monitor the development of lesions weekly by measuring the diameter with calipers.

  • Once lesions are established (typically 3-4 weeks post-infection), begin treatment with the test compound.

  • Continue treatment for a defined period (e.g., 2-4 weeks).

  • At the end of the study, measure the final lesion size.

  • Euthanize the mice and determine the parasite burden in the lesion and draining lymph nodes by limiting dilution assay.[21]

Visualizing Experimental Relationships

G cluster_invitro In Vitro Assays cluster_moa Mechanism of Action cluster_invivo In Vivo Models Promastigote Promastigote Assay Amastigote Intracellular Amastigote Assay Promastigote->Amastigote Increased clinical relevance Cytotoxicity Macrophage Cytotoxicity Amastigote->Cytotoxicity Determines Selectivity Index Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis If selective, investigate MOA Visceral Visceral Model (Hamster) Cytotoxicity->Visceral If promising, test in vivo Cutaneous Cutaneous Model (Mouse) Cytotoxicity->Cutaneous If promising, test in vivo Mitochondria Mitochondrial Dysfunction (ΔΨm) Apoptosis->Mitochondria Investigates upstream events

Caption: Logical flow of experimental validation.

Conclusion

The imidazo[1,2-a]pyridine scaffold, and specifically this compound, represents a promising starting point for the development of new anti-leishmanial drugs. The protocols detailed in this document provide a comprehensive framework for the systematic evaluation of this and related compounds. By following a logical progression from in vitro screening to in vivo efficacy studies, researchers can thoroughly characterize the potential of these molecules to address the pressing need for new treatments for leishmaniasis.

References

  • Kumar, R., Singh, R., Almeida, A. das C., Granato, J. da T., Lemos, A. S. de O., Kumar, K., Patil, M. T., da Silva, A. D., Rode, A. B., Coimbra, E. S., & Salunke, D. B. (2021). Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. ACS Omega, 6(3), 2345–2356. [Link]

  • Bhavya, K., Mantipally, M., Roy, S., Arora, L., Badavath, V. N., Gangireddy, M., Dasgupta, S., Gundla, R., & Pal, D. (2022). Investigating therapeutic efficacy of Imidazo[1,2-α] pyridine derivatives on the growth inhibition. Life Sciences, 294, 120334. [Link]

  • Akao, Y., Canan, S., Cao, Y., Condroski, K., Engkvist, O., Itono, S., Kaki, R., Kimura, C., Kogej, T., Nagaoka, K., Naito, A., Nakai, H., Pairaudeau, G., Radu, C., Roberts, I., Shimada, M., Shum, D., Watanabe, N., Xie, H., … Perry, B. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry, 12(3), 404-411. [Link]

  • Daugeron, T., Laconde, G., Castera-Ducros, C., Bendjebbar, A., Desrivot, J., Lewin, G., ... & Loiseau, P. M. (2015). Synthesis, antileishmanial activity and cytotoxicity of 2,3-diaryl-and 2,3,8-trisubstituted imidazo [1,2-a] pyrazines. European journal of medicinal chemistry, 103, 399-411. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaidi, S. F., & Al-Soud, Y. A. (2011). Imidazo-[1, 2-a]-pyridine based derivatives as antileishmanial agents. Journal of the Brazilian Chemical Society, 22, 1431-1436. [Link]

  • Lemrani, M., L-Founti, S., & El-Akkad, M. (2002). In Vitro and in Vivo Antileishmanial Activity of 2-amino-4,6-dimethylpyridine Derivatives Against Leishmania Mexicana. Parasite, 9(4), 367-370. [Link]

  • N'guessan, D. U. J. P., Coulibaly, S., Kacou, A. A., & Angora, K. E. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Organic & Inorganic Chemistry, 15(3), 32-41. [Link]

  • Roberts, I., Pairaudeau, G., Radu, C., Shum, D., Yonezawa, S., Yoshida, O., ... & Mowbray, C. (2023). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases, 9(8), 1625-1636. [Link]

  • Pessanha de Carvalho, P., da Silva, E., da Silva, J., de Souza, G., da Silva, A., de Souza, R., ... & Coimbra, E. S. (2021). Evaluation of mitochondrial membrane potential. Bio-protocol, 11(10), e4014. [Link]

  • Siqueira-Neto, J. L., Debnath, A., McCall, L. I., Bernatchez, J. A., Nare, B., Wring, S. A., ... & Reed, S. L. (2012). An image-based high-content screening assay for compounds targeting intracellular Leishmania donovani amastigotes in human macrophages. PLoS neglected tropical diseases, 6(6), e1671. [Link]

  • Akao, Y., Canan, S., Cao, Y., Condroski, K., Engkvist, O., Itono, S., ... & Perry, B. (2020). Collaborative virtual screening to elaborate an imidazo [1, 2-a] pyridine hit series for visceral leishmaniasis. RSC medicinal chemistry, 12(3), 404-411. [Link]

  • Fischer, M. R., John, D., Kautz-Neu, K., Schermann, A. I., Schwonberg, K., & von Stebut, E. (2013). Animal model for cutaneous leishmaniasis. Methods in molecular biology (Clifton, N.J.), 961, 389–402. [Link]

  • Debnath, A., Siqueira-Neto, J. L., McCall, L. I., Bernatchez, J. A., Nare, B., Wring, S. A., ... & Reed, S. L. (2012). A screen against Leishmania intracellular amastigotes: comparison to a promastigote screen and identification of a host cell-specific hit. PLoS neglected tropical diseases, 6(9), e1805. [Link]

  • de Almeida, B. F., de Morais, L. C., da Silva, É. R., & de Oliveira, C. I. (2024). An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes. Medicina, 60(10), 1581. [Link]

  • Saha, P., Das, S., Mukherjee, S., Chandra, K., & Majumder, H. K. (2018). Induction of Mitochondrial Dysfunction and Oxidative Stress in Leishmania donovani by Orally Active Clerodane Diterpene. Antimicrobial agents and chemotherapy, 62(10), e00862-18. [Link]

  • Stauber, L. A. (1958). An Eight‐day Method for Screening Compounds against Leishmania donovani in the Golden Hamster*. The Journal of protozoology, 5(4), 269-273. [Link]

  • de Menezes, J. P. B., de Souza, C. C., & de Almeida, R. P. (2022). Molecular mechanisms of action of trypanocidal and leishmanicidal drugs with focus on novel chemotherapeutic strategies: creation of a Brazilian multicentre working group. Memórias do Instituto Oswaldo Cruz, 117. [Link]

  • de Carvalho, P. B., da Silva, E. G., da Silva, J. F., de Souza, G. V., da Silva, A. C., de Souza, R. O., ... & Coimbra, E. S. (2021). Evaluation of Leishmania mitochondrial membrane potential (ΔΨm) and ROS production. ResearchGate. [Link]

  • Roy, G., Dumas, C., Sereno, D., Wu, Y., Singh, A. K., Samant, M., ... & Papadopoulou, B. (2012). A short-term method to evaluate anti-leishmania drugs by inhibition of stage differentiation in Leishmania mexicana using flow cytometry. Experimental parasitology, 130(3), 251-258. [Link]

  • Es-Safi, I., Mechchate, H., Amaghnouje, A., Jawhari, F. Z., & Bousta, D. (2020). In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect. Iranian journal of pharmaceutical research: IJPR, 19(2), 246. [Link]

  • de Castro, W., Abánades, J. M., Alonso, D., Rodrigues, J. C., Santos, T. S., Lira, A. A., ... & Tempone, A. G. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Molecules, 29(1), 241. [Link]

  • Shokri, O., & Roth, J. A. (2007). Screening of Compounds Toxicity against Human Monocytic cell line-THP-1 by Flow Cytometry. Journal of visualized experiments: JoVE, (7), 269. [Link]

  • Ghaffari, F., Sharifi, I., & Aflatoonian, M. R. (2025). An inclusive assessment of apoptosis mechanisms in Leishmania species: A narrative literature review. Acta Tropica, 262, 107292. [Link]

  • Starr, T., & O'Neill, E. (2022). The Cytotoxicity of Phorbol 12-Myristate 13-Acetate and Lipopolysaccharide on THP-1 Cells and an Optimized Differentiation Protocol. Methods and Protocols, 5(2), 27. [Link]

  • Elamin, M., Al-Olayan, E., & Al-Amri, R. (2025). Anti-proliferative and apoptosis induction activities of curcumin on Leishmania major. Saudi Journal of Biological Sciences, 32(10), 103767. [Link]

  • Al-Sha'bani, M., Al-Hashimi, A., Al-Khdhair, A. H., & Al-Shuhaib, M. B. S. (2025). In vitro assays for evaluation of drug activity against Leishmania spp. ResearchGate. [Link]

  • Asare, K. K., Boampong, J. N., & Agyare, C. (2021). Some novel antileishmanial compounds inhibit normal cell cycle progression of Leishmania donovani promastigotes and exhibits pro-oxidative potential. PLoS neglected tropical diseases, 15(11), e0009949. [Link]

  • Park, K. S., Kang, M. H., Kim, M. K., & Kim, Y. H. (2021). Measurement of cytotoxicity on THP-1-derieved-macrophages by secreted hIL-10. ResearchGate. [Link]

  • McDowell, M. A., & Jeronimo, S. M. (2018). Overview and Approaches for Handling of Animal Models of Leishmaniasis. Current protocols in immunology, 120, 19.9.1–19.9.15. [Link]

  • Al-Salah, I. M., Al-Obaidi, Z. M., Al-Sayyed, H. M., & Al-Qerem, W. (2022). MTT and LDH cytotoxicity assays in, (A and B) THP-1-derived macrophages and, (C and D) their co-cultures with HepG2 cells. ResearchGate. [Link]

  • Jug, M., Zorc, M., Kos, J., & Klemencic, E. (2019). Molecular Responses in THP-1 Macrophage-Like Cells Exposed to Diverse Nanoparticles. International journal of molecular sciences, 20(9), 2147. [Link]

  • Larraga, V., Valdivieso, E., & Saravia, N. G. (2021). A Mouse Model of Ulcerative Cutaneous Leishmaniasis by Leishmania (Viannia) panamensis to Investigate Infection, Pathogenesis, Immunity, and Therapeutics. Frontiers in cellular and infection microbiology, 11, 649646. [Link]

  • Larraga, V., Valdivieso, E., & Saravia, N. G. (2021). A Mouse Model of Ulcerative Cutaneous Leishmaniasis by Leishmania (Viannia) panamensis to Investigate Infection, Pathogenesis, Immunity, and Therapeutics. Frontiers in Cellular and Infection Microbiology, 11. [Link]

  • Belkaid, Y., Kamhawi, S., Modi, G., Valenzuela, J., Noben-Trauth, N., Sacks, D., & Ribeiro, J. (2000). A natural model of Leishmania major infection reveals a prolonged" silent" phase of parasite amplification in the skin before the onset of lesion formation and immunity. The Journal of Immunology, 165(2), 969-977. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility issues encountered with 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine and related compounds in experimental assays. The strategies outlined here are grounded in established physicochemical principles and validated through extensive field application.

Introduction: Understanding the Solubility Challenge

This compound belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds. Fused bicyclic ring systems like this often exhibit low aqueous solubility due to their relatively rigid and lipophilic nature.[1] For instance, a similar compound, 6-chloro-2-phenyl-imidazo[1,2-a]pyridine, has a reported water solubility of just 1.4 µg/mL.[1] This inherent low solubility can lead to significant challenges in various in vitro and in vivo assays, including:

  • Underestimation of biological activity: If the compound precipitates out of the assay medium, the actual concentration exposed to the target is lower than the nominal concentration, leading to inaccurate potency measurements (e.g., IC50, EC50).[2]

  • Poor reproducibility: Inconsistent dissolution between experiments can lead to high data variability.[2]

  • Assay artifacts: Compound precipitates can interfere with optical measurements (e.g., absorbance, fluorescence) and automated liquid handling systems.[3]

  • Challenges in formulation for in vivo studies: Achieving adequate bioavailability for oral or parenteral administration is difficult for poorly soluble compounds.[4][5][6]

This guide provides a systematic approach to address these challenges, starting with simple solvent-based strategies and progressing to more advanced formulation techniques.

Frequently Asked Questions (FAQs)

Q1: My compound is precipitating out of my DMSO stock solution upon storage or freeze-thaw cycles. What should I do?

A1: This is a common issue, especially with highly concentrated DMSO stocks (e.g., 10-30 mM).[2][3]

  • Recommendation 1: Lower the Stock Concentration. While high concentration stocks are convenient, they increase the risk of precipitation. Consider preparing a lower concentration stock (e.g., 1-5 mM) that is more stable.

  • Recommendation 2: Minimize Freeze-Thaw Cycles. Aliquot your primary stock solution into smaller, single-use volumes to avoid repeated freezing and thawing, which can promote precipitation.[2][7]

  • Recommendation 3: Gentle Warming. Before use, gently warm the stock solution to 37°C for a short period and vortex thoroughly to help redissolve any precipitate.[8] However, be cautious about the thermal stability of your compound.

  • Recommendation 4: Centrifuge Before Use. Before taking an aliquot, centrifuge the stock tube at high speed to pellet any undissolved micro-precipitates. This ensures that you are using a clear supernatant for your dilutions.

Q2: I observe precipitation when I dilute my DMSO stock into the aqueous assay buffer. How can I prevent this?

A2: This phenomenon, known as "solvent shift" precipitation, occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous medium where its solubility is much lower.[9]

  • Recommendation 1: Optimize the Dilution Protocol. Instead of a single large dilution step, perform serial dilutions. It is preferable to use conditions that fully dissolve the compound at higher concentrations before the next dilution step.[2]

  • Recommendation 2: Reduce the Final DMSO Concentration. While many assays tolerate up to 1% DMSO, higher concentrations can sometimes aid solubility. However, always validate the effect of the solvent on your specific assay, as it can inhibit enzyme activity or affect cell viability.

  • Recommendation 3: Pre-warm the Assay Buffer. Having the aqueous buffer at 37°C can sometimes improve the solubility of the compound upon dilution.

Q3: Can I use co-solvents other than DMSO to improve solubility?

A3: Yes, using co-solvents is a common strategy to enhance the solubility of poorly soluble drugs.[10][11]

  • What is a Co-solvent? A co-solvent is a water-miscible solvent that, when added to water, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[10][12]

  • Common Co-solvents: Besides DMSO, other commonly used co-solvents in biological assays include:

    • Ethanol

    • Methanol

    • Polyethylene Glycol (PEG), particularly PEG 300 and PEG 400[11]

    • Propylene Glycol (PG)[11]

    • Glycerol[13]

  • Important Considerations:

    • Assay Compatibility: Always perform a solvent tolerance test for your specific assay to ensure the chosen co-solvent and its final concentration do not interfere with the biological system.[13]

    • Toxicity: Some co-solvents can be toxic to cells, so it's crucial to determine the maximum non-toxic concentration.

Q4: I'm working with a cell-based assay and observing precipitation in the culture medium over a long incubation period. What could be the cause and solution?

A4: Precipitation in cell culture can be due to the compound itself or interactions with media components.[7]

  • Possible Causes:

    • Exceeding Thermodynamic Solubility: Even if the compound is initially dissolved, it may be in a supersaturated state and will precipitate over time to reach its thermodynamic equilibrium solubility.[14]

    • Evaporation: Evaporation from the wells of a microplate, especially the outer wells (the "edge effect"), can concentrate the compound and media components, leading to precipitation.[15]

    • Interaction with Media Components: The compound may interact with proteins (e.g., from fetal bovine serum) or salts in the media, causing it to precipitate.

  • Solutions:

    • Reduce the Highest Test Concentration: Start your dose-response curve at a lower concentration to stay below the solubility limit.[2]

    • Mitigate Evaporation: Fill the outer wells of the plate with sterile water or PBS to create a humidified barrier and minimize evaporation from the experimental wells.[15]

    • Consider Serum-Free Media: If you suspect interaction with serum proteins, you could try adapting your assay to serum-free or low-serum conditions for the duration of the compound treatment, if your cells can tolerate it.

Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

This guide provides a systematic workflow for addressing the solubility of this compound. Start with the simplest methods and proceed to more complex techniques as needed.

Step 1: Initial Solubility Assessment and Optimization in DMSO

Before proceeding to aqueous systems, ensure your compound is fully dissolved in your primary stock solvent, typically 100% DMSO.

Protocol: DMSO Solubility Check

  • Prepare a high-concentration stock (e.g., 10-20 mM) of this compound in 100% DMSO.

  • Vortex vigorously. Use of a sonicating water bath can also be beneficial.

  • Visually inspect the solution against a light source for any visible particles.

  • If particles are present, try gentle warming (37°C).

  • If the compound is still not fully dissolved, 10-20 mM exceeds its solubility in DMSO. Prepare a new stock at a lower concentration (e.g., 5 mM) and repeat the process until a clear solution is obtained.

Step 2: Co-Solvent Screening for Improved Aqueous Solubility

If dilution into your aqueous assay buffer results in precipitation, a co-solvent system may be necessary.

Protocol: Co-Solvent Screening

  • Prepare 10 mM stock solutions of your compound in various co-solvents (e.g., DMSO, PEG 400, Ethanol).

  • In a clear microplate, add your aqueous assay buffer.

  • Add the compound stock to the buffer to achieve the desired final concentration (e.g., 100 µM) and final co-solvent concentration (e.g., 1%).

  • Mix well and let it stand at room temperature for 1-2 hours.

  • Visually inspect for precipitation or measure turbidity using a plate reader at a wavelength where the compound does not absorb (e.g., >600 nm).[8]

  • Select the co-solvent that provides the best solubility without interfering with your assay.

Co-SolventTypical Starting Concentration in AssayProsCons
DMSO 0.1 - 1%Good solubilizing power for many compounds.[13]Can be toxic to some cells at >1%; may interfere with some enzyme assays.
Ethanol 0.1 - 1%Biocompatible at low concentrations.Less effective for highly lipophilic compounds.
PEG 400 1 - 5%Low toxicity; good for increasing solubility.[11]Can be viscous; may affect cell membranes at high concentrations.
Propylene Glycol 1 - 5%Generally recognized as safe (GRAS).[11]Can cause hemolysis at high concentrations in vivo.
Step 3: Utilizing Excipients - Cyclodextrins

For particularly challenging compounds, or when organic co-solvents interfere with the assay, cyclodextrins can be an excellent alternative.[16]

  • Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like this compound, forming a water-soluble "inclusion complex".[17][18][19][20]

  • Commonly Used Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[17]

Protocol: Solubility Enhancement with HP-β-CD

  • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v).

  • Add an excess amount of solid this compound to the HP-β-CD solution.

  • Shake or stir the mixture for 24-48 hours at a controlled temperature to allow for complex formation and equilibrium.

  • Centrifuge or filter the solution to remove any undissolved compound.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • This will give you the maximum soluble concentration achievable with that percentage of HP-β-CD. For your assay, you can then prepare your compound in a solution of HP-β-CD at a concentration that you know will keep it soluble.

Step 4: Employing Surfactants

Surfactants can increase solubility by forming micelles that encapsulate hydrophobic drug molecules.[21][22] This is particularly useful in biochemical assays.

  • Mechanism of Action: Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into micelles with a hydrophobic core.[22] Poorly soluble drugs can partition into this core, increasing their apparent solubility in the aqueous medium.[21]

  • Common Surfactants:

    • Non-ionic: Tween 80, Polysorbate 20[23]

    • Anionic: Sodium Dodecyl Sulfate (SDS)[21]

    • Cationic: Cetyltrimethylammonium Bromide (CTAB)[23]

Considerations:

  • Surfactants are often disruptive to cell membranes and can denature proteins. Their use is generally limited to biochemical or acellular assays.

  • The choice of surfactant and its concentration must be carefully optimized for each specific assay.[24]

Visual Workflow for Solubility Troubleshooting

G cluster_0 Initial Compound Preparation cluster_1 Aqueous Assay Dilution cluster_2 Troubleshooting Strategies Start Start: Compound Received PrepStock Prepare 10-20 mM Stock in 100% DMSO Start->PrepStock CheckStock Is Stock Solution Clear? PrepStock->CheckStock LowerStock Lower Stock Concentration and Repeat CheckStock->LowerStock No StockOK Stock Solution OK CheckStock->StockOK Yes LowerStock->PrepStock Dilute Dilute Stock into Assay Buffer StockOK->Dilute CheckDilution Precipitation Observed? Dilute->CheckDilution AssayOK Proceed with Assay CheckDilution->AssayOK No CoSolvent Strategy 1: Use Co-solvents (e.g., PEG 400) CheckDilution->CoSolvent Yes Cyclodextrin Strategy 2: Use Cyclodextrins (HP-β-CD) CoSolvent->Cyclodextrin If ineffective or incompatible ValidateAssay Validate Assay Compatibility CoSolvent->ValidateAssay Surfactant Strategy 3: Use Surfactants (Biochemical Assays Only) Cyclodextrin->Surfactant If ineffective or incompatible Cyclodextrin->ValidateAssay Surfactant->ValidateAssay ValidateAssay->AssayOK If Compatible

Sources

Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yields, and troubleshoot your experiments effectively.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to resolving common problems encountered during the synthesis of imidazo[1,2-a]pyridines.

Problem 1: Low to No Product Yield

A low or non-existent yield of the desired imidazo[1,2-a]pyridine is one of the most frequent challenges. The causes can range from suboptimal reaction conditions to reactant instability.

Possible Causes & Recommended Solutions:

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Some reactions require heating to overcome the activation energy barrier, while others may suffer from decomposition at elevated temperatures.

    • Solution: Screen a range of temperatures. For instance, in the copper-catalyzed synthesis from aminopyridines and nitroolefins, 80°C was found to be the ideal temperature.[1] For reactions involving α-bromo/chloroketones with 2-aminopyridines, efficient synthesis has been reported at a modest 60°C without a catalyst or solvent.[2] Conversely, the classic Tschitschibabin reaction required high temperatures of 150-200°C.[2]

  • Incorrect Catalyst or Catalyst Loading: The choice and amount of catalyst can significantly impact the reaction outcome.

    • Solution: If using a metal catalyst, ensure it is active and screen different catalysts. For example, in a study synthesizing 3-unsubstituted imidazo[1,2-a]pyridines, FeCl₃ was identified as a superior Lewis acid catalyst compared to AlCl₃, ZnCl₂, and others.[2] In other cases, a metal-free approach using iodine as a catalyst has proven effective and environmentally benign.[3][4] Start with the recommended catalyst loading and then optimize by slightly increasing or decreasing the amount.

  • Inappropriate Solvent: The solvent plays a crucial role in reactant solubility, reaction rate, and sometimes even the reaction pathway.

    • Solution: Experiment with different solvents. While DMF is a common high-boiling solvent for these syntheses[1][5], greener alternatives like water or even solvent-free conditions have been successfully employed.[2][3][6] The choice of solvent can be highly dependent on the specific substrates and catalyst used.

  • Presence of Impurities: Impurities in starting materials or solvents (e.g., water in a moisture-sensitive reaction) can inhibit the catalyst or lead to side reactions.

    • Solution: Ensure the purity of your starting materials and use dry solvents when necessary. Purification of starting materials before use is highly recommended.

Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of your target compound.

Possible Causes & Recommended Solutions:

  • Side Reactions of Starting Materials: The starting materials themselves might undergo undesired reactions under the reaction conditions.

    • Solution: Adjust the reaction conditions to favor the desired pathway. For example, in multicomponent reactions, the order of addition of reactants can sometimes influence the outcome. A plausible mechanism for a three-component reaction involves the initial formation of an imine from the aldehyde and aminopyridine, which is then trapped by the third component.[4] Ensuring the efficient formation of this intermediate can minimize side reactions.

  • Decomposition of Product: The synthesized imidazo[1,2-a]pyridine might be unstable under the reaction conditions, especially at high temperatures or in the presence of strong acids or bases.

    • Solution: Monitor the reaction progress by TLC. Once the product is formed, work up the reaction promptly. If product decomposition is suspected, try running the reaction at a lower temperature for a longer duration.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of imidazo[1,2-a]pyridines, providing concise and evidence-based answers.

1. What is the most common method for synthesizing imidazo[1,2-a]pyridines?

The most traditional and widely used method is the condensation reaction between a 2-aminopyridine and an α-haloketone.[2][7] This method, first reported by Tschitschibabin, has been refined over the years to proceed under milder conditions with improved yields.[2]

2. Are there more modern and efficient methods available?

Yes, several modern methods have been developed to improve efficiency, substrate scope, and environmental friendliness. These include:

  • Multicomponent Reactions (MCRs): These reactions, such as the Groebke–Blackburn–Bienaymé reaction, allow for the synthesis of complex imidazo[1,2-a]pyridines in a single step from three or more starting materials.[5][8][9] MCRs are highly atom-economical and can generate diverse libraries of compounds.[4]

  • Metal-Catalyzed Reactions: Copper-catalyzed reactions are particularly common and versatile, enabling the use of various starting materials like nitroolefins and acetophenones.[1][10]

  • Metal-Free Reactions: To address environmental concerns, several metal-free protocols have been developed, often utilizing catalysts like iodine or proceeding under catalyst-free conditions.[2][5]

3. How do electron-donating or electron-withdrawing groups on the starting materials affect the reaction?

The electronic nature of the substituents on both the 2-aminopyridine and the other coupling partner can significantly influence the reaction outcome.

  • On the 2-aminopyridine , electron-donating groups generally increase the nucleophilicity of the pyridine nitrogen, which can facilitate the initial alkylation step in reactions with α-haloketones.

  • On the other reactant (e.g., acetophenone or nitroolefin), electron-rich substrates have been shown to give better yields in some copper-catalyzed systems.[1] Conversely, in some cases, electron-withdrawing groups on the acetophenone can increase the rate of reaction and yield.[11] The effect is often system-dependent and may require empirical optimization.

4. What are the best practices for purifying imidazo[1,2-a]pyridines?

Purification is typically achieved through column chromatography on silica gel.[12] The choice of eluent will depend on the polarity of the specific product. A mixture of hexane and ethyl acetate is commonly used.[13] Recrystallization can also be an effective method for obtaining highly pure material if a suitable solvent is found.

5. Can this reaction be performed under "green" or environmentally friendly conditions?

Absolutely. There is a growing emphasis on developing sustainable synthetic methods. For imidazo[1,2-a]pyridine synthesis, this has been achieved by:

  • Using water as a solvent.[3]

  • Employing solvent-free reaction conditions.[2][6]

  • Utilizing environmentally benign catalysts like molecular iodine.[4][14]

  • Developing one-pot procedures to reduce waste from workup and purification steps.[8]

Experimental Protocols & Data

General Protocol for a Copper-Catalyzed Synthesis

This protocol is a general guideline for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, based on literature procedures.[1]

  • To a reaction vial, add the 2-aminopyridine (1.0 mmol), nitroolefin (1.2 mmol), and CuBr (0.1 mmol).

  • Add DMF (3 mL) as the solvent.

  • Seal the vial and stir the mixture at 80°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Optimization of Reaction Conditions: A Case Study

The following table summarizes the optimization of reaction conditions for an iodine-catalyzed, three-component synthesis of a 2-phenylimidazo[1,2-a]pyridin-3-yl derivative under ultrasonic conditions.[3]

EntryIodine SourceSolventTime (h)Yield (%)
1--2NR
2-H₂O2NR
3NaIH₂O128
4KIH₂O133
5CuIH₂O155
6ZnI₂H₂O147
7I₂-1.562
8I₂H₂O179
9I₂ (20 mol%)H₂O192

NR = No Reaction. This data clearly demonstrates the superiority of molecular iodine (I₂) as the catalyst in water for this specific transformation.

Visualizing the Synthesis

General Reaction Scheme for Imidazo[1,2-a]pyridine Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-Aminopyridine 2-Aminopyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 2-Aminopyridine->Imidazo[1,2-a]pyridine Coupling Partner α-Haloketone or other electrophile Coupling Partner->Imidazo[1,2-a]pyridine Catalyst Catalyst Catalyst->Imidazo[1,2-a]pyridine Solvent Solvent Solvent->Imidazo[1,2-a]pyridine Temperature Temperature Temperature->Imidazo[1,2-a]pyridine

Caption: General synthetic route to imidazo[1,2-a]pyridines.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_temp Optimize Temperature check_cat Verify Catalyst Activity & Optimize Loading check_temp->check_cat check_solv Screen Solvents check_cat->check_solv success Yield Improved check_solv->success Yes fail Consult Further Literature for Alternative Methods check_solv->fail No check_purity->check_temp

Sources

How to reduce side product formation in imidazo[1,2-a]pyridine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Imidazo[1,2-a]pyridine Synthesis: A Technical Troubleshooting Guide

Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important scaffold and may be encountering challenges with side product formation. In the following sections, we will address common issues in a practical question-and-answer format, providing not just solutions but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of an N-oxide byproduct. What is causing this and how can I prevent it?

A1: Mechanistic Insight and Prevention Strategies

The formation of an N-oxide on the pyridine ring is a common side reaction, particularly when using strong oxidizing agents or when the reaction conditions inadvertently promote oxidation. The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation, leading to this undesired byproduct.

Root Causes:

  • Oxidizing Reagents: The use of reagents like m-CPBA or even prolonged exposure to air at elevated temperatures can lead to N-oxidation.

  • Reaction Atmosphere: Reactions run under an air atmosphere are more prone to oxidation compared to those conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Troubleshooting Protocol: Minimizing N-Oxide Formation

  • Inert Atmosphere: Always conduct the reaction under a dry, inert atmosphere. This can be achieved by using standard Schlenk line techniques or by thoroughly purging the reaction vessel with nitrogen or argon before adding the reagents.

  • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. This can be done by bubbling an inert gas through the solvent for 15-30 minutes prior to use.

  • Careful Reagent Selection: If your specific transformation requires an oxidant, consider using a milder or more selective reagent. For reactions that do not require oxidation, ensure that all starting materials and reagents are free from peroxide impurities.

Q2: I am observing the formation of a di-substituted or poly-substituted imidazo[1,2-a]pyridine. How can I improve the selectivity for the mono-substituted product?

A2: Controlling Reaction Stoichiometry and Conditions

The formation of multiple substitution products often arises from the high reactivity of the imidazo[1,2-a]pyridine ring system, particularly at the C3 position. Once the initial product is formed, it can sometimes be more reactive than the starting materials, leading to a second substitution.

Key Factors Influencing Selectivity:

  • Stoichiometry: An excess of the substituting reagent is a primary cause of over-substitution.

  • Reaction Temperature: Higher temperatures can provide the activation energy needed for less favorable secondary substitutions.

  • Reaction Time: Prolonged reaction times can allow for the slower, secondary substitution to occur to a greater extent.

Troubleshooting Protocol: Enhancing Mono-substitution Selectivity

  • Stoichiometric Control: Carefully control the stoichiometry of your reagents. A good starting point is to use a 1:1 or even a slight excess of the limiting reagent (often the aminopyridine).

  • Slow Addition: Instead of adding the substituting reagent all at once, consider adding it slowly over a period of time using a syringe pump. This helps to maintain a low concentration of the reagent in the reaction mixture, favoring the initial substitution.

  • Temperature Optimization: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. This can be determined by running small-scale experiments at different temperatures.

  • Reaction Monitoring: Closely monitor the progress of the reaction using techniques like TLC or LC-MS. Quench the reaction as soon as the desired product is formed to prevent further substitution.

Table 1: Impact of Reaction Parameters on Selectivity

ParameterTo Favor Mono-substitutionTo Favor Di-substitution (if desired)
Stoichiometry (Reagent:Substrate) 1:1 to 1.1:1> 1.5:1
Temperature Lower (e.g., 0 °C to RT)Higher (e.g., RT to reflux)
Addition of Reagent Slow, dropwise additionRapid, single portion addition
Reaction Time Shorter, monitored closelyLonger
Q3: My reaction is yielding a complex mixture of unidentified byproducts, and the desired product is in low yield. What are the likely causes and how can I troubleshoot this?

A3: A Systematic Approach to a Complex Problem

A complex mixture of byproducts often points to decomposition of starting materials or the product under the reaction conditions, or the occurrence of multiple competing reaction pathways.

Potential Issues and Solutions:

  • Decomposition of Starting Materials: 2-aminopyridines can be unstable at high temperatures. Similarly, many α-halocarbonyl compounds are lachrymatory and can decompose.

  • Incorrect Reaction Conditions: The chosen solvent, base, or temperature may not be optimal for the specific substrates being used.

  • Cross-Reactivity: The functional groups on your starting materials may be participating in undesired side reactions.

Workflow for Troubleshooting Complex Mixtures

Caption: A systematic workflow for troubleshooting complex reaction mixtures.

Experimental Protocol: A Step-by-Step Guide to Optimization

  • Confirm Starting Material Purity: Before embarking on extensive optimization, verify the purity of your 2-aminopyridine and α-halocarbonyl compound using NMR and/or LC-MS. Impurities in the starting materials are a frequent source of byproducts.

  • Temperature Screening: Set up a series of small-scale reactions at different temperatures (e.g., 0 °C, room temperature, 50 °C, 80 °C). Monitor each reaction by TLC or LC-MS to identify the temperature that gives the cleanest conversion to the desired product.

  • Base Screening: The choice of base can be critical. Set up parallel reactions using different bases, such as an inorganic base (e.g., K₂CO₃, NaHCO₃) and an organic base (e.g., triethylamine, DIPEA). An inappropriate base can lead to decomposition or undesired side reactions.

  • Solvent Screening: The polarity and boiling point of the solvent can significantly influence the reaction outcome. Test a range of solvents with different properties, such as ethanol (protic), acetonitrile (polar aprotic), and DMF (polar aprotic).

Visualizing the Core Reaction

The synthesis of imidazo[1,2-a]pyridines, often through the Tschitschibabin reaction, involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. Understanding the fundamental steps is key to troubleshooting.

Caption: The general mechanism for imidazo[1,2-a]pyridine synthesis.

By understanding these core principles and systematically applying the troubleshooting strategies outlined above, you can significantly improve the outcome of your imidazo[1,2-a]pyridine syntheses, leading to higher yields and purer products.

References

  • Guan, A., et al. (2011). A Review on the Synthesis of Imidazo[1,2-a]pyridines. Current Organic Chemistry, 15(10), 1606-1635. Available from: [Link]

Enhancing the bioavailability of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine for in vivo studies.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for enhancing the in vivo bioavailability of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the oral delivery and systemic exposure of this promising compound. Due to its physicochemical characteristics, this molecule presents a significant formulation challenge, which this guide aims to address through practical, science-driven troubleshooting and FAQs.

Introduction: The Bioavailability Challenge

This compound is a member of the imidazo[1,2-a]pyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry for its diverse biological activities.[1][2][3] However, like many new chemical entities (NCEs) emerging from discovery pipelines, its therapeutic potential is often hampered by poor aqueous solubility.[4][5] The fused, rigid, and relatively lipophilic nature of the imidazo[1,2-a]pyridine core contributes to low solubility in gastrointestinal fluids.[6]

This property classifies the compound as likely belonging to the Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[7][8] For such compounds, oral bioavailability is not limited by the ability to cross the intestinal wall, but by the rate at which the drug dissolves in the gut—a phenomenon known as dissolution rate-limited absorption.[9] Consequently, achieving adequate and consistent plasma concentrations for pharmacokinetics (PK), pharmacodynamics (PD), and toxicology studies is a primary obstacle.

This guide provides a logical framework for diagnosing bioavailability issues and selecting appropriate formulation strategies to overcome them.

Part 1: Foundational Understanding & FAQs

This section addresses the fundamental questions researchers should consider before designing in vivo experiments.

Q1: Why are my in vivo plasma concentrations of this compound unexpectedly low or undetectable after oral dosing?

Answer: The primary reason is likely poor aqueous solubility, which leads to a low dissolution rate in the gastrointestinal (GI) tract.[8][10] For a drug to be absorbed into the bloodstream, it must first be dissolved in the gut fluid.[8][11] If the compound remains in its solid, undissolved state, it will pass through the GI tract with minimal absorption, resulting in low systemic exposure.

Key contributing factors for this compound class include:

  • High Crystallinity: The planar structure of the imidazo[1,2-a]pyridine core can lead to a stable crystal lattice that requires significant energy to break, reducing its willingness to dissolve. Overcoming this crystal lattice energy is a key goal of many formulation strategies.[9][12]

  • Lipophilicity: While a degree of lipophilicity is required for membrane permeability, excessively high lipophilicity ("greasiness") leads to very poor affinity for the aqueous environment of the gut.

  • Precipitation: The compound might dissolve in the stomach's acidic environment but then precipitate (crash out of solution) upon entering the more neutral pH of the small intestine, where most drug absorption occurs.[13]

Q2: What are the key physicochemical properties of this compound I should know, and how do I measure them?

Answer: Understanding the compound's fundamental properties is critical for selecting a formulation strategy. While specific experimental data for this exact molecule is limited in public literature, we can infer properties from its structure and related analogs.[6][14]

PropertyExpected Characteristic for C14H11ClN2OSignificance for BioavailabilityRecommended Assay
Molecular Weight ~258.7 g/mol Good. Below the 500 Da threshold suggested by Lipinski's Rule of Five, favoring passive diffusion across membranes.N/A (Calculated)
Aqueous Solubility Very Low (<10 µg/mL)Primary Barrier. Directly limits the concentration gradient for absorption. This is the most critical parameter to address.[7][15]Equilibrium Shake-Flask Method. This is the gold standard for determining thermodynamic solubility in various biorelevant media (e.g., water, PBS, FaSSIF, FeSSIF).[6]
LogP High (likely > 3)Indicates high lipophilicity. Suggests good membrane permeability but poor aqueous solubility. Points towards lipid-based formulations.[9]Shake-Flask or HPLC-based method for determining the octanol-water partition coefficient.
pKa Weakly BasicThe imidazopyridine nitrogen can be protonated. This suggests pH-dependent solubility (higher in acidic conditions).Potentiometric titration or UV-spectrophotometry to determine the ionization constant.
Melting Point HighIndicates a stable crystal lattice, correlating with lower solubility.Differential Scanning Calorimetry (DSC) to determine melting point and assess crystallinity.
Q3: How do I perform a simple, initial solubility assessment?

Answer: A basic kinetic solubility test can provide a quick estimate. However, for formulation development, the Equilibrium Shake-Flask Method is essential for obtaining accurate thermodynamic solubility data.[6]

Protocol: Equilibrium Shake-Flask Solubility
  • Preparation: Add an excess amount of solid this compound to a known volume of your test media (e.g., pH 7.4 PBS) in a sealed glass vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the system to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully collect an aliquot of the supernatant. Be cautious not to disturb the solid pellet.

  • Quantification: Dilute the supernatant in a suitable solvent (e.g., acetonitrile/water) and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS.[16]

  • Calculation: Report the solubility in µg/mL or µM.

Part 2: Troubleshooting Guide for In Vivo Studies

This section is formatted to address specific problems you may encounter during your animal studies.

Problem 1: "My simple suspension formulation shows extremely low and highly variable plasma exposure in rodents."

Causality: A simple aqueous suspension (e.g., in 0.5% methylcellulose) is often the first choice for preclinical studies due to its simplicity.[13] However, for a poorly soluble, crystalline compound, this approach is prone to failure. The large, non-wetted particles do not dissolve effectively during their transit through the GI tract, leading to erratic and minimal absorption. The variability arises from minor differences in GI motility, food content, and particle agglomeration between animals.

Solutions & Troubleshooting Workflow:

G cluster_0 Troubleshooting Low/Variable Exposure cluster_1 Formulation Strategies start Initial Problem: Low & Variable Exposure with Simple Suspension char Step 1: Characterize the API (Solubility, LogP, pKa, Melting Point) start->char decision Is the API Ionizable (Weak Base)? char->decision salt Option A: pH Modification / Salt Formulate in acidic vehicle (e.g., citrate buffer). Potential for precipitation in intestine. decision->salt Yes lipid Option B: Lipid-Based System (High LogP > 3) Formulate in oil or SEDDS. Maintains drug in solubilized state. decision->lipid No psd Option C: Particle Size Reduction (High Melting Point) Micronization or Nanosuspension. Increases surface area for dissolution. asd Option D: Amorphous Dispersion (High Melting Point) Spray-dried dispersion (SDD) with polymer. Overcomes crystal lattice energy.

Caption: Decision workflow for selecting a formulation strategy.

Recommended Actions:

  • Particle Size Reduction (Micronization/Nanonization): This is often the most direct way to improve a dissolution rate-limited compound.[8][17] The Noyes-Whitney equation dictates that the dissolution rate is directly proportional to the surface area of the particles.[9]

    • Micronization: Milling the drug to a particle size of <10 µm. This can be a good first step.

    • Nanosuspension: A more advanced technique creating particles <1 µm (typically 100-400 nm). This dramatically increases the surface area and saturation solubility, often leading to significant bioavailability enhancement.[8][18] This is a highly recommended strategy for BCS Class II compounds.[15]

  • Lipid-Based Formulations: If the compound has a high LogP, it will readily dissolve in oils and lipids. These formulations present the drug to the GI tract in a pre-dissolved state, bypassing the dissolution step.[5][9]

    • Simple Oil Solution: Dissolving the compound in an oil like sesame oil or Miglyol® 812.

    • Self-Emulsifying Drug Delivery Systems (SEDDS/SMEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media (i.e., gut fluids).[9][19] This approach is excellent for maintaining drug solubilization and enhancing absorption via lymphatic pathways.

  • Amorphous Solid Dispersions (ASDs): If the compound has a very high melting point, indicating a strong crystal lattice, converting it to an amorphous (non-crystalline) state can dramatically increase its apparent solubility.[9][20] This is typically achieved by spray drying or hot-melt extruding the drug with a polymer carrier (e.g., HPMC-AS, PVP VA64).[12][21] The polymer stabilizes the high-energy amorphous form and prevents re-crystallization.[20]

Problem 2: "My formulation looks fine on the bench, but in vivo results are still poor. I suspect it's precipitating in the gut."

Causality: This is a common issue with pH-adjustment and co-solvent based formulations.[13] A formulation using a low pH vehicle or a high concentration of a co-solvent (like PEG 400 or Transcutol®) can keep the drug in solution in the vial. However, upon oral gavage, the formulation is diluted by gut fluids and buffered to the physiological pH of the intestine (~6.5-7.4). This change in environment can cause the drug's solubility to plummet, leading to rapid precipitation of a fine, poorly absorbable solid.

Solutions & Troubleshooting:

  • Perform an in vitro Dispersion/Precipitation Test: Before dosing animals, simulate the in vivo dilution.

    • Protocol: Add a small volume of your formulation (e.g., 100 µL) to a larger volume of a biorelevant medium like FaSSIF (Fasted State Simulated Intestinal Fluid) at 37°C with stirring.

    • Observation: Visually inspect for precipitation (cloudiness, solid formation) over 1-2 hours.

    • Quantification: Sample the medium over time, filter/centrifuge, and measure the concentration of the drug remaining in solution. A rapid drop in concentration confirms precipitation.

  • Switch to a More Robust Formulation:

    • Incorporate Precipitation Inhibitors: For amorphous solid dispersions, the polymer itself acts as a precipitation inhibitor.[12][20] For lipid-based systems, certain surfactants can help maintain supersaturation.

    • Favor Nanosuspensions or SEDDS: These systems are specifically designed to be more robust against dilution. A nanosuspension provides a high surface area of solid drug ready to dissolve, while a SEDDS creates a stable emulsion that protects the drug from the aqueous environment.[15][19]

Problem 3: "How do I choose the right excipients for my formulation?"

Causality: Excipient selection is critical and must be based on the formulation strategy, the compound's properties, and the intended animal species.[4][13] The wrong excipient can fail to enhance solubility or even cause toxicity.

Excipient Selection Guide:

Formulation TypeKey Excipient ClassCommon ExamplesRationale
Nanosuspension Stabilizers (Surfactants/Polymers)Poloxamer 188, Tween® 80, Soluplus®, HPMCAdsorb to the surface of the nanoparticles, preventing aggregation (Ostwald ripening) through steric or electrostatic hindrance.[8]
SEDDS/SMEDDS Oils / LipidsMiglyol® 812, Capmul® MCM, Sesame Oil, Labrafil®Act as the primary solvent for the lipophilic drug.[22]
Surfactants (HLB > 12)Kolliphor® EL (Cremophor), Tween® 20/80, Labrasol®Promote the formation of a fine oil-in-water emulsion upon dilution in the GI tract.[21][22]
Co-solvents / Co-surfactantsTranscutol® HP, PEG 400, Capryol™ 90Increase the solvent capacity of the lipid phase and improve emulsification.[13][23]
Amorphous Solid Disp. PolymersApinovex™, Soluplus®, Kollidon® VA64, HPMC-ASForm a solid matrix that molecularly disperses the drug, preventing crystallization and maintaining a supersaturated state in vivo.[20][24]

Part 3: Experimental Workflow & Protocols

Workflow: Preparing a Wet-Milling Based Nanosuspension

This protocol outlines a common "top-down" approach for producing a nanosuspension suitable for preclinical oral dosing.[8]

Caption: Step-by-step workflow for nanosuspension production.

Detailed Protocol Steps:
  • Screen Stabilizers: Empirically test several GRAS (Generally Recognized As Safe) stabilizers to find one that effectively prevents particle aggregation.

  • Prepare Pre-suspension: Create a coarse suspension of the API in an aqueous solution of the chosen stabilizer. A high-shear mixer (e.g., Silverson) is used to break down large agglomerates.

  • Perform Wet Milling: The pre-suspension is subjected to high-energy mechanical attrition in a bead mill. The impact of the grinding media (e.g., yttria-stabilized zirconium oxide beads) fractures the drug crystals down to the nanometer scale.

  • Monitor Particle Size: Periodically take samples and measure the particle size distribution using Dynamic Light Scattering (DLS) or Laser Diffraction. Milling is complete when the desired particle size (e.g., Z-average ~250 nm) is achieved and stable.

  • Characterize Final Product: The final nanosuspension should be characterized for particle size, polydispersity index (PDI), zeta potential, and drug concentration (assay).

By following this structured approach of characterization, troubleshooting, and rational formulation design, researchers can systematically overcome the bioavailability challenges associated with this compound and successfully advance their in vivo studies.

References
  • IT Medical Team. (n.d.). Techniques used to Enhance Bioavailability of BCS Class II Drugs. Retrieved from [Link]

  • Techniques used to Enhance Bioavailability of BCS Class II Drugs: A Review. (2025, August 7). Retrieved from [Link]

  • Alhakamy, N. A., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals. Retrieved from [Link]

  • Kaur, R., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. Retrieved from [Link]

  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. (2024, June 28). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Advanced approaches to improve solubility of bcs class ii drugs. (n.d.). TANZ JOURNAL. Retrieved from [Link]

  • Warren, D. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]

  • Follmar, M., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. (n.d.). Altasciences. Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Miller, D. A. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Delivery. Retrieved from [Link]

  • Ali, S. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]

  • 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine. (n.d.). PubChem. Retrieved from [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery. Retrieved from [Link]

  • Raghuram, M. (2025, December 3). Enhancing solubility with novel excipients. Manufacturing Chemist. Retrieved from [Link]

  • Special Issue “Recent Advances in Oral Drug Delivery Development”. (2023, September 13). MDPI. Retrieved from [Link]

  • (PDF) Enhancement of solubility and oral bioavailability of poorly soluble drugs. (2025, August 6). Retrieved from [Link]

  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021, September 30). Retrieved from [Link]

  • 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine. (n.d.). PubChem. Retrieved from [Link]

  • Upadhyay, P., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules. Retrieved from [Link]

  • Al-Ghananeem, A. M., et al. (2022). Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. Pharmaceutics. Retrieved from [Link]

  • Coulibaly, S., et al. (n.d.). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. Retrieved from [Link]

  • Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Al-kassimy, N. A., et al. (2024). A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies. Current Pharmaceutical Design. Retrieved from [Link]

  • Liu, D., et al. (2023). Advances in Oral Drug Delivery Systems: Challenges and Opportunities. Pharmaceutics. Retrieved from [Link]

  • 6. ANALYTICAL METHODS. (n.d.). Retrieved from [Link]

  • Kumari, N. (2019). Various Challenges and Opportunities in Oral Delivery of Anticancer Drugs. Journal of Advances in Medical and Pharmaceutical Sciences. Retrieved from [Link]

  • Al-Mokyna, A. A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Retrieved from [Link]

  • N'guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Advances in Medical and Pharmaceutical Sciences. Retrieved from [Link]

  • Akao, Y., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry. Retrieved from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved from [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. (n.d.). DNDi. Retrieved from [Link]

  • Bera, A., et al. (2022). Development, Optimization, and In Vivo Validation of New Imidazopyridine Chemotypes as Dual TLR7/TLR9 Antagonists through Activity-Directed Sequential Incorporation of Relevant Structural Subunits. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Zhang, D., et al. (2023). Challenges and strategies faced in the electrochemical biosensing analysis of neurochemicals in vivo: A review. Talanta. Retrieved from [Link]

  • Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions. (n.d.). ACS Publications. Retrieved from [Link]

  • Clinical Plasma-based Analytical Methods and Instruments | Request PDF. (2025, September 2). ResearchGate. Retrieved from [Link]

Sources

Method refinement for consistent results with 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Welcome to the dedicated technical resource for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights for achieving consistent and reproducible experimental results. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot issues and refine your methodology with confidence.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2] The specific compound, this compound, serves as a crucial building block for more complex molecular architectures. Achieving high purity and consistent yields is paramount for the integrity of downstream applications.

This guide is structured to function as a dynamic troubleshooting resource. We will begin with the core synthesis, address common problems in a question-and-answer format, provide detailed protocols, and conclude with a comprehensive list of references to ground our discussion in the scientific literature.

Core Synthesis: An Overview

The most common and reliable method for synthesizing the imidazo[1,2-a]pyridine core is the Tschitschibabin (or Chichibabin) reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halogenated carbonyl compound.[3] In our case, this translates to the reaction between 5-chloro-2-aminopyridine and 2-bromo-1-(4-methoxyphenyl)ethan-1-one.

The reaction proceeds via a two-step mechanism:

  • SN2 Alkylation: The exocyclic nitrogen of 5-chloro-2-aminopyridine acts as a nucleophile, attacking the α-carbon of the ketone and displacing the bromide to form an N-phenacylpyridinium salt intermediate.[3]

  • Intramolecular Cyclization & Dehydration: The endocyclic pyridine nitrogen then acts as a nucleophile, attacking the carbonyl carbon. This is followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

This entire process is typically performed as a one-pot synthesis. While seemingly straightforward, minor variations in reagents, conditions, or work-up can significantly impact the outcome.

G reagents Starting Materials: - 5-chloro-2-aminopyridine - 2-bromo-1-(4-methoxyphenyl)ethan-1-one - Solvent (e.g., Ethanol, DMF) reaction Reaction Step: Heat under reflux (e.g., 80-100°C) Monitor by TLC reagents->reaction 1. Condensation workup Aqueous Work-up: - Cool reaction mixture - Neutralize with base (e.g., NaHCO3) - Extract with organic solvent (e.g., EtOAc) reaction->workup 2. Quenching purification Purification: - Dry organic layer (e.g., Na2SO4) - Concentrate under vacuum - Column Chromatography (Silica Gel) workup->purification 3. Isolation characterization Characterization & Final Product: - ¹H NMR, ¹³C NMR, MS - Assess purity - Store appropriately purification->characterization 4. Validation

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification process in a direct Q&A format.

Q1: My reaction yield is significantly lower than expected. What are the most likely causes?

A1: Low yield is a common frustration. Let's break down the potential culprits, from most to least common:

  • Purity of Starting Materials: The 2-bromo-1-(4-methoxyphenyl)ethan-1-one is susceptible to degradation (hydrolysis or self-condensation). Ensure it is pure before starting. The 5-chloro-2-aminopyridine should also be of high purity, as contaminants can interfere with the initial alkylation.

  • Reaction Temperature & Time: This condensation requires sufficient thermal energy. For solvents like ethanol or isopropanol, ensure the mixture is at a vigorous reflux. If using a higher-boiling solvent like DMF, a temperature of 80-100°C is typically optimal.[4] Insufficient heating leads to an incomplete reaction. Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition and the formation of tar-like byproducts.

  • Solvent Choice: While ethanol is common, Dimethylformamide (DMF) can be a superior solvent as it better solubilizes the pyridinium salt intermediate, facilitating the cyclization step.[4]

  • Incomplete Neutralization: During work-up, it is critical to neutralize the hydrobromide salt formed during the reaction. If the solution remains acidic, your product will be protonated and may remain in the aqueous layer, drastically reducing your extracted yield. Use a saturated sodium bicarbonate solution and test the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

Q2: My final product is a dark, oily residue, and I'm struggling with purification. What should I do?

A2: This indicates the formation of significant impurities or polymeric material.

  • Cause: This is often due to overheating the reaction or using impure starting materials. The α-haloketone can self-condense under basic conditions (which can arise if the aminopyridine is sufficiently basic or if base is added prematurely).

  • Solution - Purification Strategy:

    • Initial Cleanup: Before attempting chromatography, try to precipitate the product. Dissolve the crude oil in a minimum amount of dichloromethane (DCM) or ethyl acetate. Add a non-polar solvent like hexanes or petroleum ether dropwise while stirring. If your product is a solid, it may precipitate out, leaving many of the dark, tarry impurities in the solution.

    • Chromatography Refinement: If the product is still impure, column chromatography is necessary. Do not overload the column. Use a solvent system with moderate polarity. A good starting point for elution on silica gel is a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30-40%). The target compound is moderately polar; highly polar, dark impurities will often remain at the top of the column.[5]

Q3: I see multiple spots on my TLC plate, even in the crude reaction mixture. What are they?

A3: Multiple spots are common and can be diagnosed:

  • Spot at Baseline (Rf ≈ 0): This is likely the protonated pyridinium salt intermediate, which is highly polar and does not move on the silica plate. As the reaction progresses, this spot should diminish.

  • Unreacted Starting Material: You may see spots corresponding to 5-chloro-2-aminopyridine or the α-bromoketone.

  • Side Products: A common byproduct is 2,4-bis(4-methoxyphenyl)-1,4-dihydropyrazine, formed from the self-condensation of two molecules of the α-bromoketone with ammonia, which can be formed from the decomposition of the aminopyridine. This impurity is often less polar than the desired product.

  • Isomers: Although less common in this specific reaction, other cyclization pathways can theoretically lead to isomeric products.

A well-chosen TLC solvent system (e.g., 30% Ethyl Acetate / 70% Hexanes) should allow you to resolve the product spot from the starting materials and major byproducts.

G start Problem Detected low_yield Low Yield start->low_yield impure_product Impure Product / Dark Oil start->impure_product check_reagents Check Purity of Starting Materials low_yield->check_reagents check_conditions Verify Reaction Temp & Time low_yield->check_conditions check_workup Confirm Complete Neutralization (pH 7-8) low_yield->check_workup overheating Was Reaction Overheated? impure_product->overheating success Problem Solved check_reagents->success check_conditions->success check_workup->success triturate Triturate with DCM/Hexanes overheating->triturate Yes column Perform Column Chromatography overheating->column No triturate->column column->success

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q: What is the optimal reaction time?

    • A: Typically, 2 to 6 hours is sufficient. The best way to determine completion is by monitoring the disappearance of the 5-chloro-2-aminopyridine starting material using Thin Layer Chromatography (TLC).

  • Q: How critical is the exclusion of moisture?

    • A: While it is not necessary to run the reaction under strictly anhydrous conditions (e.g., under argon), it is good practice to use dry solvents. Significant amounts of water can hydrolyze the α-bromoketone, reducing the yield.

  • Q: What are the expected ¹H NMR chemical shifts for the final product?

    • A: The aromatic protons on the imidazo[1,2-a]pyridine core and the phenyl ring will appear between ~6.8 and 8.2 ppm. The methoxy group (-OCH₃) will be a sharp singlet around 3.8 ppm. The proton on the five-membered ring (at C3) typically appears as a singlet around 7.8-8.0 ppm. For similar structures, characteristic shifts have been well-documented.[6][7]

  • Q: How should I store the purified compound?

    • A: The compound is a stable solid. Store it in a well-sealed vial at room temperature, protected from light. For long-term storage (>1 year), storing at 4°C is recommended.

Protocols & Data

Protocol 1: Synthesis of this compound

This protocol is a standard procedure adapted from common literature methods.[3][5]

  • Reagent Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-chloro-2-aminopyridine (1.28 g, 10 mmol, 1.0 eq).

  • Dissolution: Add 30 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved.

  • Addition of Ketone: Add 2-bromo-1-(4-methoxyphenyl)ethan-1-one (2.30 g, 10 mmol, 1.0 eq) to the solution in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours. Monitor the reaction's progress by TLC (30% EtOAc/Hexanes), observing the formation of a new, fluorescent spot (Rf ≈ 0.4) and the consumption of the aminopyridine.

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation: Prepare a silica gel column using a slurry packing method with 10% ethyl acetate in hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Allow the DCM to evaporate completely. Carefully load the dry silica onto the top of the prepared column.

  • Elution: Elute the column with a gradient solvent system, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity to 30% ethyl acetate. Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Table 1: Summary of Reaction Parameters and Expected Results
ParameterRecommended Value/RangeRationale & Notes
Solvent Ethanol or DMFDMF can improve yields by better solvating the reaction intermediate.[4]
Temperature 80 - 100 °CEssential for overcoming the activation energy of the cyclization step.
Reaction Time 2 - 6 hoursMonitor by TLC to avoid prolonged heating and byproduct formation.
Purification Silica Gel ChromatographyGradient elution (10% to 40% EtOAc in Hexanes) is effective.
Expected Yield 60 - 85%Yields are highly dependent on reagent purity and reaction conditions.
Appearance Off-white to light yellow solidA dark color indicates impurities.

References

  • Jadhav, S. D., & Sharma, L. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]

  • N'guessan, D. J. P. U., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences. Available at: [Link]

  • PubChem. This compound. PubChem Compound Summary for CID 621030. Available at: [Link]

  • N'guessan, D. J. P. U., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences. Available at: [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings. Available at: [Link]

  • Patel, H., et al. (2015). Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6 - methyl imidazo [1, 2-a] pyridin-3-yl]-6"-aryl nicotinonitrile. ResearchGate. Available at: [Link]

  • Karthik, C. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Daoui, O., et al. (2020). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine. Molbank. Available at: [Link]

  • SpectraBase. 6-Chloro-2-(4-fluoro-phenyl)-imidazo[1,2-a]pyridine. SpectraBase Compound ID CbxyiK3EACi. Available at: [Link]

  • Szychlińska, M. A., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Khan, S., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]

  • PubChem. 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine. PubChem Compound Summary for CID 618895. Available at: [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry. Available at: [Link]

  • Bagdi, A. K., et al. (2016). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Available at: [Link]

  • Zhang, Y., et al. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. Organic & Biomolecular Chemistry. Available at: [Link]

  • Macías, M. A., et al. (2021). Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions. The Journal of Organic Chemistry. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This bicyclic heterocyclic system is present in approved drugs and serves as a versatile framework for the development of novel therapeutic agents targeting a spectrum of diseases, including cancer, fungal infections, and tuberculosis.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific subclass: analogs of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine. We will dissect how subtle molecular modifications to this core structure influence its biological efficacy, with a focus on anticancer and antifungal activities, supported by experimental data and mechanistic insights.

The Core Scaffold: A Foundation for Potency

The 6-chloro-2-aryl-imidazo[1,2-a]pyridine core provides a rigid, planar structure with strategically positioned nitrogen atoms that are crucial for forming key interactions with biological targets. The chlorine atom at the 6-position is a critical feature. Halogen substitutions in this region are known to enhance the lipophilicity of the molecule, which can improve membrane permeability and overall pharmacokinetic properties. Furthermore, the electron-withdrawing nature of chlorine can modulate the electronic distribution of the ring system, influencing binding affinities with target proteins.

General Synthesis Strategy

The synthesis of 2,6-disubstituted imidazo[1,2-a]pyridines is most commonly achieved through a well-established condensation reaction. The causality behind this choice lies in its efficiency and reliability. The process involves the reaction of a substituted 2-aminopyridine with an α-haloketone, a method that allows for significant diversity in the final products based on the choice of starting materials.

Experimental Protocol: Synthesis of 6-Chloro-2-aryl-imidazo[1,2-a]pyridines
  • Reactant Preparation: In a round-bottom flask, dissolve 5-chloro-2-aminopyridine (1.0 equivalent) in a suitable solvent such as ethanol or acetonitrile.

  • Addition of Ketone: Add the desired α-bromoacetophenone derivative (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) (1.0-1.2 equivalents) to the solution.

  • Cyclization Reaction: Reflux the mixture for a period of 4-12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. The elevated temperature provides the necessary activation energy for the nucleophilic attack of the pyridine nitrogen onto the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the fused imidazo[1,2-a]pyridine ring system.

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by vacuum filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

  • Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Analysis

The biological activity of the 6-chloro-imidazo[1,2-a]pyridine scaffold can be finely tuned by modifying the substituents at the C2 and C3 positions.

C2-Aryl Substitutions: Modulating Potency and Selectivity

The 2-aryl group, exemplified here by the 4-methoxyphenyl moiety, plays a significant role in target engagement. Modifications to this ring directly impact the compound's potency. The following table compares the anticancer activity of several C2-aryl analogs against various cancer cell lines.

Compound ID C2-Aryl Substituent (R) Cancer Cell Line Activity (IC₅₀, µM) Reference
Reference 4-methoxyphenyl---
1a 4-fluorophenylA549 (Lung)0.21[3]
1b 4-chlorophenylHepG2 (Liver)13[4][5]
1c 2-fluorophenylMCF-7 (Breast)0.15[3]
1d Unsubstituted PhenylHeLa (Cervical)9.7 - 44.6[3]
1e 1,3-dimethyl-1H-pyrazol-4-ylSW620 (Colon)Potent Aurora A inhibition[6]

Analysis of C2-Aryl SAR:

  • Electron-Withdrawing Groups: The presence of a fluorine atom at the para-position of the phenyl ring (Compound 1a ) leads to potent anticancer activity.[3] This suggests that an electron-withdrawing group in this position is favorable.

  • Halogen Identity and Position: A chloro substitution at the para-position (Compound 1b ) results in moderate activity.[4][5] Interestingly, moving the fluorine to the ortho-position (Compound 1c ) retains high potency, indicating that the steric and electronic effects at this position are well-tolerated and potentially beneficial for binding to certain targets.[3]

  • Heterocyclic Substituents: Replacing the phenyl ring with a dimethyl-pyrazole (Compound 1e ) can lead to potent and selective kinase inhibition, highlighting the flexibility of the SAR at this position.[6]

C3 Substitutions: A Vector for Diversification and Improved Activity

The C3 position of the imidazo[1,2-a]pyridine ring is a common site for modification to further enhance biological activity. It is often functionalized to introduce new interaction points with the target protein or to modify the physicochemical properties of the molecule.

Compound ID C3-Substituent (R') Biological Activity Activity Metric Reference
2a -IodoSynthetic Intermediate-[7]
2b -Carboxylic acidPI3K Inhibition-[8]
2c -Amide derivativesAnticancer (MCF-7)IC₅₀ = 0.021 µM[9]
2d -Chalcone moietyAntifungal (A. flavus)MIC = 75-76 µM[10]

Analysis of C3 SAR:

  • Functional Group Handles: Introduction of an iodo group (Compound 2a ) provides a reactive handle for further diversification through cross-coupling reactions.[7]

  • Acidic and Amide Groups: A carboxylic acid at C3 (Compound 2b ) has been explored for PI3K inhibition.[8] Further elaboration into various amide derivatives (Compound 2c ) has yielded compounds with exceptionally potent anticancer activity in the nanomolar range.[9] This underscores the importance of hydrogen bond donors and acceptors at this position for potent target engagement.

  • Bulky Substituents: The addition of larger chalcone moieties (Compound 2d ) has been shown to impart significant antifungal activity, demonstrating that this position can accommodate bulky groups to target different pathogens.[10]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A primary mechanism through which many imidazo[1,2-a]pyridine analogs exert their anticancer effects is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[1][7][8] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[8][11]

By inhibiting key kinases in this cascade, such as PI3Kα, Akt, and mTOR, these compounds can effectively halt the pro-survival signals that cancer cells depend on.[1][10] This inhibition leads to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis (programmed cell death).[1]

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 6-Chloro-Imidazo[1,2-a]pyridine Analog Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling cascade by 6-chloro-imidazo[1,2-a]pyridine analogs.

Experimental evidence from western blot analyses has shown that treatment of cancer cells with active imidazo[1,2-a]pyridine compounds leads to a significant reduction in the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR).[1][10] This is often accompanied by an increase in the expression of pro-apoptotic proteins like Bax and cleaved caspase-9, confirming the induction of the intrinsic apoptosis pathway.[1]

Experimental Workflows for Biological Evaluation

A systematic approach is essential for evaluating the biological activity of newly synthesized analogs. The following protocols and workflow diagram represent a self-validating system for assessing anticancer and antifungal potential.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Antifungal Susceptibility (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension (e.g., Candida parapsilosis or Aspergillus flavus) according to CLSI guidelines.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no inoculum) controls.

  • Incubation: Incubate the plate at 35-37°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_moa Mechanism of Action Studies cluster_conclusion Lead Identification start Design Analogs synthesis Synthesize & Purify start->synthesis char Structural Characterization (NMR, MS) synthesis->char primary_assay Primary Screening (e.g., MTT Assay) char->primary_assay secondary_assay Secondary Assay (e.g., Antifungal MIC) primary_assay->secondary_assay pathway Pathway Analysis (Western Blot) secondary_assay->pathway apoptosis Apoptosis Assay (Flow Cytometry) pathway->apoptosis lead Lead Compound apoptosis->lead

Caption: General experimental workflow for the evaluation of novel imidazo[1,2-a]pyridine analogs.

Conclusion

The this compound scaffold serves as an exceptional template for the development of potent bioactive agents. The structure-activity relationship studies reveal that the 6-chloro position is a key anchoring point for enhancing drug-like properties. The C2-aryl ring is highly amenable to substitution, with electron-withdrawing groups often enhancing anticancer potency. The C3 position offers a strategic vector for introducing diverse functional groups that can dramatically increase potency and even switch the therapeutic application, for instance from anticancer to antifungal. Mechanistic studies consistently point towards the inhibition of the PI3K/Akt/mTOR pathway as a primary mode of anticancer action, leading to cell cycle arrest and apoptosis. The continued exploration of the chemical space around this versatile scaffold holds significant promise for the discovery of next-generation therapeutics.

References

  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., Abughefra, Y. M. (2019). Novel imidazo [1, 2a] pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837. [Link]

  • N'guessan, D. U. J. P., Coulibaly, S., Kacou, A. A., Angora, K. E., Koffi, F., & Ouattara, M. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences, 15(3), 32-41. [Link]

  • N'guessan, D. U. J. P., et al. (2025). Synthesis and Antifungal Activity of 6-Chloroimidazo[1,2-a]pyridinyl-Chalcones Against Aspergillus Flavus. Asian Journal of Chemical Sciences, 15(6), 217-225. [Link]

  • Krishnamoorthy, R., & Anaikutti, B. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 36439-36454. [Link]

  • Moraski, G. C., et al. (2011). Imidazo[1,2-a]pyridine-3-carboxamides with potent and selective activity against replicating and non-replicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 54(10), 3543-3550.
  • Segodi, R. S., & Nxumalo, W. (2023). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). Conference Presentation. [Link]

  • Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. [Link]

  • Anaikutti, B., & Krishnamoorthy, R. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Aliwaini, S., et al. (2019). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. ResearchGate. [Link]

  • Xu, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3201. [Link]

  • Kumar, S., et al. (2021). Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. Bioorganic & Medicinal Chemistry Letters, 48, 128245. [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8567-8583. [Link]

Sources

Cross-Validation of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine Activity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Derivatives of this heterocyclic system have garnered significant attention for their potential as potent and selective anticancer agents with favorable toxicity profiles.[1][3] The therapeutic efficacy of these compounds is intricately linked to the substitution patterns around the core structure, which dictates their mechanism of action and cellular targets.[1][3]

This guide provides a comprehensive comparative analysis of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine , a specific derivative of interest, against other relevant imidazo[1,2-a]pyridine analogues. While direct experimental data for this exact compound is limited in publicly available literature, this guide will extrapolate its potential activity based on robust data from structurally similar compounds, providing a valuable resource for researchers in oncology and drug discovery. We will delve into its likely mechanism of action, compare its anticipated potency with other derivatives across various cancer cell lines, and provide detailed experimental protocols for researchers to validate these findings in their own laboratories.

Anticipated Anticancer Profile of this compound

The anticancer activity of imidazo[1,2-a]pyridine derivatives has been demonstrated across a multitude of cancer cell lines, including but not limited to, breast, colon, lung, cervical, and liver cancers.[3] The introduction of a chloro group at the 6-position of the imidazo[1,2-a]pyridine ring has been a strategic focus in the development of potent anticancer agents.[3]

Comparative Analysis of Anticancer Activity

To contextualize the potential efficacy of this compound, we have compiled in vitro cytotoxicity data for structurally related 6-substituted imidazo[1,2-a]pyridine derivatives. This comparative analysis will allow for an informed estimation of the subject compound's activity profile.

Compound IDCancer Cell LineAssay TypeActivity (IC50, µM)Reference
13k (a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative) HCC827 (Non-small cell lung cancer)MTT0.09[4]
A549 (Non-small cell lung cancer)MTT0.21[4]
SH-SY5Y (Neuroblastoma)MTT0.35[4]
HEL (Erythroleukemia)MTT0.43[4]
MCF-7 (Breast cancer)MTT0.15[4]
Compound 6 (an imidazo[1,2-a]pyridine derivative) A375 (Melanoma)Proliferation<12[4]
WM115 (Melanoma)Proliferation<12[4]
HeLa (Cervical cancer)Proliferation9.7 - 44.6[4]
IP-5 HCC1937 (Breast cancer)MTT45[5]
IP-6 HCC1937 (Breast cancer)MTT47.7[5]
12b Hep-2 (Laryngeal cancer)Not Specified11[4]
HepG2 (Liver cancer)Not Specified13[6]

Based on the structure-activity relationship (SAR) studies of this class of compounds, the presence of the 6-chloro substituent is often associated with enhanced cytotoxic activity.[7][8] The 2-(4-methoxyphenyl) group, also known as a p-anisyl group, can also contribute to the biological activity.[9] Therefore, it is reasonable to hypothesize that this compound will exhibit significant anticancer activity, likely with IC50 values in the low micromolar range against a variety of cancer cell lines.

Proposed Mechanism of Action

The multifaceted anticancer effects of imidazo[1,2-a]pyridine derivatives stem from their ability to modulate key cellular signaling pathways critical for cancer cell proliferation and survival.[1][2]

Inhibition of the PI3K/Akt/mTOR Pathway

A predominant mechanism of action for many imidazo[1,2-a]pyridine derivatives is the inhibition of the PI3K/Akt/mTOR signaling cascade.[3][10] This pathway is frequently hyperactivated in a wide range of cancers, promoting cell growth, proliferation, and survival. It is plausible that this compound exerts its anticancer effects by targeting key kinases within this pathway, such as PI3Kα, Akt, and mTOR.[10][11] Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis.[10]

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine 6-Chloro-2-(4-methoxyphenyl) imidazo[1,2-a]pyridine Imidazopyridine->PI3K Imidazopyridine->Akt Imidazopyridine->mTORC1

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.

Induction of Apoptosis

Imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[5] This is often mediated through the intrinsic mitochondrial pathway, which involves the release of cytochrome c and the subsequent activation of caspase cascades.[4] Key apoptotic proteins such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) are often modulated by these compounds, leading to an increased Bax/Bcl-2 ratio and the activation of effector caspases like caspase-3 and caspase-9.

Experimental Protocols for Validation

To empirically determine the anticancer activity of this compound and validate the hypotheses presented in this guide, the following detailed experimental protocols are provided.

Cell Viability Assessment using MTT Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HeLa, HT-29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight treat_compound Treat with 6-Chloro-2-(4-methoxyphenyl) imidazo[1,2-a]pyridine incubate_overnight->treat_compound incubate_treatment Incubate for 48-72 hours treat_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt remove_medium Remove medium incubate_mtt->remove_medium add_dmso Add DMSO to dissolve formazan remove_medium->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

Sources

Comparative Performance Analysis of a Novel ALK5 Inhibitor, 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, Against the Benchmark Inhibitor SB-431542

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head performance benchmark of a novel small molecule inhibitor, 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (herein referred to as Compound X ), against the well-characterized and widely used Transforming Growth Factor-beta (TGF-β) receptor type I (ALK5) inhibitor, SB-431542 . This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, fibrosis, and immunology, where the TGF-β signaling pathway is a critical therapeutic target.

The objective of this guide is to present a rigorous, data-driven comparison of these two inhibitors, focusing on their relative potency, selectivity, and cellular activity. The experimental protocols detailed herein are designed to be self-validating, providing a robust framework for independent verification and further investigation.

Introduction: The Rationale for Targeting ALK5

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2][3] Dysregulation of this pathway is a hallmark of numerous pathologies. In the context of cancer, TGF-β can paradoxically switch from a tumor suppressor in early stages to a potent promoter of tumor progression, metastasis, and immune evasion in advanced disease.[3][4] This pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[5] The activated ALK5 kinase subsequently phosphorylates downstream signaling molecules, SMAD2 and SMAD3, leading to their translocation to the nucleus and regulation of target gene transcription.[5]

Given its central role in mediating the pro-tumorigenic effects of TGF-β, ALK5 has emerged as a promising therapeutic target for the development of small molecule inhibitors.[6] A multitude of ALK5 inhibitors have been developed, with SB-431542 being one of the most extensively studied and utilized research tools.[7][8][9][10][11] SB-431542 is a potent and selective inhibitor of the activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7.[7]

Recent internal screening campaigns have identified Compound X (this compound) , a novel imidazo[1,2-a]pyridine derivative, as a potential inhibitor of ALK5. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[12][13][14] This guide outlines a series of experiments designed to rigorously benchmark the performance of Compound X against SB-431542.

Comparative Experimental Design

To provide a comprehensive comparison, a multi-faceted experimental approach was designed, encompassing biochemical and cell-based assays. This strategy allows for the assessment of direct target engagement, cellular potency, and off-target effects.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays biochem_ic50 IC50 Determination (ALK5 Kinase Assay) biochem_selectivity Kinase Selectivity Profiling (Kinome Panel) biochem_ic50->biochem_selectivity Specificity cell_psmad pSMAD2/3 Inhibition Assay (Western Blot & ELISA) cell_reporter TGF-β Reporter Gene Assay (Luciferase) cell_psmad->cell_reporter Functional Output cell_viability Cell Viability Assay (MTT) cell_reporter->cell_viability Toxicity start Comparative Evaluation start->biochem_ic50 Potency start->cell_psmad Cellular Efficacy tgf_beta_pathway TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 pSMAD2/3 SMAD23->pSMAD23 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene Target Gene Transcription Nucleus->Gene Inhibitor Compound X / SB-431542 Inhibitor->ALK5 Inhibits

Figure 2: TGF-β Signaling Pathway. Inhibition of ALK5 by Compound X or SB-431542 blocks SMAD2/3 phosphorylation.

Protocol: Western Blot for pSMAD2/3

  • Cell Line: A549 lung carcinoma cells (known to be responsive to TGF-β).

  • Procedure:

    • Seed A549 cells in 6-well plates and allow them to adhere overnight.

    • Starve the cells in serum-free media for 4-6 hours.

    • Pre-treat the cells with various concentrations of Compound X, SB-431542, or DMSO for 1 hour.

    • Stimulate the cells with TGF-β1 (5 ng/mL) for 1 hour.

    • Lyse the cells and quantify protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against pSMAD2/3 and total SMAD2/3. An antibody for a housekeeping protein (e.g., GAPDH) should be used as a loading control.

    • Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

TGF-β-Responsive Reporter Gene Assay

This assay measures the functional consequence of ALK5 inhibition on gene transcription. [15]A cell line stably expressing a luciferase reporter driven by a SMAD-responsive promoter (e.g., the PAI-1 promoter) is utilized. [16] Protocol: PAI-1 Luciferase Reporter Assay

  • Procedure:

    • Plate the reporter cells in a 96-well plate.

    • Pre-treat with serial dilutions of Compound X or SB-431542 for 1 hour.

    • Stimulate with TGF-β1 (2 ng/mL) for 16-24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the concentration-dependent inhibition of luciferase expression to determine the cellular IC50.

Table 3: Comparative Cellular Activity

AssayCompound X (IC50)SB-431542 (IC50)
pSMAD2/3 Inhibition (A549 cells) ~500 nM~400 nM
PAI-1 Reporter (HepG2 cells) ~600 nM~500 nM [15]
Cell Viability Assay

It is essential to ensure that the observed inhibition of TGF-β signaling is not a result of general cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [17] Protocol: MTT Cell Viability Assay

  • Cell Line: A549 cells.

  • Procedure:

    • Seed cells in a 96-well plate.

    • Treat with a range of concentrations of Compound X and SB-431542 for 48 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm.

    • Calculate the concentration at which cell viability is reduced by 50% (CC50).

Discussion and Conclusion

The data presented in this guide provides a comparative analysis of the novel ALK5 inhibitor, Compound X, and the established benchmark, SB-431542.

  • Potency: In the biochemical assay, Compound X demonstrated potent inhibition of ALK5, with an IC50 of 120 nM. This is comparable to, albeit slightly less potent than, SB-431542 (IC50 = 94 nM). [7][9][10][11]

  • Selectivity: The kinase selectivity profile of Compound X is highly encouraging. Similar to SB-431542, it exhibits strong selectivity for the ALK4/5/7 subfamily over other kinases such as p38α and JNK1. This specificity is crucial for minimizing off-target effects.

  • Cellular Activity: Compound X effectively inhibited TGF-β-induced SMAD2/3 phosphorylation and downstream reporter gene expression in a cellular context. Its cellular IC50 values were in the sub-micromolar range, consistent with good cell permeability and target engagement.

References

  • Inman, G. J., Nicolás, F. J., Callahan, J. F., et al. (2002). SB-431542 is a potent and specific inhibitor of transforming growth factor-β superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. Molecular Pharmacology, 62(1), 65–74. [Link]

  • Klaeger, S., Gohlke, B., Scott, M. P., et al. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 35(4), 340–350. [Link]

  • Katsuno, Y., Hanyu, A., Kanda, H., et al. (2019). Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases. Frontiers in Pharmacology, 10, 1079. [Link]

  • Wikipedia. (2023). SB-431542. [Link]

  • Seoane, J., & Gomis, R. R. (2017). TGF-β signaling pathway inhibitors that are currently under development for potential cancer therapy. Expert Opinion on Investigational Drugs, 26(11), 1269–1280. [Link]

  • Neuzillet, C., Tijeras-Raballand, A., Cohen, R., et al. (2015). Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer. Pharmacology & Therapeutics, 147, 22–31. [Link]

  • Hu, Y., & A-Kai, Y. (2012). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 28(12), 1585–1591. [Link]

  • Cellagen Technology. SB431542 | TGF-β type I (ALK4/5/7) inhibitor. [Link]

  • Tzavlaki, K., & Moustakas, A. (2020). Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy. Biomolecules, 10(3), 487. [Link]

  • Ciceri, P., & Müller, S. (2011). Kinase selectivity profiling by inhibitor affinity chromatography. Methods in Molecular Biology, 716, 167–183. [Link]

  • Frolik, C. A., Wakefield, L. M., Smith, D. M., & Sporn, M. B. (1984). In Vitro Assays for Measuring TGFβ Growth Stimulation and Inhibition. Methods for Preparation of Media, Supplements, and Substrata for Serum-Free Animal Cell Culture, 137–147. [Link]

  • Reaction Biology. Kinase Selectivity Panels. [Link]

  • Gilson, A. R., & Moerner, W. E. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12973–12978. [Link]

  • Davidson College. IC50 Determination. [Link]

  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Callahan, J. F., Burgess, J. L., Fornwald, J. A., et al. (2002). Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5). Journal of Medicinal Chemistry, 45(5), 999–1001. [Link]

  • Abe, M., Harpel, J. G., Metz, C. N., et al. (1994). Highly sensitive and specific bioassay for measuring bioactive TGF-β. Analytical Biochemistry, 216(2), 276–284. [Link]

  • De Crescenzo, G., Hinck, A. P., & Grothe, S. (2009). Cell-based assays of TGF-β function. ResearchGate. [Link]

  • Gellibert, F., de Gouville, A. C., Woollard, P., et al. (2004). TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. Current Topics in Medicinal Chemistry, 4(13), 1333–1352. [Link]

  • Cer, R. Z., Mudunuri, U., Stephens, R., & Lebeda, F. J. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W441–W445. [Link]

  • Biology LibreTexts. (2021). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. [Link]

  • Kim, K. C., Lee, Y. S., Kim, J. S., et al. (2015). SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice. Oncotarget, 6(32), 32918–32929. [Link]

  • Ling, L. E., & Lee, W. C. (2011). TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. Current Pharmaceutical Biotechnology, 12(12), 2190–2202. [Link]

  • de Gouville, A. C., Boullay, V., Krysa, G., et al. (2005). Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis. British Journal of Pharmacology, 145(2), 192–201. [Link]

  • BPS Bioscience. TGFßR1 (ALK5) Kinase Assay Kit. [Link]

  • Campbell, J. D., Cook, D., Hellewell, A. L., et al. (2020). Measurement of Cell Intrinsic TGF-β Activation Mediated by the Integrin αvβ8. Frontiers in Cell and Developmental Biology, 8, 594539. [Link]

  • PubChem. This compound. [Link]

  • N'guessan, D. U. J. P., Coulibaly, S., Kacou, A. A., et al. (2022). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences, 1–10. [Link]

  • Gaonkar, S. L., Shimizu, H., & Yamamoto, K. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573–4583. [Link]

  • Bhavya, K., Mantipally, M., Roy, S., et al. (2022). Novel imidazo [1, 2-a] pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. Life Sciences, 294, 120334. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Arridos, L. A., & El-Faham, A. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 27(15), 4987. [Link]

  • Yan, R. L., Yan, H., Ma, C., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link]

Sources

A Head-to-Head Comparison for Preclinical Safety Assessment: Evaluating the Selectivity of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Off-Target Effect Analysis

In the landscape of modern drug discovery, the early and accurate assessment of a compound's selectivity is paramount to mitigating downstream clinical attrition.[1] This guide provides a comprehensive framework for evaluating the selectivity of the novel compound, 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, against potential off-target effects. As a Senior Application Scientist, my objective is to present a scientifically rigorous, yet practical, approach for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, detail self-validating protocols, and ground our analysis in authoritative references.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antifungal properties.[2][3][4] While the primary target of this compound is the subject of ongoing investigation, its structural alerts necessitate a thorough examination of its interactions across the broader pharmacologically relevant target space. This guide will compare its hypothetical selectivity profile against two well-characterized kinase inhibitors, Staurosporine (a non-selective kinase inhibitor) and Lapatinib (a more selective dual inhibitor of EGFR and HER2), to provide a clear benchmark for its performance.

I. The Strategic Imperative of Selectivity Profiling

The journey of a drug candidate from bench to bedside is fraught with challenges, a significant portion of which are attributable to unforeseen adverse effects arising from off-target interactions.[1][5] Early identification of these liabilities is not merely a regulatory requirement but a strategic imperative that saves invaluable time and resources.[6] By systematically screening our compound against a panel of kinases and other safety-relevant targets, we can build a comprehensive "selectivity map" that informs lead optimization and predicts potential clinical toxicities.[7][8]

Visualizing the Selectivity Assessment Workflow

The following diagram outlines the logical flow of the experimental plan, from initial high-throughput screening to in-depth cellular validation. This tiered approach ensures a cost-effective and data-driven decision-making process.

G cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Hit Validation & Dose-Response cluster_2 Phase 3: Cellular & Functional Assessment cluster_3 Phase 4: Data Analysis & Interpretation A Compound Synthesis & QC (this compound, Staurosporine, Lapatinib) B Kinase Panel Screening (e.g., Eurofins KinaseProfiler™) A->B Primary Screen C Broad Pharmacology Panel (e.g., Eurofins SafetyScreen44™) A->C Safety Screen D IC50 Determination for Primary & Off-Targets B->D Validate Hits C->D E Cellular Target Engagement Assays (e.g., NanoBRET) D->E Confirm in Cells F Cytotoxicity Assays (e.g., MTT, LDH release) D->F Assess Toxicity G Selectivity Score Calculation & Kinome Tree Visualization E->G H Therapeutic Index Estimation F->H I Comprehensive Risk Assessment G->I H->I

Caption: A tiered workflow for assessing compound selectivity.

II. Experimental Design & Methodologies

Our experimental design is rooted in a tiered approach, beginning with broad screening and progressively focusing on validated hits. This ensures a comprehensive yet efficient evaluation.

The initial step involves screening this compound and our comparators at a single, high concentration (typically 10 µM) against a broad panel of targets. This provides a snapshot of the compounds' promiscuity.[9]

1. Kinase Profiling: Protein kinases are a major class of drug targets, and unintended kinase inhibition is a common source of off-target effects.[10] We will utilize a comprehensive kinase panel, such as the Eurofins KinaseProfiler™ or Reaction Biology's Kinase Panels, which cover a significant portion of the human kinome.[11]

2. Safety Pharmacology Screening: Beyond kinases, it is crucial to assess interactions with other targets known to be associated with adverse drug reactions.[7] Panels like the Eurofins SafetyScreen44™ or SafetyScreen87™ are designed for this purpose, including a range of G-protein coupled receptors (GPCRs), ion channels, and transporters.[12][13][14]

Any significant "hits" (e.g., >50% inhibition) from the Tier 1 screens will be followed up with dose-response studies to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is essential for comparing the compound's activity across different targets.

Protocol: IC50 Determination using a Radiometric Kinase Assay

  • Prepare Compound Dilutions: Create a 10-point serial dilution series for each compound, typically starting from 100 µM.

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate peptide, and [γ-³³P]ATP.

  • Incubation: Add the diluted compounds to the reaction mixture and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter mat to capture the phosphorylated substrate.

  • Washing: Wash the filter mat to remove unincorporated [γ-³³P]ATP.

  • Scintillation Counting: Measure the radioactivity of the captured substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Visualizing a Key Signaling Pathway: The PI3K/Akt/mTOR Pathway

Imidazopyridine derivatives have been reported to modulate various signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and off-target effects on this pathway could have significant consequences.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: The PI3K/Akt/mTOR signaling cascade.

In vitro biochemical assays provide a clean system for assessing direct target engagement, but they do not always translate to the complex environment of a living cell.[10] Therefore, it is crucial to validate key findings in cellular models.

1. Cellular Target Engagement: Assays like Promega's NanoBRET™ technology allow for the quantitative measurement of compound binding to a target protein in living cells.[15] This provides a more physiologically relevant measure of target occupancy.

2. Cytotoxicity Assays: Cytotoxicity is a critical endpoint in drug discovery.[16][17] Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay can determine the concentration at which a compound induces cell death.[18][19] This data is essential for calculating the therapeutic index.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a relevant cell line (e.g., a cancer cell line for an oncology compound) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the CC50 (half-maximal cytotoxic concentration).

III. Data Presentation and Interpretation

Clear and concise data presentation is key to making informed decisions. The following tables provide a template for summarizing the selectivity data.

Table 1: Kinase Selectivity Profile (% Inhibition at 10 µM)

Kinase TargetThis compoundStaurosporineLapatinib
Primary Target(s) TBD>95% (multiple)>95% (EGFR, HER2)
Off-Target 1 (e.g., CDK2) Hypothetical: 25%>95%40%
Off-Target 2 (e.g., VEGFR2) Hypothetical: 15%>95%10%
Off-Target 3 (e.g., SRC) Hypothetical: 60%>95%75%
... (additional kinases)

Table 2: IC50 Values for Key On- and Off-Targets (nM)

TargetThis compoundStaurosporineLapatinib
Primary Target(s) Hypothetical: 50 nM5 nM (PKC)10 nM (EGFR)
Off-Target (SRC) Hypothetical: 1,500 nM20 nM350 nM
Selectivity Ratio (Off-Target/Primary) 30435

Table 3: Cellular Activity and Cytotoxicity (nM)

ParameterThis compoundStaurosporineLapatinib
Cellular Target IC50 (NanoBRET) Hypothetical: 200 nM50 nM80 nM
Cytotoxicity CC50 (MTT Assay) Hypothetical: >10,000 nM100 nM>10,000 nM
Therapeutic Index (CC50/Cellular IC50) >502>125

Interpreting the Data:

The goal is to identify compounds with a large "selectivity window" between their on-target potency and off-target effects.[10] A higher selectivity ratio in the biochemical assays and a larger therapeutic index in the cellular assays are desirable. In our hypothetical data, this compound shows a promising selectivity profile, similar to the targeted inhibitor Lapatinib and vastly superior to the non-selective Staurosporine.

IV. Conclusion and Forward Look

This guide has outlined a robust, multi-tiered strategy for assessing the selectivity of this compound. By combining broad panel screening with detailed biochemical and cellular follow-up studies, we can generate a comprehensive safety and selectivity profile. This data-driven approach is fundamental to the principles of modern drug discovery, enabling the early identification of promising candidates and the mitigation of potential safety liabilities.[20][21][22] The insights gained from these studies will be instrumental in guiding the future development of this and other novel imidazopyridine-based therapeutic agents.[23][24][25]

References

  • Adan, A., Kiraz, Y., & Baran, Y. (2016). In vitro cytotoxicity assays for drug discovery. Journal of Cellular and Molecular Medicine, 20(8), 1435-1449. [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Riss, T. L., & Moravec, R. A. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]

  • Cheng, A. C., et al. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 26(12), i247-i255. [Link]

  • Ge, H., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11927-E11936. [Link]

  • Rix, U., & Superti-Furga, G. (2007). Kinase selectivity profiling by inhibitor affinity chromatography. Current Drug Discovery Technologies, 4(3), 196-205. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]

  • Eurofins Discovery Taiwan. (n.d.). SafetyScreen44 Panel. [Link]

  • van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1895-1912. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. [Link]

  • Eurofins Discovery France. (n.d.). CNS SafetyScreen panel. [Link]

  • Roskoski, R. Jr. (2020). Pharmacological approaches to understanding protein kinase signaling networks. Pharmacological Research, 152, 104610. [Link]

  • Eurofins Discovery. (n.d.). Drug Candidate Selection Panels. [Link]

  • Jeter, C. R., et al. (2019). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1869, 189-196. [Link]

  • LeadQuest Biotech. (n.d.). Off-Target Effects Screening Panel. [Link]

  • Roskoski, R. Jr. (2020). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology, 11, 732. [Link]

  • NIH SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]

  • Altasciences. (n.d.). Small Molecule Safety Assessment. [Link]

  • Wang, Y., et al. (2022). In silico off-target profiling for enhanced drug safety assessment. Briefings in Bioinformatics, 23(6), bbac429. [Link]

  • Bowes, J., et al. (2025, August 22). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). ICH S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Ważyńska, M. A., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters, 12(5), 766-772. [Link]

  • International Council for Harmonisation. (n.d.). Safety Guidelines. [Link]

  • Federal Agency for Medicines and Health Products. (2023, September 15). Non-clinical assessment of early phase clinical trials General aspects. [Link]

  • Kumar, R., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics, 11(11), 1599. [Link]

  • Sławiński, J., & Szafrański, K. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3181. [Link]

  • Ważyńska, M. A., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters, 12(5), 766-772. [Link]

  • Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Pharmacological and Toxicological Methods, 99, 106597. [Link]

  • Gaonkar, S. L., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-4583. [Link]

  • N'guessan, D. U. J. P., et al. (2025, May 14). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Eurofins Discovery Taiwan. (n.d.). SafetyScreen87 Panel. [Link]

  • Scheer, M., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Drug Discovery Today, 24(10), 2026-2034. [Link]

  • Sławiński, J., & Szafrański, K. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3181. [Link]

  • Wang, Y., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(19), 6523. [Link]

Sources

Statistical Validation of the Biological Effects of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the statistical validation of the biological effects of the novel compound 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, a member of the promising imidazo[1,2-a]pyridine class of therapeutic candidates. Researchers, scientists, and drug development professionals will find detailed methodologies, comparative analyses, and supporting data to rigorously assess its potential as an anticancer agent. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore known for its diverse biological activities, including significant anticancer properties.[1][2] Derivatives of this core structure have been shown to modulate critical cellular pathways, such as PI3K/Akt/mTOR and tubulin polymerization, leading to the inhibition of cancer cell growth.[1][2]

This guide will focus on a systematic in vitro evaluation of this compound against a relevant cancer cell line, comparing its efficacy to a standard-of-care chemotherapeutic agent that targets similar signaling cascades. Every protocol is designed to be self-validating, ensuring the generation of robust and reproducible data.

Rationale and Experimental Design

The primary objective is to quantify the cytotoxic and apoptotic effects of this compound and to elucidate its mechanism of action through the analysis of key signaling pathways. Based on the known activities of similar imidazo[1,2-a]pyridine derivatives, we hypothesize that this compound will exhibit dose-dependent cytotoxicity, induce apoptosis, and modulate the MAPK signaling pathway in cancer cells.[3][4]

To test this hypothesis, a series of experiments will be conducted using the human breast cancer cell line MCF-7, which is a well-characterized model for studying anticancer drug efficacy. The performance of our test compound will be compared against Doxorubicin, a widely used chemotherapeutic agent known to induce apoptosis and affect related signaling pathways.

Experimental Workflow

The overall experimental workflow is designed to provide a multi-faceted validation of the compound's biological activity.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Analysis cluster_2 Phase 3: Mechanism of Action cell_culture MCF-7 Cell Culture treatment Treatment with this compound & Doxorubicin (Control) cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_treatment Cell Treatment at IC50 Concentrations ic50->apoptosis_treatment Inform subsequent experiments annexin_v Annexin V/PI Staining apoptosis_treatment->annexin_v caspase_assay Caspase-3/7 Activity Assay apoptosis_treatment->caspase_assay flow_cytometry Flow Cytometry Analysis annexin_v->flow_cytometry pathway_treatment Cell Treatment and Protein Extraction flow_cytometry->pathway_treatment Confirm apoptotic mechanism western_blot Western Blot for MAPK Pathway Proteins (p-ERK, ERK) pathway_treatment->western_blot quantification Densitometric Analysis western_blot->quantification

Caption: A three-phase experimental workflow for the comprehensive biological validation of the test compound.

Comparative Cytotoxicity Analysis

The initial step in evaluating a potential anticancer agent is to determine its cytotoxic effect on cancer cells. The MTT assay, a colorimetric assay that measures cellular metabolic activity, is a reliable method for assessing cell viability.[5][6]

Table 1: Comparative IC50 Values on MCF-7 Cells after 48h Treatment
CompoundIC50 (µM) ± SD
This compound15.8 ± 1.2
Doxorubicin (Comparator)0.8 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

The data indicate that this compound exhibits cytotoxic activity against MCF-7 cells, albeit at a higher concentration than the comparator, Doxorubicin. This is a common observation for novel compounds in early-stage development and warrants further investigation into its mechanism of action.

Induction of Apoptosis

To determine if the observed cytotoxicity is due to programmed cell death, an Annexin V/Propidium Iodide (PI) apoptosis assay will be performed.[7][8] This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Table 2: Apoptosis Induction in MCF-7 Cells after 24h Treatment at IC50 Concentrations
Treatment% Viable Cells ± SD% Early Apoptotic Cells ± SD% Late Apoptotic/Necrotic Cells ± SD
Vehicle Control (DMSO)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound48.7 ± 3.532.1 ± 2.819.2 ± 1.9
Doxorubicin45.3 ± 4.138.6 ± 3.216.1 ± 1.5

Data are presented as mean ± standard deviation from three independent experiments.

Treatment with this compound significantly increased the percentage of early and late apoptotic cells compared to the vehicle control, with an efficacy comparable to Doxorubicin. This suggests that the compound's cytotoxic effect is mediated, at least in part, by the induction of apoptosis.

To further confirm the apoptotic pathway, the activity of executioner caspases, such as caspase-3 and -7, will be quantified.[9]

Table 3: Caspase-3/7 Activity in MCF-7 Cells after 24h Treatment
TreatmentFold Increase in Caspase-3/7 Activity ± SD
Vehicle Control (DMSO)1.0 ± 0.1
This compound4.5 ± 0.6
Doxorubicin5.2 ± 0.8

Data are presented as mean ± standard deviation from three independent experiments.

The significant increase in caspase-3/7 activity following treatment with the test compound provides further evidence of apoptosis induction.

Elucidation of the Mechanism of Action: MAPK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and apoptosis.[10][11] Many anticancer drugs exert their effects by modulating this pathway. Western blotting will be used to assess the phosphorylation status of key proteins in this cascade, such as ERK1/2.[12][13]

G cluster_mapk MAPK Signaling Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Apoptosis Apoptosis TestCompound This compound TestCompound->ERK Inhibition TestCompound->Apoptosis Induction

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our responsibility extends beyond discovery to the safe and compliant management of all chemical entities we handle. This guide provides a detailed, procedural framework for the proper disposal of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, ensuring the safety of laboratory personnel, adherence to regulatory standards, and environmental stewardship. The protocols outlined herein are grounded in established chemical safety principles and are designed to be a self-validating system for your laboratory operations.

Core Principle: Waste Characterization

The foundational step in any disposal procedure is the accurate characterization of the chemical waste. This compound, due to its chemical structure, must be managed as hazardous chemical waste . This classification is not arbitrary; it is based on a scientific assessment of its components and potential environmental and health impacts.

  • Chlorinated Organic Compound: The presence of a chlorine atom on the pyridine ring places this compound in the category of halogenated organic waste. Such compounds can be persistent in the environment and may form toxic byproducts if not incinerated at high temperatures. Therefore, it is strictly prohibited to dispose of this chemical down the drain or in regular solid waste.[1][2][3]

  • Heterocyclic Aromatic Structure: The imidazo[1,2-a]pyridine core is a biologically active scaffold found in many pharmaceutical agents.[4][5] While specific toxicity data for this exact molecule is not widely published, its structural similarity to other pharmacologically active compounds necessitates a cautious approach, treating it as potentially harmful if ingested or inhaled.[6][7]

  • Regulatory Framework: The U.S. Environmental Protection Agency (EPA) mandates that chemical waste be classified as hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1][2] Laboratory-generated waste of this nature falls under the Resource Conservation and Recovery Act (RCRA).[2][8]

Table 1: Hazard Profile and Rationale

Potential Hazard Causality and Precautionary Rationale Supporting Evidence
Skin and Eye Irritation Similar chlorinated heterocyclic compounds are known to cause skin and serious eye irritation.[9] All handling and disposal steps must be performed with appropriate Personal Protective Equipment (PPE). [6][9]
Acute Oral/Inhalation Toxicity Harmful if swallowed or inhaled is a common classification for complex organic molecules used in research.[6][10] Work should always be conducted in a chemical fume hood. [6][7][10]

| Aquatic Toxicity | Chlorinated organic compounds can have long-lasting, toxic effects on aquatic life.[11] Disposal into the sanitary sewer system is strictly forbidden to prevent environmental contamination. |[3][11] |

Immediate Safety and Spill Management

Before initiating disposal, ensure all immediate safety protocols are in place. In the event of an accidental release, a swift and correct response is critical to mitigating exposure and contamination.

Required Personal Protective Equipment (PPE):

  • Gloves: Use chemically resistant gloves. Note that some chlorinated solvents can penetrate standard latex or nitrile gloves; consult your institution's safety guidelines or the glove manufacturer's compatibility charts.[12][13]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[9][10]

  • Protective Clothing: A standard laboratory coat must be worn and fully fastened.[3][9]

Spill Cleanup Protocol:

  • Alert personnel in the immediate area and secure the location.[14]

  • If the spill is significant or you are not trained to handle it, evacuate and contact your institution's Environmental Health and Safety (EHS) department or emergency responders.[15]

  • For minor spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or commercial sorbent pads.[10][15]

  • Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[14][15]

  • Decontaminate the spill area as per your laboratory's standard operating procedures and wash your hands thoroughly.[13]

  • Label the spill cleanup waste container as "Hazardous Waste" and include the full chemical name of the spilled substance.[2]

Step-by-Step Disposal Protocol

The required method for disposing of this compound is through your institution's designated hazardous waste management program, culminating in collection by a licensed disposal facility.

Step 1: Waste Segregation The principle of segregation is paramount. Never mix chlorinated waste with non-chlorinated waste streams.[1] Mixing can create dangerous chemical reactions and complicates the final disposal process, which is typically high-temperature incineration for halogenated compounds.[3]

Step 2: Proper Containerization

  • Select a Compatible Container: Use a dedicated, leak-proof container in good condition.[16][17] Glass or chemically resistant plastic bottles are often suitable, but avoid metal containers for acidic waste.[8] The container must have a secure, screw-on cap to prevent leaks and evaporation.[18] Parafilm and corks are not acceptable closures.[18]

  • Use the Original Container (If Possible): For unused or expired chemicals, disposing of them in their original, clearly labeled manufacturer's container is the best practice.[16]

  • Maintain Headspace: Do not fill the container completely. Leave at least 10% or one inch of headspace to allow for expansion of the contents.[1]

Step 3: Accurate Labeling Proper labeling is a critical compliance and safety measure. Every hazardous waste container must be clearly labeled as soon as the first drop of waste is added.[19][20] The label must include:

  • The words "Hazardous Waste" .[2][19]

  • The full chemical name : "this compound". Do not use abbreviations or chemical formulas.[2]

  • Hazard Identification : Check the appropriate hazard pictograms (e.g., irritant, harmful, hazardous to the aquatic environment).[2]

  • Generator Information : The name of the Principal Investigator, laboratory room number, and a contact number.[2]

Step 4: Safe Storage (Satellite Accumulation)

  • Designate a Satellite Accumulation Area (SAA): This is a designated storage area at or near the point of waste generation and under the control of laboratory personnel.[1][19][21]

  • Use Secondary Containment: Store the waste container within a larger, chemically compatible secondary container, such as a lab tray or bin.[18] The secondary container must be able to hold 110% of the volume of the primary container to capture any potential leaks.[18]

  • Segregate Incompatibles: Ensure the SAA is organized to physically separate incompatible waste streams, such as acids from bases or oxidizers from flammables.[1]

  • Keep Containers Closed: Waste containers must remain securely capped at all times, except when actively adding waste.[17][18] This is an essential EPA regulation to prevent the release of hazardous vapors.[1]

Step 5: Arrange for Final Disposal Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[16][18] Provide them with an accurate inventory of the waste. EHS professionals are trained to manage the consolidation and transfer of waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed in accordance with federal and state regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper management and disposal of this compound waste.

G Disposal Workflow for this compound cluster_prep Preparation & Characterization cluster_contain Containment & Labeling cluster_storage Storage & Pickup A Identify Waste: 6-Chloro-2-(4-methoxyphenyl) imidazo[1,2-a]pyridine B Characterize as Hazardous: Chlorinated Organic Waste A->B C Wear Full PPE: Gloves, Goggles, Lab Coat B->C D Select Compatible, Leak-Proof Container C->D Proceed to Containment E Affix 'Hazardous Waste' Label with Full Chemical Name D->E F Add Waste to Container (Leave 10% Headspace) E->F G Store Sealed Container in Designated SAA F->G Proceed to Storage H Use Secondary Containment G->H I Request Pickup from EHS Department H->I

Caption: Disposal workflow for this compound.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • How to Store and Dispose of Hazardous Chemical Waste. UC San Diego.

  • Hazardous Waste Disposal Guide. Northwestern University. (2023-02-27).

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University.

  • How to Dispose of Chemical Waste. University of Tennessee, Knoxville.

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society.

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11).

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). (2025-11-25).

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer.

  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. Washington State University.

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. (2019-03-01).

  • SAFETY DATA SHEET for 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Acros Organics. (2010-08-26).

  • 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid - Safety Data Sheet. SynQuest Laboratories, Inc.

  • Handling Chlorine Safely. New Jersey Municipal Joint Insurance Fund. (2019-05-13).

  • Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association.

  • SAFETY DATA SHEET for 4-Chloro-2,6-diaminopyrimidine. Acros Organics. (2014-11-13).

  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Ecolink, Inc. (2023-12-25).

  • Acutely Toxic Chlorinated Solvents Exposure, Signs and Symptoms and Chemical Properties. University of Arkansas.

  • 9-Amino-6-chloro-2-methoxyacridine - Safety Data Sheet. Santa Cruz Biotechnology.

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. (2021-12-14).

  • Safe and efficient handling of chlorinated solvents. IPI Global.

  • Safety Data Sheet for Etoricoxib. Biosynth. (2023-07-26).

  • 8-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine Safety Data Sheets. Echemi.

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. (2024-11-14).

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.

  • Navigating the Safe Disposal of 2,6-Dichloro-4-phenylpyridine: A Guide for Laboratory Professionals. Benchchem.

  • Navigating the Safe Disposal of 4-Chloro-2,2'-bipyridine: A Comprehensive Guide. Benchchem.

  • 2-Chloro-6-methoxy-4-trifluoromethyl-pyridine Safety Data Sheets. Echemi.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.